molecular formula C8H8O3S B046332 4-(Methylsulfonyl)benzaldehyde CAS No. 5398-77-6

4-(Methylsulfonyl)benzaldehyde

Cat. No.: B046332
CAS No.: 5398-77-6
M. Wt: 184.21 g/mol
InChI Key: PSVPUHBSBYJSMQ-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)benzaldehyde is a high-value chemical building block extensively utilized in medicinal chemistry and pharmaceutical research. Its structure features an aldehyde group, which serves as a highly versatile electrophile, and a methylsulfonyl group, a strong electron-withdrawing moiety that influences the electronic properties of the aromatic ring and can act as a key pharmacophore. This compound is a crucial intermediate in the synthesis of diverse heterocyclic compounds and complex molecular scaffolds. Its primary research applications include serving as a precursor in the development of kinase inhibitors, where the sulfonyl group often participates in critical hydrogen-bonding interactions within the ATP-binding pocket of target enzymes. Furthermore, it is employed in the synthesis of compounds for probing inflammatory pathways, oncological targets, and central nervous system (CNS) disorders. The aldehyde functionality allows for straightforward derivatization via condensation reactions (e.g., to form Schiff bases, oximes, and hydrazones) and nucleophilic addition, enabling rapid library synthesis for structure-activity relationship (SAR) studies. Available in high purity, this reagent is designed to ensure reproducibility and reliability in your most demanding synthetic and investigative workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVPUHBSBYJSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277593
Record name 4-(methylsulfonyl)benzaldehyde
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Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-77-6
Record name 5398-77-6
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Record name 4-(methylsulfonyl)benzaldehyde
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Record name 4-(Methylsulfonyl)benzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylsulfonyl)benzaldehyde (CAS: 5398-77-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)benzaldehyde, a key chemical intermediate in the pharmaceutical and chemical industries. This document consolidates essential information regarding its chemical and physical properties, spectral data, synthesis protocols, and safety and handling procedures. Particular emphasis is placed on its significant role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics and treatments for type 2 diabetes. This guide is intended to be a valuable resource for professionals in research and development, medicinal chemistry, and process chemistry.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-formylphenyl methyl sulfone, is an organic compound with the chemical formula C₈H₈O₃S.[1] Its structure features a benzaldehyde (B42025) core substituted with a methylsulfonyl group at the para position. This substitution significantly influences the compound's reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5398-77-6
Molecular Formula C₈H₈O₃S
Molecular Weight 184.21 g/mol [2]
Appearance White to light yellow crystalline solid[1]
Melting Point 160-164 °C
Boiling Point 378.3 ± 34.0 °C at 760 mmHg
Density 1.289 ± 0.06 g/cm³
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol; insoluble in water.[1]
InChI 1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3
SMILES CS(=O)(=O)c1ccc(C=O)cc1

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectral Data for this compound

Spectrum TypeData
¹H NMR The ¹H NMR spectrum is consistent with the structure.
¹³C NMR The ¹³C NMR spectrum is consistent with the structure.
Mass Spectrometry (MS) Mass spectral data confirms the molecular weight of the compound.
Infrared (IR) Spectroscopy IR spectroscopy reveals characteristic absorption bands for the functional groups present.

Note: For detailed spectra, refer to relevant chemical databases and literature.[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the oxidation of 4-(methylthio)benzaldehyde. A patented method describes a two-step process starting from p-chlorobenzaldehyde.[4]

Experimental Protocol: Synthesis from p-Chlorobenzaldehyde

This protocol is based on a patented industrial method.[4]

Step 1: Synthesis of p-(Methylthio)benzaldehyde

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 250g of 4-chlorobenzaldehyde (B46862), a 15% aqueous solution of sodium methyl mercaptide, and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride).

  • Heat the mixture to 50-55 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-chlorobenzaldehyde spot disappears.

  • Upon completion, allow the layers to separate. The lower, yellow oil layer is the crude p-(methylthio)benzaldehyde.

Step 2: Oxidation to this compound

  • Prepare an oxidizing solution by mixing hydrogen peroxide, sulfuric acid, and an oxidation catalyst (e.g., manganous sulfate).

  • Carefully add the crude p-(methylthio)benzaldehyde from Step 1 dropwise to the oxidizing solution.

  • Control the temperature during the addition and subsequent reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, the product, this compound, can be isolated and purified by standard procedures such as crystallization.

G cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Oxidation p_chlorobenzaldehyde p-Chlorobenzaldehyde p_methylthiobenzaldehyde p-(Methylthio)benzaldehyde p_chlorobenzaldehyde->p_methylthiobenzaldehyde Reaction sodium_methyl_mercaptide Sodium Methyl Mercaptide sodium_methyl_mercaptide->p_methylthiobenzaldehyde Reactant ptc Phase Transfer Catalyst ptc->p_methylthiobenzaldehyde Catalyst p_methylthiobenzaldehyde_2 p-(Methylthio)benzaldehyde final_product This compound p_methylthiobenzaldehyde_2->final_product Oxidation oxidizing_agent Oxidizing Agent (e.g., H₂O₂) oxidizing_agent->final_product Reagent

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1] Its aldehyde group allows for a wide range of chemical transformations, while the methylsulfonyl group can be a key pharmacophore.

  • Antibiotics: It is a key intermediate in the synthesis of the broad-spectrum antibiotics thiamphenicol (B1682257) and florfenicol.[5]

  • Diabetes Treatment: The compound has been utilized in the preparation of arylidene-thiazolidinedione derivatives, which have applications in the treatment of type 2 diabetes.[6]

  • Kinase Inhibitors: In medicinal chemistry, it serves as a precursor for the development of kinase inhibitors, where the sulfonyl group can form important hydrogen-bonding interactions within the ATP-binding pocket of enzymes.

  • Anti-inflammatory and Anti-cancer Research: While direct biological activity is not extensively reported, derivatives of aryl methyl sulfones have been investigated for their anti-inflammatory properties, including the inhibition of COX enzymes, and for their potential as anti-cancer agents.[6][7]

G cluster_applications Key Synthetic Applications msb This compound antibiotics Thiamphenicol & Florfenicol Precursors msb->antibiotics Aldol Condensation & further steps diabetes_drugs Arylidene-Thiazolidinedione Derivatives (Anti-diabetic) msb->diabetes_drugs Knoevenagel Condensation kinase_inhibitors Kinase Inhibitors msb->kinase_inhibitors Various Synthetic Routes research_compounds Other Biologically Active Molecules msb->research_compounds Versatile Precursor

Caption: Role of this compound in drug development.

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid contact with skin, eyes, and the respiratory system.[1]

Table 3: GHS Hazard Information

Hazard ClassCategory
Acute Toxicity, Oral4
Skin Irritation2
Eye Irritation2
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)

Data from representative sources.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or under a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and reactivity make it an essential building block for the synthesis of a range of important therapeutic agents. This guide provides a foundational understanding of its key characteristics to support its effective and safe use in research and development.

References

Technical Guide: 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 4-(Methylsulfonyl)benzaldehyde, a key chemical intermediate in medicinal chemistry and pharmaceutical research. The document details its physicochemical properties, experimental protocols for its synthesis, and its significant applications, particularly in the development of therapeutic agents.

Core Physicochemical Properties

This compound is a solid organic compound notable for its methylsulfonyl group, which is a strong electron-withdrawing moiety, and a versatile aldehyde functional group. These features make it a valuable building block in organic synthesis.

Table 1: Physicochemical and Crystallographic Data for this compound

PropertyValueReference(s)
Molecular Formula C₈H₈O₃S[1]
Molecular Weight 184.21 g/mol [1]
CAS Number 5398-77-6
Appearance Light yellow-beige to light brown crystalline powder or crystals[2]
Melting Point 155-161 °C[2]
Boiling Point 288.16 °C (estimate)[2]
Solubility Soluble in Chloroform, Methanol[2]
Density 1.3761 g/cm³ (estimate)[2]
Crystal System Monoclinic
Space Group P2₁/c

Applications in Drug Discovery and Development

This compound is a crucial precursor for the synthesis of various pharmaceuticals. Its primary applications are centered on the development of antibiotics and agents for metabolic diseases.

  • Antibiotic Synthesis : The compound is a well-established starting material for the synthesis of broad-spectrum antibiotics, including thiamphenicol (B1682257) and florfenicol.[3]

  • Anti-diabetic Agents : It has been utilized in the preparation of arylidene-thiazolidinedione derivatives, a class of compounds investigated for the treatment of type 2 diabetes.[2]

  • Anti-cancer and Anti-inflammatory Research : The structural motif is of significant interest in medicinal chemistry. Derivatives have shown potential anti-cancer properties and inhibitory effects on the COX-2 enzyme, which is involved in inflammatory pathways.[2]

The most prominent role of this compound is as an intermediate in the synthesis of thiamphenicol. The general workflow involves the conversion of the benzaldehyde (B42025) to a serine derivative, which is then subjected to reduction and acylation steps.

Thiamphenicol_Synthesis_Workflow A This compound B Racemic β-p-Methylsulfonylphenylserine A->B  Aminoacetic acid,  alkali metal carbonate C D-(-)-threo-p-methylsulfonylphenyl serine ethyl ester B->C  Esterification (Alcohol, Acid) D Aminodiolphenylsulfone (ADS) (D-(-)-threo-2-amino-1- [4-(methylsulfonyl)phenyl]-1,3-propanediol) C->D  Reduction  (e.g., KBH₄ or NaBH₄) E Thiamphenicol D->E  Acylation  (e.g., Methyl dichloroacetate)

Synthetic pathway from this compound to Thiamphenicol.

Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process starting from p-chlorobenzaldehyde. The following protocols are based on methodologies described in patent literature.

Synthesis of p-Methylthiobenzaldehyde (Intermediate)

This procedure involves a nucleophilic aromatic substitution reaction to replace the chlorine atom of p-chlorobenzaldehyde with a methylthio group.

  • Materials : 4-chlorobenzaldehyde (B46862), 15-30% aqueous sodium methyl mercaptide solution, phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride).

  • Procedure :

    • To a reaction vessel, add 4-chlorobenzaldehyde (1 part by mole), 15% aqueous sodium methyl mercaptide solution (1.1-2.0 parts by mole), and tetrabutylammonium chloride (0.01-0.20 parts by mole).[4][5]

    • Heat the mixture to 50-60 °C with stirring.[4]

    • Monitor the reaction using Thin-Layer Chromatography (TLC) until the 4-chlorobenzaldehyde spot disappears.[4][5]

    • Upon completion, cool the reaction mixture and allow the layers to separate.

    • Collect the lower organic layer, which contains the crude p-methylthiobenzaldehyde product as a yellow oil.[4]

Oxidation to this compound

The intermediate p-methylthiobenzaldehyde is oxidized to the final product using an oxidizing agent like hydrogen peroxide.

  • Materials : Crude p-methylthiobenzaldehyde, hydrogen peroxide (H₂O₂), sulfuric acid, oxidation catalyst (e.g., manganous sulfate).

  • Procedure :

    • In a separate reactor, prepare a mixture of hydrogen peroxide, sulfuric acid, and manganous sulfate (B86663).[4] The molar ratio of p-methylthiobenzaldehyde to H₂O₂ to sulfuric acid to manganous sulfate is typically 1 : 2.5 : 0.02 : 0.05.[4]

    • Heat the oxidant mixture to 40-45 °C with stirring.[4]

    • Slowly add the crude p-methylthiobenzaldehyde from the previous step to the oxidant mixture, maintaining the reaction temperature between 60-65 °C.[4]

    • Monitor the reaction by TLC until the starting material is consumed.[4]

    • Cool the reaction and neutralize by adding aqueous sodium hydroxide (B78521) solution to a pH of approximately 7.5.[4]

    • Cool the mixture further to below 25 °C to induce crystallization.[4]

    • Collect the solid product by suction filtration and dry the filter cake at 70 °C to yield the final this compound product.[4] This process can achieve a purity of over 99% and a total two-step yield of approximately 94.5%.[4]

Synthesis_Workflow start 4-Chlorobenzaldehyde step1 Step 1: Thiolation (Sodium Methyl Mercaptide, Phase-Transfer Catalyst) start->step1 intermediate p-Methylthiobenzaldehyde step1->intermediate step2 Step 2: Oxidation (H₂O₂, H₂SO₄, Manganous Sulfate) intermediate->step2 product This compound step2->product purification Neutralization, Crystallization & Filtration product->purification final_product Purified Product (>99% Purity) purification->final_product

Experimental workflow for the synthesis of this compound.

Analytical Methods

Standard analytical techniques are used to characterize this compound and monitor reaction progress.

  • Chromatography : Thin-Layer Chromatography (TLC) is routinely used to monitor the conversion of starting materials to products during synthesis.[4] Gas Chromatography-Mass Spectrometry (GC/MS) can be used for detailed analysis.[1]

  • Spectroscopy : Infrared (IR) spectroscopy is used to identify functional groups.[1]

  • X-ray Diffraction : Single-crystal X-ray diffraction has been used to determine the precise three-dimensional molecular structure and crystal packing.[3]

Safety and Handling

This compound is classified as an irritant. Users should consult the Safety Data Sheet (SDS) before handling.

  • GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements : P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage : Store under an inert gas (nitrogen or argon) at 2-8 °C. The compound is noted to be hygroscopic.[2]

References

An In-depth Technical Guide to the Physical Properties of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(Methylsulfonyl)benzaldehyde, an important intermediate in the pharmaceutical industry. The information is presented to be a valuable resource for professionals engaged in research and development.

Chemical and Physical Properties

This compound is an organic compound that is solid at room temperature, appearing as a light yellow-beige to light brown crystalline powder[1][2][3]. Its structure consists of a benzene (B151609) ring substituted with both an aldehyde and a methylsulfonyl group. This substitution, particularly the polar sulfonyl group, significantly influences its physical properties, leading to strong intermolecular interactions[2].

Table 1: General Chemical Properties and Identifiers

PropertyValueSource(s)
CAS Number 5398-77-6[1][2][3][4][5][6][7][8][9][10]
Molecular Formula C₈H₈O₃S[1][2][3][5][7]
Molecular Weight 184.21 g/mol [1][3][5][7][11]
IUPAC Name This compound[9]
Synonyms 4-Formylphenyl methyl sulphone, 4-Mesylbenzaldehyde[1][2][4][5][6]
InChI Key PSVPUHBSBYJSMQ-UHFFFAOYSA-N[1][3]

Table 2: Physical Properties

PropertyValueSource(s)
Melting Point 155-161 °C[1][3][12]
160 °C[8]
160.0 to 164.0 °C[4]
Boiling Point 288.16 °C (rough estimate)[1][3]
378.3 ± 34.0 °C at 760 mmHg[8]
Density 1.289 ± 0.06 g/cm³
1.3761 (rough estimate)[1][3]
Flash Point 242.1 ± 18.3 °C
Appearance Light yellow-beige to light brown crystalline powder or crystals[1][2][3]
Stability Hygroscopic[1][3]

Solubility

The solubility of this compound has been studied in various organic solvents. It is generally soluble in chloroform (B151607) and methanol[1][3]. A detailed study investigated its solubility in nine different organic solvents at temperatures ranging from 283.15 to 318.15 K. The solubility was found to increase with temperature in all tested solvents[13][14]. The mole fraction solubility follows the order: acetone (B3395972) > acetonitrile (B52724) > acetic acid > methanol (B129727) > ethanol (B145695) > toluene (B28343) > 1-butanol (B46404) > 1-propanol (B7761284) > 2-propanol[13][14]. The high solubility in acetone is attributed to the structural similarity, particularly the presence of a carbonyl group, which aligns with the "like-dissolves-like" principle[13].

Table 3: Solubility in Various Solvents

SolventSolubilitySource(s)
Chloroform Soluble[1][3]
Methanol Soluble[1][3]
Acetone Highest solubility among tested solvents[13][14]
Acetonitrile High solubility[13][14]
Acetic Acid High solubility[13][14]
Ethanol Moderate solubility[13][14]
Toluene Moderate solubility[13][14]
1-Butanol Lower solubility[13][14]
1-Propanol Lower solubility[13][14]
2-Propanol Lowest solubility among tested solvents[13][14]
Water Soluble[1]

Experimental Protocols

3.1. Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4-(methylthio)benzaldehyde[15][16].

  • Step 1: Synthesis of 4-(methylthio)benzaldehyde (B43086). p-Chlorobenzaldehyde is reacted with an aqueous solution of sodium methyl mercaptide in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride[15][16]. The reaction mixture is heated to 50-60 °C. The completion of the reaction is monitored by TLC until the p-chlorobenzaldehyde spot disappears. After the reaction, the layers are separated to obtain the crude p-methylthio benzaldehyde[15][16].

  • Step 2: Oxidation to this compound. The crude 4-(methylthio)benzaldehyde is then oxidized using hydrogen peroxide in the presence of sulfuric acid and an oxidation catalyst like manganous sulfate[15][16]. The 4-(methylthio)benzaldehyde is added dropwise to a mixture of hydrogen peroxide, sulfuric acid, and the catalyst while controlling the temperature. The resulting this compound is then purified[15][16].

3.2. Determination of Solubility

The solubility of this compound in various solvents was determined using a static equilibrium method[13][14].

  • An excess amount of this compound is added to a known mass of the solvent in a jacketed glass vessel.

  • The mixture is continuously stirred and maintained at a constant temperature using a circulating water bath.

  • After reaching equilibrium (typically after several hours), the stirring is stopped, and the solution is allowed to settle.

  • A sample of the supernatant liquid is withdrawn using a preheated syringe, filtered to remove any solid particles, and weighed.

  • The concentration of this compound in the sample is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC)[14].

Visualization of Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from p-chlorobenzaldehyde.

Synthesis_Pathway start p-Chlorobenzaldehyde intermediate 4-(methylthio)benzaldehyde start->intermediate Step 1: Nucleophilic Substitution final_product This compound intermediate->final_product Step 2: Oxidation reagent1 Sodium Methyl Mercaptide + Phase Transfer Catalyst reagent1->start reagent2 Hydrogen Peroxide + Sulfuric Acid + Oxidation Catalyst reagent2->intermediate

Caption: Synthetic pathway of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 4-(Methylsulfonyl)benzaldehyde

This guide provides a comprehensive overview of this compound, a key intermediate in various synthetic pathways. The document details its physicochemical properties, with a focus on its melting point, outlines experimental protocols for its determination, and illustrates its role in significant chemical syntheses.

Physicochemical Data

This compound is a solid organic compound with versatile reactivity, owing to its aldehyde and methylsulfonyl functional groups.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 5398-77-6[2][3]
Molecular Formula C₈H₈O₃S[4][5]
Molecular Weight 184.21 g/mol [3][5]
Melting Point 160.0 to 164.0 °C[3]
Appearance White to light yellow crystalline powder[2][3]
Synonyms 4-Formylphenyl Methyl Sulfone[3]

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad and depressed range suggests the presence of impurities. The capillary method is a standard and widely accepted technique for determining the melting point of a solid like this compound.

Apparatus:
  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (one end sealed)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:
  • Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry it in a desiccator.[6] Pulverize a small amount of the sample into a fine powder using a mortar and pestle to ensure uniform heat distribution.[7]

  • Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

  • Packing the Sample: To pack the sample tightly at the bottom of the tube, drop the capillary, sealed-end down, through a long glass tube (approx. 70 cm) onto a hard surface.[7][8] Repeat this process until the sample is compacted to a height of 2-3 mm.[7]

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is known (around 160-164°C), heat the block rapidly to about 20°C below this temperature.[8]

    • Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid becomes visible.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording Dry Dry Sample Pulverize Pulverize to Fine Powder Dry->Pulverize Load Load Sample into Capillary Pulverize->Load Pack Pack Sample (2-3 mm) Load->Pack Insert Insert Capillary into Apparatus Pack->Insert Heat_Fast Rapid Heat to ~140°C Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe Melting Heat_Slow->Observe Record_T1 Record T1 (First Liquid Drop) Observe->Record_T1 Record_T2 Record T2 (Completely Liquid) Record_T1->Record_T2 Report Report Range (T1 - T2) Record_T2->Report

Workflow for Melting Point Determination.

Role in Chemical Synthesis

This compound is a valuable precursor in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. Its aldehyde group serves as a reactive handle for forming new carbon-carbon bonds and other functional group transformations.

Precursor to Antibiotics:

The compound is a crucial starting material for the synthesis of amino alcohols.[4][9] These amino alcohols are, in turn, key intermediates in the production of important antibiotics such as florfenicol (B1672845) and thiamphenicol. The synthesis pathway involves an aldol (B89426) reaction between this compound and an amino acid like glycine.[10]

Synthesis_Pathway MSB This compound Aldol Aldol Reaction MSB->Aldol Glycine Glycine / Other Reagents Glycine->Aldol AminoAlcohols Amino Alcohol Intermediates Aldol->AminoAlcohols Antibiotics Antibiotics (e.g., Florfenicol) AminoAlcohols->Antibiotics Further Synthesis Steps

Role as a Precursor in Antibiotic Synthesis.
Other Applications:

Beyond antibiotics, this aldehyde has been utilized in the preparation of arylidene-thiazolidinedione derivatives, which have been investigated for the treatment of type 2 diabetes.[2] Its versatile chemical nature makes it a foundational component in the development of new chemical entities for drug discovery and agrochemical research.[1]

References

A Comprehensive Technical Guide to the Solubility of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-(methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of broad-spectrum antibiotics such as thiamphenicol (B1682257) and florfenicol. A thorough understanding of its solubility is crucial for optimizing crystallization processes, which is an effective method for its purification.[1][2] This document compiles quantitative solubility data in various organic solvents, details the experimental protocols for solubility determination, and presents logical workflows through diagrams.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₈O₃S[3][4]
Molecular Weight184.21 g/mol [3][4]
Melting Point155-161 °C[3]
AppearanceLight yellow-beige to light brown crystalline powder[3]
CAS Number5398-77-6[3]

Solubility Data

The solubility of this compound has been experimentally determined in a range of organic solvents and binary mixtures. The data consistently shows that solubility increases with temperature.[1][2][5][6][7]

Solubility in Pure Organic Solvents

The mole fraction solubility of this compound was measured in nine organic solvents over a temperature range of 283.15 K to 318.15 K.[1] At any given temperature within this range, the solubility follows the order: acetone (B3395972) > acetonitrile (B52724) > acetic acid > methanol (B129727) > ethanol (B145695) > toluene (B28343) > 1-butanol (B46404) > 1-propanol (B7761284) > 2-propanol.[1][2][6]

Table 1: Mole Fraction Solubility (x) of this compound in Pure Solvents at Various Temperatures (K)

Temperature (K)MethanolEthanol1-Propanol2-Propanol1-ButanolAcetonitrileAcetoneTolueneAcetic Acid
283.150.02450.01580.00980.00850.01050.04520.05890.01210.0356
288.150.02950.01920.01210.01050.01290.05410.07010.01480.0423
293.150.03540.02320.01480.01290.01580.06420.08280.0180.05
298.150.04230.02790.0180.01570.01920.07580.09730.02180.0588
303.150.05020.03340.02180.0190.02320.08890.11380.02630.0688
308.150.05930.03980.02630.02290.02790.10380.13250.03160.0802
313.150.070.04720.03160.02750.03340.12070.15380.03780.0931
318.150.08240.05580.03780.0330.03980.13980.1780.0450.1078
Solubility in Binary Solvent Mixtures

Studies have also investigated the solubility of this compound in binary mixtures of acetonitrile with methanol, ethanol, and isopropanol.[5][7] In these systems, solubility increases with both rising temperature and an increasing mass fraction of acetonitrile.[5][6] At the same temperature and mass fraction of acetonitrile, the mole fraction solubility is greatest in the acetonitrile + methanol mixture.[5][6]

Experimental Protocols

The presented solubility data was primarily obtained using a static equilibrium or isothermal dissolution equilibrium method.[1][5][7] The following is a detailed methodology based on these established protocols.

Static Equilibrium Method for Solubility Determination

This method involves achieving a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

1. Materials and Apparatus:

  • Solute: Purified this compound (mass fraction > 0.99).[1]

  • Solvents: Analytical grade organic solvents.[1]

  • Apparatus:

    • Analytical balance (uncertainty ± 0.0001 g).[1]

    • Thermostatic water bath (uncertainty ± 0.05 K).[1]

    • Jacketed glass vessel.

    • Magnetic stirrer.

    • Syringe with a filter (e.g., 0.45 μm pore size).

    • High-Performance Liquid Chromatography (HPLC) system for concentration analysis.[1]

2. Procedure:

  • An excess amount of this compound is added to a known mass of the selected solvent in a jacketed glass vessel.

  • The vessel is sealed and placed in a thermostatic water bath to maintain a constant temperature.

  • The mixture is continuously stirred for a sufficient time (e.g., 24-72 hours) to ensure solid-liquid equilibrium is reached.[8]

  • After reaching equilibrium, stirring is stopped to allow the undissolved solid to settle.

  • A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being collected.

  • The collected sample is immediately weighed.

  • The solvent in the sample is evaporated under vacuum.

  • The mass of the residual solid (solute) is determined.

  • The mole fraction solubility is calculated from the masses of the solute and the solvent.

  • Alternatively, the concentration of the solute in the supernatant can be determined using a validated analytical method like HPLC.[1]

3. Data Correlation:

  • The experimental solubility data is often correlated with thermodynamic models such as the modified Apelblat equation, the λh equation, the Wilson model, or the nonrandom two-liquid (NRTL) model to represent the relationship between solubility and temperature.[2][5]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the static equilibrium method used to determine the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add Excess Solute to Known Solvent Mass B Seal Vessel & Place in Thermostatic Bath A->B C Continuous Stirring (e.g., 24-72h) B->C D Stop Stirring & Allow Sedimentation C->D E Withdraw Supernatant with Filtered Syringe D->E F Weigh Sample E->F G Analyze Concentration (e.g., HPLC or Gravimetric) F->G H Calculate Mole Fraction Solubility G->H

Caption: Workflow for determining solubility via the static equilibrium method.

Role in Antibiotic Synthesis

This compound is a crucial building block in the pharmaceutical industry, particularly for synthesizing certain antibiotics.

G A 4-(Methylsulfonyl)toluene B Selective Oxidation A->B Reactant C This compound B->C Product D Multi-step Chemical Synthesis C->D Key Intermediate E Thiamphenicol D->E Final Product F Florfenicol D->F Final Product

Caption: Role of this compound in antibiotic synthesis.

References

4-(Methylsulfonyl)benzaldehyde ¹H NMR spectrum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a key intermediate in the synthesis of various pharmaceuticals. The document presents detailed spectral data, experimental protocols, and a structural representation to aid in the characterization and utilization of this compound in research and development.

Introduction

This compound, also known as 4-formylphenyl methyl sulfone, is an organic compound with the chemical formula C₈H₈O₃S.[1] Its structure consists of a benzaldehyde (B42025) core substituted with a methylsulfonyl group at the para position.[1] This compound serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical agents. Accurate spectroscopic characterization is paramount for verifying its identity and purity. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical technique for this purpose, providing detailed information about the chemical environment of each proton in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.15Singlet (s)-1HAldehyde proton (CHO)
8.14Doublet (d)8.62HAromatic protons (ortho to CHO)
8.09Doublet (d)8.62HAromatic protons (ortho to SO₂CH₃)
3.11Singlet (s)-3HMethyl protons (SO₂CH₃)
Data sourced from patent CN102675167B.[2]

Spectral Interpretation

The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the four unique proton environments in the molecule.

  • Aldehyde Proton: A sharp singlet at 10.15 ppm is characteristic of the aldehyde proton. Its downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the anisotropic effect of the carbonyl group.

  • Aromatic Protons: The aromatic region displays two doublets at 8.14 ppm and 8.09 ppm. These signals correspond to the four protons on the benzene (B151609) ring. The protons ortho to the electron-withdrawing aldehyde group are expected to be the most deshielded, appearing at 8.14 ppm. The protons ortho to the methylsulfonyl group appear at 8.09 ppm. The observed coupling constant of 8.6 Hz is typical for ortho-coupling in a benzene ring. The para-substitution pattern leads to an AA'BB' spin system which simplifies to two distinct doublets.

  • Methyl Protons: A singlet at 3.11 ppm with an integration of three protons is assigned to the methyl group of the methylsulfonyl moiety. The electronegativity of the sulfonyl group causes this signal to appear further downfield than a typical methyl group on an aromatic ring.

The logical relationship between the proton signals and the molecular structure is illustrated in the following diagram.

Caption: Molecular structure of this compound with ¹H NMR signal assignments.

Experimental Protocol

The following is a general procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Cap the vial and gently agitate or vortex until the sample is completely dissolved. The compound is soluble in chloroform.[1]

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

4.2. Instrument Parameters

The following parameters are typical for a 400 MHz NMR spectrometer:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is sufficient.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A spectral width of approximately 16 ppm (from -2 to 14 ppm) is appropriate to cover the expected chemical shifts.

4.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or using an automated routine.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the peak multiplicities and coupling constants to confirm the assignments.

This detailed guide provides the necessary information for the identification and characterization of this compound using ¹H NMR spectroscopy, supporting its application in research and drug development.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(Methylsulfonyl)benzaldehyde. It includes experimentally obtained and computationally predicted chemical shift data, a detailed experimental protocol for data acquisition, and a workflow diagram for the experimental process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its structure features a benzaldehyde (B42025) core with a methylsulfonyl group at the para position. ¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. The chemical shift of each carbon atom provides detailed information about its local electronic environment, enabling unambiguous structure confirmation and purity assessment. This guide focuses on the interpretation and acquisition of the ¹³C NMR spectrum of this compound.

¹³C NMR Chemical Shift Data

The ¹³C NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The experimentally observed chemical shifts are presented in Table 1, alongside the computationally predicted values for comparison and aid in peak assignment.

Table 1: Experimental and Predicted ¹³C NMR Chemical Shifts of this compound in CDCl₃

Carbon AtomExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm)Assignment Rationale
C=O190.6190.9The carbonyl carbon is the most deshielded, appearing at the highest chemical shift.
C4138.7143.9Quaternary carbon attached to the electron-withdrawing sulfonyl group, leading to significant deshielding.
C1132.9134.4Quaternary carbon attached to the aldehyde group.
C2, C6129.9130.2Aromatic CH carbons ortho to the aldehyde group.
C3, C5117.7, 117.6128.6Aromatic CH carbons meta to the aldehyde group and ortho to the sulfonyl group. The predicted value shows some deviation.
CH₃Not explicitly resolved in the provided experimental data but predicted at 44.4 ppm.44.4The methyl carbon of the sulfonyl group is expected in this aliphatic region.

Predicted chemical shifts were obtained using the online NMR prediction tool at nmrdb.org.

Discussion of Assignments:

The assignment of the ¹³C NMR signals is based on established principles of chemical shift theory and comparison with predicted values.

  • Carbonyl Carbon (C=O): The signal at 190.6 ppm is unambiguously assigned to the carbonyl carbon of the aldehyde group. This region is characteristic for aldehydes and ketones, which are significantly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the C=O double bond.[1]

  • Aromatic Carbons: The aromatic region of the spectrum displays four signals, corresponding to the six aromatic carbons. Due to the para-substitution pattern, symmetry results in the equivalence of C2 and C6, as well as C3 and C5.

    • The quaternary carbon C4 , bonded to the strongly electron-withdrawing methylsulfonyl group, is expected to be the most deshielded of the aromatic carbons, hence its assignment to the 138.7 ppm signal.

    • The quaternary carbon C1 , attached to the aldehyde group, is assigned to the signal at 132.9 ppm.

    • The carbons C2 and C6 , which are ortho to the aldehyde group, are assigned to the signal at 129.9 ppm.

    • The carbons C3 and C5 , ortho to the methylsulfonyl group, are assigned to the signals around 117.6-117.7 ppm. The slight splitting of this signal could be due to second-order effects or minor impurities.

  • Methyl Carbon (CH₃): The methyl carbon of the sulfonyl group is predicted to have a chemical shift of around 44.4 ppm. This signal was not explicitly listed in the partial experimental data found.

Experimental Protocol

The following section outlines a detailed methodology for acquiring the ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

  • Compound: this compound (crystalline solid).

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

  • Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent signal (for CDCl₃, δ ≈ 77.16 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer and Parameters

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 240 ppm (e.g., -20 to 220 ppm).

    • Acquisition Time (AQ): At least 1-2 seconds to ensure good resolution.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbon signals, which have longer relaxation times.

    • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: Standard probe temperature (e.g., 298 K).

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual CDCl₃ signal (77.16 ppm).

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for obtaining the ¹³C NMR spectrum of this compound.

experimental_workflow start Start sample_prep Sample Preparation - Dissolve this compound in CDCl3 - Add TMS (optional) - Transfer to NMR tube start->sample_prep instrument_setup Instrument Setup - Insert sample into spectrometer - Lock on deuterium (B1214612) signal - Shim the magnetic field sample_prep->instrument_setup acquisition Data Acquisition - Set ¹³C NMR parameters (pulse program, SW, AQ, D1, NS) - Acquire FID instrument_setup->acquisition processing Data Processing - Fourier Transform - Phasing - Baseline Correction - Referencing acquisition->processing analysis Spectral Analysis - Peak picking - Assignment of chemical shifts processing->analysis end End analysis->end

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

This technical guide has provided a detailed analysis of the ¹³C NMR chemical shifts of this compound, including experimental data, peak assignments, a comprehensive experimental protocol, and a visual representation of the workflow. The presented information is crucial for the structural verification and characterization of this important chemical compound and serves as a practical reference for researchers in organic chemistry and drug discovery. The combination of experimental data and computational prediction offers a robust approach to the spectral interpretation of substituted aromatic systems.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4-(methylsulfonyl)benzaldehyde using Fourier-Transform Infrared (FTIR) spectroscopy. It covers the theoretical basis for spectral interpretation, a detailed experimental protocol, and a summary of key spectral data. This molecule serves as an important precursor in the synthesis of various compounds, including certain antibiotics, making its characterization crucial.

Molecular Structure and Key Functional Groups

This compound (C₈H₈O₃S) is an aromatic compound characterized by three primary functional groups that produce distinct signals in an infrared spectrum:

  • Aromatic Aldehyde: An aldehyde group (-CHO) directly attached to the benzene (B151609) ring.

  • Methylsulfonyl Group: A sulfonyl group (-SO₂) bonded to both a methyl group (-CH₃) and the benzene ring.

  • Para-Substituted Benzene Ring: A 1,4-disubstituted aromatic ring.

The presence and electronic interplay of these groups—the electron-withdrawing nature of both the aldehyde and sulfonyl groups—influence the exact wavenumber of their vibrational modes.

Infrared Spectral Data

The interpretation of the IR spectrum of this compound relies on identifying the characteristic absorption bands for each of its functional components. The quantitative data, including both expected and reported absorption frequencies, are summarized below.

Table 1: Expected IR Absorption Ranges for Functional Groups in this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
AldehydeC-H Stretch2830-2860 and 2700-2760Weak to MediumKnown as a "Fermi doublet," the peak around 2720 cm⁻¹ is highly diagnostic for aldehydes.[1][2][3]
AldehydeC=O Stretch1700-1710StrongConjugation to the aromatic ring lowers the frequency from that of a saturated aldehyde (~1730 cm⁻¹).[1][2][4]
MethylsulfonylS=O Asymmetric Stretch1300-1350StrongOne of the two characteristic, strong absorptions for a sulfonyl group.[5][6][7]
MethylsulfonylS=O Symmetric Stretch1140-1180StrongThe second highly characteristic, strong absorption for a sulfonyl group.[5][6][7]
Aromatic RingC-H Stretch3000-3100Weak to MediumCharacteristic of sp² C-H bonds in an aromatic system.[4]
Aromatic RingC=C Stretch1400-1600MediumTypically appear as a series of sharp bands.[4]
Aromatic RingC-H Out-of-Plane Bend800-860StrongThis region is diagnostic for the para-substitution pattern.

Table 2: Reported and Representative IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3080Aromatic C-H StretchAromatic Ring
~2820, ~2730Aldehyde C-H Stretch (Fermi Doublet)Aldehyde
~1705C=O Carbonyl StretchAldehyde
~1595, ~1470Aromatic C=C Ring StretchAromatic Ring
1322[8]S=O Asymmetric StretchMethylsulfonyl
~1150S=O Symmetric StretchMethylsulfonyl
~830C-H Out-of-Plane BendPara-substituted Ring

Note: The values in Table 2 are representative and may vary slightly based on the experimental conditions (e.g., solid-state KBr vs. ATR). The peak at 1322 cm⁻¹ has been specifically noted in the literature for this compound.[8]

Experimental Protocols for Solid Sample Analysis

For solid samples like this compound, the two most common FTIR sampling techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

The KBr pellet technique involves dispersing the solid sample within a matrix of KBr, which is transparent to infrared radiation.[9] This method is ideal for obtaining high-resolution transmission spectra.

Materials and Equipment:

  • This compound sample

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

  • FTIR Spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2-3 hours to eliminate adsorbed water, which shows strong IR absorption bands that can interfere with the sample spectrum.[9][10]

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr powder.[10][11] The sample concentration should be between 0.1% and 1.0%.

  • Grinding and Mixing: Transfer the sample and KBr to an agate mortar. Gently grind the two components together with the pestle until a fine, homogeneous powder is obtained.[11] Proper mixing is critical for a clear, high-quality spectrum.

  • Pellet Formation: Carefully transfer the powder mixture into the pellet-forming die. Distribute the powder evenly.

  • Pressing: Place the die into a hydraulic press and apply a force of approximately 8-10 tons for several minutes.[10][12] This high pressure causes the KBr to become plastic and form a transparent, glass-like disc.

  • Sample Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000–400 cm⁻¹.

ATR has become a dominant method for analyzing solids due to its simplicity and minimal sample preparation.[13][14] The technique involves pressing the sample against a high-refractive-index crystal (like diamond or zinc selenide). An IR beam is passed through the crystal, where it reflects internally and creates an "evanescent wave" that penetrates a few micrometers into the sample, generating the absorption spectrum.[15][16]

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean and perform a background scan.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the solid sample firmly and evenly against the crystal surface to ensure good contact.[15]

  • Data Collection: Acquire the IR spectrum.

  • Cleaning: Thoroughly clean the crystal surface after the measurement.

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for the IR analysis described.

IR_Interpretation_Workflow cluster_regions Spectral Regions Analysis cluster_assignments Peak Assignment A Diagnostic Group Region (4000-1400 cm⁻¹) C Identify C=O Stretch (~1705 cm⁻¹) A->C B Fingerprint Region (<1400 cm⁻¹) E Identify S=O Stretches (~1322, ~1150 cm⁻¹) B->E D Identify Aldehyde C-H (~2730, ~2820 cm⁻¹) C->D Conclusion Confirm Molecular Structure D->Conclusion F Identify Aromatic Peaks (C-H, C=C, Bends) E->F F->Conclusion Start Acquire IR Spectrum of This compound Start->A Start->B

Caption: Logical workflow for the interpretation of a this compound IR spectrum.

KBr_Pellet_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition A Dry KBr Powder (110°C) B Weigh Sample (1-2 mg) & KBr (200 mg) A->B C Grind & Mix in Mortar B->C D Load Powder into Die C->D E Apply Pressure (8-10 Tons) D->E F Eject Transparent Pellet E->F G Place Pellet in Spectrometer F->G H Acquire Spectrum (4000-400 cm⁻¹) G->H

Caption: Step-by-step experimental workflow for the KBr pellet FTIR method.

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 4-(Methylsulfonyl)benzaldehyde. The information presented herein is essential for the identification, characterization, and quality control of this compound in various research and development settings.

Introduction

This compound (C₈H₈O₃S, Molecular Weight: 184.21 g/mol ) is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1][2] Mass spectrometry is a critical analytical technique for confirming the structure and purity of such molecules. Understanding the fragmentation behavior of this compound under ionization is fundamental for accurate interpretation of mass spectral data. This guide focuses on the fragmentation pathway under Electron Ionization (EI), a common and highly reproducible ionization technique.[3][4]

Theoretical Fragmentation Pathway

Electron ionization is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.[3][4] The fragmentation of this compound is predicted to be driven by the presence of the aromatic ring, the aldehyde group, and the methylsulfonyl group. The proposed fragmentation pathway initiates with the formation of the molecular ion (M⁺•) at m/z 184. Subsequent fragmentation events are likely to involve the loss of neutral fragments from the aldehyde and sulfonyl moieties.

A primary fragmentation step for aromatic aldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion ([M-H]⁺).[5][6] Another characteristic fragmentation is the loss of the entire aldehyde group (CHO•), leading to a phenyl cation. The methylsulfonyl group can undergo fragmentation through the loss of a methyl radical (•CH₃) or sulfur dioxide (SO₂).

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions.

m/zProposed Fragment IonChemical FormulaRelative Abundance (Predicted)
184[M]⁺• (Molecular Ion)[C₈H₈O₃S]⁺•Moderate
183[M-H]⁺[C₈H₇O₃S]⁺Major
155[M-CHO]⁺[C₇H₇O₂S]⁺Major
120[M-SO₂]⁺•[C₈H₈O]⁺•Minor
105[C₇H₅O]⁺[C₇H₅O]⁺Major (Often Base Peak for Benzaldehydes)
77[C₆H₅]⁺[C₆H₅]⁺Major

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed core fragmentation pathway of this compound.

Fragmentation_Pathway M This compound (m/z = 184) [C₈H₈O₃S]⁺• F1 [M-H]⁺ (m/z = 183) [C₈H₇O₃S]⁺ M->F1 - H• F2 [M-CHO]⁺ (m/z = 155) [C₇H₇O₂S]⁺ M->F2 - CHO• F3 [C₇H₅O]⁺ (m/z = 105) F2->F3 - SO₂ F4 [C₆H₅]⁺ (m/z = 77) F3->F4 - CO

References

An In-depth Technical Guide to the Crystal Structure of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of 4-(Methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceuticals. The document details the molecular geometry, intermolecular interactions, and crystallographic parameters of the compound. Experimental protocols for its synthesis and crystallization are also presented. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a white to off-white crystalline solid that serves as a crucial building block in organic synthesis, particularly for pharmaceutical compounds.[1] Its molecular structure, characterized by a polar sulfonyl group and a reactive aldehyde functional group, dictates its physical and chemical properties, including its crystal packing and intermolecular interactions.[1] Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for controlling solid-state properties such as solubility, stability, and bioavailability, which are critical parameters in drug development. This guide presents a detailed analysis of the crystal structure of this compound, based on single-crystal X-ray diffraction data.

Molecular and Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[2][3] The compound crystallizes in the monoclinic space group P21/c.[3] The asymmetric unit contains one molecule of this compound.

Molecular Geometry

The molecular structure of this compound is depicted in the figure below. The bond lengths and angles are within the normal ranges.[2][3] The torsion angle between the methyl group and the benzene (B151609) ring (C1—S—C2—C3) is 75.07 (17)°.[2][3]

Crystal Packing and Intermolecular Interactions

The crystal packing is primarily governed by intermolecular C—H⋯O hydrogen bonds, which link the molecules into a three-dimensional network.[2][3] These interactions involve the hydrogen atoms of the methyl and phenyl groups acting as donors and the oxygen atoms of the sulfonyl and carbonyl groups acting as acceptors. The specific geometries of these hydrogen bonds are detailed in the table below.

Data Presentation

Crystallographic Data and Structure Refinement
ParameterValue
Chemical formulaC₈H₈O₃S
Molar mass184.20 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)6.1280 (12)
b (Å)8.0400 (16)
c (Å)16.734 (3)
β (°)90.07 (3)
Volume (ų)824.5 (3)
Z4
Temperature (K)293
Radiation typeMo Kα
μ (mm⁻¹)0.35
R[F² > 2σ(F²)]0.034
wR(F²)0.126
S1.00
Reflections collected1643
Independent reflections1495
Data/restraints/parameters1495 / 0 / 110

Source:[2][3]

Hydrogen-bond Geometry (Å, °)
D—H···AD—HH···AD···AD—H···A
C4—H4A···O3ⁱ0.932.573.457 (3)159
C1—H1D···O1ⁱⁱ0.962.563.518 (3)176

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z. Source:[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the oxidation of 4-(methylthio)benzaldehyde.[4][5]

Procedure:

  • 4-(Methylthio)benzaldehyde is reacted with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst like sulfuric acid.[4][5]

  • The reaction mixture is typically heated to facilitate the oxidation of the sulfide (B99878) to a sulfone.

  • After the reaction is complete, the mixture is cooled, and the product, this compound, crystallizes.

  • The solid product is then collected by filtration, washed, and dried.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.[2][3]

Procedure:

  • Dissolve 0.1 g of this compound in 20 ml of acetonitrile.[2][3]

  • Allow the solvent to evaporate slowly at room temperature.

  • Colorless, prism-like crystals will form over a period of several days.

X-ray Data Collection and Structure Refinement

Data Collection:

  • A suitable single crystal is mounted on a diffractometer (e.g., an Enraf–Nonius CAD-4).[2]

  • Data is collected at a constant temperature (e.g., 293 K) using Mo Kα radiation.[2]

  • A multi-scan absorption correction is applied to the collected data.[2]

Structure Solution and Refinement:

  • The structure is solved using direct methods (e.g., with SHELXS97).[2]

  • The structure is then refined by full-matrix least-squares on F² (e.g., with SHELXL97).[2]

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[2][3]

Visualizations

Intermolecular Interactions in the Crystal Lattice

G Intermolecular Hydrogen Bonding Network cluster_0 Molecule 1 cluster_1 Molecule 2 cluster_2 Molecule 3 mol1_C4 C4-H4A mol1_S S=O3 mol1_C4->mol1_S intramolecular mol1_C4->mol1_S C4-H4A···O3 (3.457 Å) mol2_O1 C=O1 mol3_C1 C1-H1D mol3_C1->mol2_O1 C1-H1D···O1 (3.518 Å)

Caption: Intermolecular C-H···O hydrogen bonds in the crystal lattice.

Experimental Workflow for Crystal Structure Determination

G Crystal Structure Determination Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_validation Validation & Analysis synthesis Synthesis of this compound crystallization Single Crystal Growth (Slow Evaporation) synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_reduction Data Reduction & Absorption Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation (checkCIF) structure_refinement->validation analysis Analysis of Geometry & Interactions validation->analysis final_report final_report analysis->final_report Final Structural Report

Caption: Workflow for determining the crystal structure.

References

Spectroscopic Profile of 4-(Methylsulfonyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic data and the experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
10.11s-1HAldehyde (-CHO)
8.14d7.92HAromatic (ortho to -CHO)
8.02d7.92HAromatic (ortho to -SO₂CH₃)
3.25s-3HMethyl (-SO₂CH₃)

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppmAssignment
193.5Aldehyde Carbonyl (C=O)
167.0Aromatic Quaternary Carbon (C-CHO)
139.4Aromatic Quaternary Carbon (C-SO₂CH₃)
136.1Aromatic CH (ortho to -CHO)
130.4Aromatic CH (ortho to -SO₂CH₃)
130.0Aromatic CH
44.5Methyl Carbon (-SO₂CH₃)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic peaks for its aldehyde and sulfonyl groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2900Weak-MediumC-H stretch (aromatic and methyl)
~2800, ~2700WeakC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600, ~1475Medium-WeakC=C stretch (aromatic)
~1322StrongS=O asymmetric stretch (sulfonyl)
~1150StrongS=O symmetric stretch (sulfonyl)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture. For pure this compound, GC-MS provides its retention time and a fragmentation pattern that confirms its molecular weight and structure.

m/zRelative Intensity (%)Assignment
184~60[M]⁺ (Molecular Ion)
183~100[M-H]⁺
155~30[M-CHO]⁺
121~20[M-SO₂CH₃]⁺
105~40[C₇H₅O]⁺
77~50[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Instrumentation: A 400 MHz NMR spectrometer was used for both ¹H and ¹³C NMR analysis.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

  • Reference: The residual solvent peak of DMSO-d₆ was set to 2.50 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Reference: The solvent peak of DMSO-d₆ was set to 39.52 ppm.

FT-IR Spectroscopy Protocol

Instrumentation: A standard FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory was used.

Sample Preparation: A small amount of the solid this compound powder was placed directly onto the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal was collected prior to sample analysis.

  • Data Processing: The final spectrum was baseline corrected and presented in terms of transmittance.

GC-MS Protocol

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.

Gas Chromatography Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase.

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 100 °C, held for 2 minutes, then ramped at 15 °C/min to 280 °C and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Dissolve_NMR Dissolve in DMSO-d6 Sample->Dissolve_NMR For NMR Place_on_ATR Place on ATR Crystal Sample->Place_on_ATR For FT-IR Dissolve_GCMS Dissolve in Dichloromethane Sample->Dissolve_GCMS For GC-MS NMR_Acquisition NMR Acquisition (1H & 13C) Dissolve_NMR->NMR_Acquisition FTIR_Acquisition FT-IR Acquisition Place_on_ATR->FTIR_Acquisition GCMS_Acquisition GC-MS Acquisition Dissolve_GCMS->GCMS_Acquisition NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acquisition->NMR_Data FTIR_Data IR Spectrum (Wavenumbers) FTIR_Acquisition->FTIR_Data MS_Data Mass Spectrum (m/z values) GCMS_Acquisition->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Workflow Start Start Prep Prepare Sample (Dissolve in DMSO-d6) Start->Prep Acquire_1H Acquire 1H Spectrum Prep->Acquire_1H Acquire_13C Acquire 13C Spectrum Prep->Acquire_13C Process_1H Process 1H Data (Referencing, Integration) Acquire_1H->Process_1H Process_13C Process 13C Data (Referencing) Acquire_13C->Process_13C End End Process_1H->End Process_13C->End

Caption: Detailed workflow for NMR spectroscopic analysis.

FTIR_GCMS_Workflow cluster_ftir FT-IR Analysis cluster_gcms GC-MS Analysis FTIR_Sample Place solid sample on ATR FTIR_Scan Scan Sample FTIR_Sample->FTIR_Scan FTIR_BG Collect Background FTIR_BG->FTIR_Sample FTIR_Data Obtain IR Spectrum FTIR_Scan->FTIR_Data GCMS_Sample Inject dissolved sample GC_Separation Separation by GC GCMS_Sample->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Analysis MS_Ionization->MS_Detection GCMS_Data Obtain Mass Spectrum MS_Detection->GCMS_Data

Caption: Workflows for FT-IR and GC-MS analyses.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-(methylsulfonyl)benzaldehyde, a key intermediate in the production of various pharmaceuticals, from 4-(methylthio)benzaldehyde (B43086). The protocols outlined below are based on established chemical literature and offer various methodologies to suit different laboratory settings and requirements.

Introduction

The oxidation of the sulfur atom in 4-(methylthio)benzaldehyde to a sulfone is a critical transformation in organic synthesis. This conversion significantly alters the electronic and physical properties of the molecule, making this compound a valuable building block for more complex molecular architectures, particularly in the development of new pharmaceutical agents. The aldehyde and methylsulfonyl groups provide versatile reactivity for creating novel organic compounds. This document details several reliable methods for this oxidation reaction.

Data Presentation

The following table summarizes various reported methods for the synthesis of this compound from 4-(methylthio)benzaldehyde, allowing for a comparative analysis of reagents, conditions, and yields.

Oxidizing AgentCatalyst/SolventReaction ConditionsYield (%)Reference
Hydrogen PeroxideFormic AcidRoom temperature, exothermic to 75°C44%[1][2]
Hydrogen PeroxideSulfuric Acid, Manganous Sulfate (B86663)Not specifiedNot explicitly stated[1]
Oxone® (Potassium Peroxymonosulfate)Methanol (B129727)/WaterNot specified21%[1][2]
Sodium Periodate (B1199274)WaterRoom temperatureNot specified[3]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using different oxidizing agents.

Protocol 1: Oxidation with Hydrogen Peroxide in Formic Acid

This protocol is based on a method reported in the literature and involves the use of hydrogen peroxide as the oxidant in a formic acid solution.[1][2]

Materials:

  • 4-(methylthio)benzaldehyde

  • Formic acid

  • 30% Hydrogen peroxide

  • Water

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)benzaldehyde (1 equivalent) in formic acid.

  • While stirring at room temperature, slowly add 30% hydrogen peroxide (2 equivalents). Caution: The reaction is exothermic, and the temperature may rise.[1][2]

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Oxidation with Oxone®

This protocol utilizes Oxone® (potassium peroxymonosulfate), a versatile and easy-to-handle oxidizing agent.[3]

Materials:

  • 4-(methylthio)benzaldehyde

  • Oxone®

  • Methanol

  • Water

  • Ethyl acetate (B1210297) (or other suitable organic solvent)

  • Sodium bicarbonate (optional)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-(methylthio)benzaldehyde (1 equivalent) in a mixture of methanol and water.

  • To the stirred solution at room temperature, add Oxone® (2.2 equivalents) in portions. Note: The reaction can be exothermic. If necessary, add sodium bicarbonate to maintain a neutral or slightly basic pH.[3]

  • Stir the reaction mixture at room temperature until TLC analysis indicates the complete conversion of the starting material and the intermediate sulfoxide (B87167) to the sulfone.[3]

  • Upon completion, dilute the reaction mixture with water.[3]

  • Extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).[3]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 3: Oxidation with Sodium Periodate

This method employs sodium periodate as the oxidizing agent.

Materials:

  • 4-(methylthio)benzaldehyde

  • Sodium periodate

  • Methanol

  • Water

  • Ethyl acetate (or other suitable organic solvent)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-(methylthio)benzaldehyde (1 equivalent) in methanol.

  • Add a solution of sodium periodate (>2.2 equivalents) in water to the stirred solution at room temperature.[3]

  • Stir the reaction mixture at room temperature. The reaction is often accompanied by the precipitation of sodium iodate.[3]

  • Monitor the reaction progress by TLC. After the starting material has been consumed, filter the reaction mixture to remove the insoluble inorganic salts.[3]

  • Concentrate the filtrate under reduced pressure to remove the methanol.[3]

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product, which can be further purified.

Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of this compound.

chemical_reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 4-(methylthio)benzaldehyde Oxidant [O] 4-(methylthio)benzaldehyde->Oxidant This compound Oxidant->this compound Oxidation experimental_workflow start Start: 4-(methylthio)benzaldehyde reaction Oxidation Reaction (e.g., with H₂O₂, Oxone®) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product: This compound purification->product

References

Application Notes and Protocols for the Oxidation of 4-(methylthio)benzaldehyde to 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of the thioether functionality in 4-(methylthio)benzaldehyde (B43086) to a sulfone is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The resulting product, 4-(methylsulfonyl)benzaldehyde, is a key building block in the preparation of compounds with a range of biological activities. This document provides detailed application notes and experimental protocols for three common methods for this oxidation, offering a comparative overview to aid in method selection and optimization.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the quantitative data for the different methods used to oxidize 4-(methylthio)benzaldehyde to this compound.

MethodOxidizing AgentCatalyst/SolventReaction TimeTemperature (°C)Yield (%)
1Hydrogen PeroxideFormic AcidNot Specified7544[1]
2Hydrogen PeroxideSulfuric Acid / Manganous Sulfate (B86663)Not Specified60-6594.5[2]
3Oxone® (Potassium Peroxymonosulfate)Methanol (B129727) / WaterNot SpecifiedRoom Temperature21[1]
4Potassium Permanganate (B83412)Copper Sulfate Pentahydrate3-13 minutes (Microwave)Not Specified>74[3][4]

Experimental Protocols

Method 1: Oxidation with Hydrogen Peroxide in Formic Acid

This protocol is adapted from a patented procedure for the synthesis of this compound.[1]

Materials:

  • 4-(methylthio)benzaldehyde

  • Formic Acid

  • 30% Hydrogen Peroxide

  • Sodium Hydroxide (B78521) solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 30 g of 4-(methylthio)benzaldehyde in 250 cm³ of formic acid.

  • While stirring at room temperature, slowly add 44 cm³ of 30% hydrogen peroxide (approximately 2 equivalents). The reaction is exothermic, and the temperature will rise.

  • Maintain the reaction temperature at approximately 75°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

Method 2: Oxidation with Hydrogen Peroxide Catalyzed by Sulfuric Acid and Manganous Sulfate

This protocol is based on a high-yield patented method.[2]

Materials:

  • 4-(methylthio)benzaldehyde

  • Hydrogen Peroxide

  • Sulfuric Acid (20% solution)

  • Manganous Sulfate

  • Sodium Hydroxide solution

  • Round-bottom flask with dropping funnel

  • Magnetic stirrer

  • Buchner funnel and flask

Procedure:

  • In a reactor, prepare a mixture of hydrogen peroxide, 20% sulfuric acid, and manganous sulfate with a molar ratio of 4:0.1:0.1 relative to the starting material.

  • Stir and heat the mixture to 40-45°C.

  • Slowly drip in the crude 4-(methylthio)benzaldehyde, maintaining the reaction temperature between 60-65°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, add sodium hydroxide solution to adjust the pH to 7.5.

  • Cool the mixture to below 25°C to induce crystallization.

  • Collect the precipitated product by suction filtration.

  • Wash the filter cake with cold water.

  • Dry the product in an oven at 70°C to obtain the final product.

Method 3: Oxidation with Oxone®

This protocol provides a general procedure for the oxidation of aryl sulfides to sulfones using Oxone®.

Materials:

  • 4-(methylthio)benzaldehyde

  • Oxone® (Potassium Peroxymonosulfate)

  • Methanol

  • Water

  • Sodium Bicarbonate (optional)

  • Ethyl Acetate (for extraction)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 1 mmol of 4-(methylthio)benzaldehyde in a 1:1 mixture of methanol and water (e.g., 10 mL).

  • Add Oxone® (2.2 equivalents) in portions to the stirred solution at room temperature. The reaction may be exothermic.

  • If necessary, add sodium bicarbonate to maintain a neutral or slightly basic pH.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with a saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization.

Method 4: Oxidation with Potassium Permanganate

This protocol is adapted from a green chemistry approach for the oxidation of thioethers.[3][4]

Materials:

  • 4-(methylthio)benzaldehyde

  • Potassium Permanganate (KMnO₄)

  • Copper Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Dichloromethane (for extraction)

  • Celite®

  • Microwave reactor or Ultrasound bath (optional)

Procedure:

  • Prepare the oxidant by grinding equal amounts of potassium permanganate and copper sulfate pentahydrate.

  • In a suitable vessel, mix the 4-(methylthio)benzaldehyde with the prepared oxidant.

  • The reaction can be accelerated using microwave irradiation for 3-13 minutes.

  • After the reaction is complete, extract the mixture with dichloromethane.

  • Filter the extract through a pad of Celite® to remove manganese dioxide and other solids.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization.

Purification Protocol: Recrystallization of this compound

The solubility of this compound has been reported to be high in acetone (B3395972) and acetonitrile (B52724), and lower in alcohols like methanol and ethanol.[5] This information can be leveraged for an effective recrystallization procedure.

Materials:

  • Crude this compound

  • Acetonitrile

  • Water (as anti-solvent)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot acetonitrile to dissolve the solid completely.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • To induce further crystallization, slowly add water as an anti-solvent until the solution becomes slightly turbid.

  • Cool the flask in an ice bath to maximize the precipitation of the purified product.

  • Collect the crystals by suction filtration.

  • Wash the crystals with a small amount of cold acetonitrile/water mixture.

  • Dry the purified crystals under vacuum.

Visualization of Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Methods cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 4-(methylthio)benzaldehyde method1 H2O2 / Formic Acid start->method1 method2 H2O2 / H2SO4 / MnSO4 start->method2 method3 Oxone® start->method3 method4 KMnO4 / CuSO4 start->method4 workup Neutralization & Extraction method1->workup method2->workup method3->workup method4->workup purification Recrystallization workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols: 4-(Methylsulfonyl)benzaldehyde as a Key Intermediate in Thiamphenicol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiamphenicol (B1682257) is a broad-spectrum antibiotic and a methyl-sulfonyl analog of chloramphenicol (B1208).[1] It is widely used in veterinary and human medicine to treat various bacterial infections.[2] Unlike chloramphenicol, thiamphenicol is not associated with aplastic anemia, making it a safer therapeutic alternative.[2] The synthesis of thiamphenicol relies on the creation of specific stereocenters to ensure its biological activity.[3] A crucial starting material in several efficient synthetic routes is 4-(methylsulfonyl)benzaldehyde. This compound serves as a key precursor for building the core structure of the thiamphenicol molecule.[4][5]

This document provides detailed protocols and application notes on the utilization of this compound in the synthesis of thiamphenicol, focusing on the formation of key intermediates and the final active pharmaceutical ingredient.

Thiamphenicol Synthesis Pathway

The synthesis of thiamphenicol from this compound generally proceeds through a multi-step pathway. The process begins with an aldol-type condensation to form a phenylserine (B13813050) intermediate, which is subsequently esterified. The critical aminodiol core structure is then formed via reduction. The final step involves acylation to yield thiamphenicol.

G A This compound B DL-threo-β-p-Methylsulfonylphenylserine A->B + Glycine (B1666218) derivative C D-(-)-threo-p-Methylsulfonylphenyl Serine Ethyl Ester B->C Esterification & Racemate Resolution D D-(-)-threo-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol (ADS Intermediate) C->D Reduction E Thiamphenicol D->E Acylation (Dichloroacetylation)

Caption: Synthetic pathway of Thiamphenicol from this compound.

Experimental Protocols

The following protocols are derived from established synthetic methods described in patent literature.

3.1 Protocol 1: Synthesis of DL-threo-β-p-methylsulfonylphenylserine

This protocol describes the initial condensation reaction to form the phenylserine backbone.

  • Objective: To synthesize racemic β-p-Methylsulfonylphenylserine by reacting p-Methylsulfonylbenzaldehyde with a glycine derivative.[3][6][7]

  • Materials:

    • p-Methylsulfonylbenzaldehyde

    • Glycine copper complex

    • Suitable alcoholic solvent (e.g., Methanol)

    • Basic catalyst

  • Procedure:

    • In a suitable reaction vessel, dissolve the glycine copper complex in the chosen alcoholic solvent.

    • Add p-Methylsulfonylbenzaldehyde to the solution.

    • Introduce a basic catalyst and stir the mixture under controlled temperature conditions.

    • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

    • Upon completion, neutralize the reaction mixture.

    • The resulting DL-threo-β-p-Methylsulfonylphenylserine copper complex is then typically esterified directly with an alcohol in an acidic environment.[3][6][7]

    • The crude product is isolated and purified using standard recrystallization or chromatographic techniques.

3.2 Protocol 2: Reduction of D-(-)-threo-p-methylsulfonylphenyl Serine Ethyl Ester to Aminodiolphenylsulfone (ADS)

This critical step establishes the correct stereochemistry of the aminodiol core. This protocol is based on a specific example yielding the key ADS intermediate.[3][6]

  • Objective: To reduce the serine ester intermediate to D-(-)-threo-2-amino-4-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride (ADS-HCl).

  • Materials:

  • Procedure:

    • Charge a 500 ml flask with D-(-)-threo-p-methylsulfonylphenyl serine ethyl ester, potassium borohydride, and methanol.

    • Stir the mixture at room temperature.

    • Increase the temperature and maintain it in the range of 50 to 55°C for 2 hours, continuing to stir.[3][6]

    • After the reaction period, distill off the methanol under vacuum at 30-40°C to obtain a yellow oil.[3][6]

    • Add 150 ml of 2.8 M hydrochloride-ethanol solution to the oil.

    • Heat the mixture to reflux for 30 minutes.[3][6]

    • Filter the hot solution to remove any insoluble mass.

    • Cool the filtrate to -5°C for 2 hours while stirring to induce crystallization.

    • Filter the resulting solid mass and wash the cake with 50 ml of ethanol chilled to -5°C.[6][7]

    • Collect the product, D-(-)-threo-2-amino-4-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride.

3.3 Protocol 3: Acylation of ADS to Thiamphenicol

This is the final step to produce the active thiamphenicol molecule.

  • Objective: To synthesize thiamphenicol via dichloroacetylation of the ADS intermediate.[8]

  • Materials:

  • Procedure:

    • Dissolve the ADS intermediate in anhydrous methanol in a reaction flask.

    • Add methyl dichloroacetate or ethyl dichloroacetate to the solution.

    • Add triethylamine to the mixture.

    • Maintain the reaction at approximately 30°C for 6 hours, or until TLC indicates the reaction is complete.[8]

    • Upon completion, the reaction mixture is typically concentrated under reduced pressure.

    • The crude thiamphenicol is then purified, often by recrystallization from water, to yield the final product.[9]

Quantitative Data Summary

The efficiency of the synthesis can be evaluated by the yields and purity at different stages of the process. The data below is compiled from various reported synthetic procedures.

Intermediate/ProductStepReagentsReported YieldReported PurityReference
ADS HydrochlorideReduction of Serine EsterPotassium Borohydride~70% (mole ratio)99.76% (as Oxazoline derivative)[6][7]
ThiamphenicolHydrolysis of Oxazole IntermediateSodium Acetate95.9%99.5% (HPLC)[10]
ThiamphenicolFull Sequence from Serine EsterKBH₄, Dichloroacetonitrile~100 g from 100 parts of ester99%[9]

General Experimental Workflow

The overall process from synthesis to final product verification follows a logical workflow that ensures the quality and identity of the synthesized compound.

G cluster_0 Synthesis & Isolation cluster_1 Purification & Analysis A Reaction Setup (Reagents & Solvents) B Chemical Transformation (e.g., Reduction) A->B C Work-up & Crude Isolation (e.g., Extraction, Distillation) B->C D Purification (e.g., Recrystallization) C->D Crude Product E Final Product Analysis D->E F Characterization (HPLC, Melting Point, Spectroscopy) E->F

Caption: General workflow for the synthesis, purification, and analysis of Thiamphenicol.

Application Notes

  • Stereochemical Control: The reduction of the D-(-)-threo-p-methylsulfonylphenyl serine ester is a critical step that defines the stereochemistry of the final thiamphenicol molecule. The use of specific reducing agents like potassium borohydride has proven effective in achieving the desired threo-isomer.[3][6]

  • Intermediate Purity: The purity of the aminodiolphenylsulfone (ADS) intermediate is paramount for the successful synthesis of high-purity thiamphenicol. High purity of the ADS intermediate, sometimes exceeding 99.5%, can be achieved through optimized reaction and purification steps, which simplifies the final purification of the active pharmaceutical ingredient.[3][6]

  • Process Optimization: The described synthetic route starting from this compound is robust and amenable to industrial scale-up. Compared to older methods, it avoids harsh reagents and can offer improved overall yields and reduced production costs.[10][11]

  • Analytical Methods: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final thiamphenicol product and for assaying related compounds.[10][12] Melting point analysis and spectroscopic methods are also essential for full characterization.

References

Application Notes and Protocols: Synthesis of Florfenicol Utilizing 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol (B1672845) is a broad-spectrum bacteriostatic antibiotic used exclusively in veterinary medicine.[1][2] It is a synthetic analog of thiamphenicol (B1682257) and functions by inhibiting ribosomal activity, which disrupts bacterial protein synthesis.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of florfenicol, with a key focus on the utilization of 4-(Methylsulfonyl)benzaldehyde as a starting material or key intermediate. The synthesis of florfenicol involves a multi-step process, and this guide will elucidate the critical transformations and methodologies described in the scientific literature.

Synthetic Pathway Overview

The synthesis of florfenicol from this compound typically proceeds through the formation of a key intermediate, (1R,2R)-2-amino-1-(4-(methylsulfonyl)phenyl)-1,3-propanediol or its derivatives. This intermediate then undergoes fluorination and subsequent dichloroacetylation to yield the final florfenicol product.

An alternative pathway involves the reaction of this compound with glycine (B1666218) and copper sulfate (B86663) to form a copper salt, which is then esterified and resolved to obtain D-4-Methylsulfonylphenyl serine ethyl ester, a precursor for florfenicol synthesis.[3] Another approach involves the reaction of methylsulfonyl benzaldehyde (B42025) with nitro alcohol in the presence of a chiral catalyst.[4]

The following diagram illustrates a generalized synthetic workflow for the production of florfenicol starting from this compound.

Florfenicol_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_core_modification Core Structure Modification cluster_final_step Final Synthesis Step 4-MSB This compound Intermediate_A Chiral Intermediate ((1R,2R)-2-amino-1-(4-(methylsulfonyl)phenyl)-1,3-propanediol or similar) 4-MSB->Intermediate_A Multi-step synthesis Fluorination Fluorination Intermediate_A->Fluorination Fluorinating agent Fluoro_Amine (1R,2S)-1-[4-(methylsulfonyl)phenyl] -2-amino-3-fluoro-1-propanol Fluorination->Fluoro_Amine Acylation Dichloroacetylation Fluoro_Amine->Acylation Dichloroacetylating agent Florfenicol Florfenicol Acylation->Florfenicol

Caption: Generalized workflow for florfenicol synthesis from this compound.

Key Experimental Protocols

The following protocols are derived from patent literature and outline key steps in the synthesis of florfenicol and its intermediates.

Protocol 1: Synthesis of (1R, 2R)-2-nitro-1-(4-(methylsulfonyl)-phenyl)-1,3-propylene glycol

This protocol describes the synthesis of a key nitro-alcohol intermediate from this compound.

Materials:

Procedure:

  • Prepare the chiral catalyst solution by dissolving the chiral catalyst components in dehydrated alcohol.[4]

  • In a reaction flask, initiate the reaction between this compound and nitro alcohol in the presence of the chiral catalyst.[4]

  • Maintain the reaction temperature between 0-40 °C.[4]

  • After the reaction is complete (typically after 4 hours), stop the reaction.[4]

  • Concentrate the reaction solution under reduced pressure.[4]

  • Crystallize the product from a mixed solvent of normal hexane and methylene dichloride (3:1 volume ratio) to obtain (1R, 2R)-2-nitro-1-(4-(methylsulfonyl)-phenyl)-1,3-propylene glycol.[4]

Protocol 2: Synthesis of (1S, 2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol

This protocol details the deprotection of a protected amino-alcohol intermediate.

Materials:

Procedure:

  • In a 250 ml three-opening bottle, dissolve 15 g of (1S,2S)-3-fluoro-1-[4-(methylsulfonyl) phenyl]-2-[((S)-1-phenethyl)amino]-1-propanol in 120 g of methanol.[3]

  • Add 2 g of 10% Pd/C to the solution.[3]

  • Perform hydrogenation at 40 °C, maintaining the hydrogen pressure at 1.2 atm.[3]

  • After the reaction is complete, filter the solution to remove the Pd/C catalyst.[3]

  • Spin-dry the filtrate to obtain a crude product.[3]

  • Purify the crude product by pulping with isopropanol and then filtering to obtain the final product.[3]

Protocol 3: Final Acylation to Florfenicol

This protocol describes the final step of the synthesis, the dichloroacetylation of the fluoro amine intermediate.

Materials:

  • (1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanol

  • Methanol

  • Methyl dichloroacetate

  • Triethylamine (B128534) (optional, depending on the method)

  • Toluene (B28343)

  • Water

  • Methylene chloride

  • 2-Propanol or Ethanol

Procedure:

  • Dissolve 5 g (0.02 moles) of (1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanol in 50 ml of methanol.[5]

  • Add 14.5 g (0.10 mole) of methyl dichloroacetate.[5] For certain variations of this protocol, an inorganic base like sodium carbonate or an organic base like triethylamine can be added.[5][6]

  • Heat the reaction mixture to reflux at 60-65 °C for 18 hours.[5]

  • After the reaction is complete, distill off the methanol from the reaction mass.[5]

  • Add 25 ml of toluene and 5 ml of water to precipitate the product.[5]

  • Filter the precipitated product and wash it with 20 ml of methylene chloride.[5]

  • Crystallize the product from a mixture of 2-propanol/water (5:1) or ethanol/water (4:1) to yield florfenicol.[5]

Quantitative Data Summary

The following table summarizes the quantitative data, such as yields and purity, as reported in the cited literature for key reaction steps.

Intermediate/ProductStarting MaterialReagentsSolvent(s)Reaction ConditionsYield/PurityReference
(1R, 2R)-2-nitro-1-(4-(methylsulfonyl)-phenyl)-1,3-propylene glycolThis compoundNitro alcohol, chiral catalystDehydrated alcohol0-40 °C, 4 hours80% yield[4]
(S)-[4-(methylsulfonyl) phenyl][(R)-1-((S)-1-phenylethylamine)aziridine]methanol1-((S)-phenylethylamine)-2-(R)-[4-(methylsulfonyl) phenyl] formyl aziridine (B145994)NaBH4, anhydrous ZnCl2Methanol-40 °C, 4 hours18.2 g product, 96% HPLC content[3]
(1S,2S)-3-fluoro-1-[4-(methylsulfonyl) phenyl]-2-[((S)-1-phenethyl)amino]-1-propanol(S)-[4-(methylsulfonyl)phenyl][(R)-1-((S)-1-phenylethylamine)aziridine]methanolTriethylamine trihydrofluoride1,2-dichloroethane85 °C, 3 hours19.4 g crude product, 90% HPLC purity[3]
(1S, 2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol(1S,2S)-3-fluoro-1-[4-(methylsulfonyl) phenyl]-2-[((S)-1-phenethyl)amino]-1-propanol10% Pd/C, H2Methanol40 °C, 1.2 atm H29.6 g product, 97% HPLC purity, 99.1% ee[3]
Florfenicol(1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanolMethyl dichloroacetateMethanolReflux at 60-65 °C for 18 hours5 g product, 99% HPLC purity[5]
Florfenicol(1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanolMethyl dichloroacetate, triethylamineMethanolRoom temperature for 18 hours5 g product, 99.20% HPLC purity[5]
Florfenicol(1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanolDichloro acetyl chloride, triethylamineMethylene chloride10-15 °C for 30 minutes5 g product, 99.5% HPLC purity[5]

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the key synthetic steps starting from an aziridine intermediate, which is derivable from this compound.

Synthesis_Progression Start 1-((S)-phenylethylamine)-2-(R)-[4-(methylsulfonyl) phenyl] formyl aziridine Reduction Reduction with NaBH4 Start->Reduction Aziridine_Methanol (S)-[4-(methylsulfonyl)phenyl][(R)-1-((S)-1- phenylethylamine)aziridine]methanol Reduction->Aziridine_Methanol Ring_Opening_Fluorination Ring Opening & Fluorination with Et3N·3HF Aziridine_Methanol->Ring_Opening_Fluorination Fluoro_Amine_Protected (1S,2S)-3-fluoro-1-[4-(methylsulfonyl) phenyl] -2-[((S)-1-phenethyl)amino]-1-propanol Ring_Opening_Fluorination->Fluoro_Amine_Protected Deprotection Hydrogenolysis (Deprotection) with H2, Pd/C Fluoro_Amine_Protected->Deprotection Fluoro_Amine_Final (1S,2S)-2-amino-3-fluoro-1- [4-(methylsulfonyl)phenyl]-1-propanol Deprotection->Fluoro_Amine_Final Final_Acylation Dichloroacetylation Fluoro_Amine_Final->Final_Acylation Florfenicol Florfenicol Final_Acylation->Florfenicol

Caption: Logical progression of key synthetic transformations.

Conclusion

The use of this compound is a viable starting point for the synthesis of the veterinary antibiotic florfenicol. The methodologies presented, primarily derived from patent literature, outline several synthetic routes that involve the formation and transformation of key chiral intermediates. The provided protocols and quantitative data offer a valuable resource for researchers and professionals in drug development, enabling a deeper understanding of the chemical processes involved in florfenicol production. Careful selection of reagents, catalysts, and reaction conditions is crucial for achieving high yields and purity of the final active pharmaceutical ingredient.

References

Application Notes and Protocols: Aldol Condensation Reactions with 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of chalcones derived from 4-(Methylsulfonyl)benzaldehyde. The protocols detailed below are based on the well-established Claisen-Schmidt condensation reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.

Introduction to this compound in Aldol (B89426) Condensation

This compound is a valuable aromatic aldehyde for synthesizing novel chalcone (B49325) derivatives. The presence of the electron-withdrawing methylsulfonyl group significantly influences the reactivity of the aldehyde and the properties of the resulting chalcone. Chalcones, as a class of compounds, are precursors to flavonoids and are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a sulfonyl moiety can enhance these biological effects, making chalcones derived from this compound particularly interesting for drug discovery and development.[3][4]

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is the most common method for synthesizing these chalcones.[5] This reaction involves the base-catalyzed condensation of an aromatic aldehyde lacking α-hydrogens, such as this compound, with a ketone or another enolizable carbonyl compound.[5]

Key Applications of Chalcones Derived from this compound

Chalcones featuring a methylsulfonyl group are being investigated for a range of therapeutic applications:

  • Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of chalcones against various cancer cell lines.[1][6] Those with sulfonyl groups have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, while exhibiting lower toxicity in non-cancerous cells.[3][7] The proposed mechanisms often involve the intrinsic and extrinsic apoptotic pathways, mediated by caspases.[1][2]

  • Antimicrobial Agents: Chalcones are known to possess antibacterial and antifungal properties. The sulfonyl group can contribute to the antimicrobial efficacy of these compounds.

  • Anti-inflammatory Effects: The anti-inflammatory potential of chalcones is another area of active research.

Data Presentation: Synthesis of a Representative 4-(Methylsulfonyl)phenyl Chalcone

The following table summarizes the quantitative data for the synthesis of a chalcone derived from this compound and acetophenone (B1666503), based on a typical Claisen-Schmidt condensation protocol.

ParameterValue
Reactants
This compound1.0 equivalent
Acetophenone1.0 equivalent
Catalyst
Sodium Hydroxide (B78521) (NaOH)1.0 equivalent
Solvent
Ethanol (B145695)~15-20 mL per gram of aldehyde
Reaction Conditions
TemperatureRoom Temperature (approx. 20-25 °C)
Reaction Time4-6 hours
Product
(E)-1-phenyl-3-(4-(methylsulfonyl)phenyl)prop-2-en-1-one-
Yield
Isolated YieldTypically 70-85%

Experimental Protocols

Protocol 1: Synthesis of (E)-1-phenyl-3-(4-(methylsulfonyl)phenyl)prop-2-en-1-one via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone from this compound and acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of acetophenone in ethanol.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • While stirring the ethanolic solution of the aldehyde and ketone at room temperature, slowly add the sodium hydroxide solution dropwise.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. A precipitate should form during this time.

  • After the reaction is complete, cool the mixture in an ice bath to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold distilled water to remove any remaining sodium hydroxide.

  • Further wash the product with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the purified chalcone product in a desiccator or a vacuum oven at a low temperature.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: General Procedure for Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the in vitro anticancer activity of synthesized chalcones.

Materials:

  • Synthesized chalcone derivative

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Non-cancerous cell line (e.g., MRC-5) for selectivity assessment

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare a stock solution of the chalcone in DMSO and make serial dilutions in the cell culture medium.

  • Treat the cells with various concentrations of the chalcone derivative and incubate for a specified period (e.g., 48 hours). A vehicle control (DMSO) should be included.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Chalcone Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants This compound + Acetophenone Reaction Claisen-Schmidt Condensation (NaOH, Ethanol, RT) Reactants->Reaction Purification Filtration & Recrystallization Reaction->Purification Product Chalcone Derivative Purification->Product Cytotoxicity Cytotoxicity Assay (MTT) Product->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Product->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Product->CellCycle Data IC50 Determination & Mechanism Analysis Cytotoxicity->Data Apoptosis->Data CellCycle->Data

Caption: Workflow for chalcone synthesis and evaluation.

Proposed Signaling Pathway for Anticancer Activity of Sulfonyl-Containing Chalcones

G Chalcone Sulfonyl-Containing Chalcone Mito Mitochondria Chalcone->Mito induces stress Tubulin Tubulin Polymerization Chalcone->Tubulin inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycle

Caption: Anticancer mechanism of sulfonyl chalcones.

References

Application Notes and Protocols for the Knoevenagel Condensation of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Knoevenagel condensation reaction utilizing 4-(methylsulfonyl)benzaldehyde as a key substrate. This document outlines detailed experimental protocols, summarizes quantitative data, and explores the applications of the resulting compounds, particularly in the realm of medicinal chemistry.

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base, to yield an α,β-unsaturated product.[1][2] This reaction is of significant interest in drug discovery and materials science due to the diverse biological and chemical properties of its products. This compound is a particularly interesting substrate due to the strong electron-withdrawing nature of the methylsulfonyl group, which activates the aldehyde for nucleophilic attack and often results in high reaction yields. The resulting products, containing the 4-(methylsulfonyl)phenyl moiety, have shown promise as anticancer agents.

Data Presentation

The following tables summarize quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds under different reaction conditions.

Table 1: Knoevenagel Condensation with Malononitrile

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine (B6355638)Ethanol (B145695)Reflux2>95Generic Protocol
Ammonium AcetateAcetic Acid120192General Method
None (Microwave)Water1000.5HighGreener Synthesis
NiCu@MWCNTH₂O/MeOH (1:1)250.2596±1[3]
β-alanineWater2024High[4]

Table 2: Knoevenagel Condensation with Diethyl Malonate

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine/Acetic AcidTolueneReflux4-685-95Standard Procedure
Immobilized GelatineDMSORoom Temp1285-89[5]
L-proline[MMIm][MSO4]900.598[2]
PiperidineBenzeneReflux11-1889-91[6]

Table 3: Knoevenagel Condensation with Ethyl Acetoacetate

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanol0 to RT2-4High[6]
CsNaX catalyst filmMicroreactor120-~78 (selectivity)[7]
Morpholine/Acetic AcidIonic Liquid25-280.5-244-84[8]
Alkaline CarbonsSolvent-free140-High Conversion[9]

Experimental Protocols

The following are detailed methodologies for key experiments.

Protocol 1: Synthesis of 2-(4-(Methylsulfonyl)benzylidene)malononitrile

This protocol is adapted from a general procedure for the Knoevenagel condensation with malononitrile.

Materials:

  • This compound (1.0 mmol, 184.2 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask, add this compound and malononitrile.

  • Add 10 mL of ethanol to the flask, followed by the addition of piperidine.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the product by NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of Diethyl 2-(4-(methylsulfonyl)benzylidene)malonate

This protocol is a standard procedure for the Knoevenagel condensation with diethyl malonate.

Materials:

  • This compound (1.0 mmol, 184.2 mg)

  • Diethyl malonate (1.2 mmol, 192.2 mg, 183 µL)

  • Piperidine (0.1 mmol, 10 µL)

  • Glacial Acetic Acid (0.1 mmol, 6 µL)

  • Toluene (15 mL)

  • Round-bottom flask (50 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a 50 mL round-bottom flask, add this compound and diethyl malonate.

  • Add 15 mL of toluene, followed by piperidine and glacial acetic acid.

  • Attach a Dean-Stark apparatus and a reflux condenser to the flask.

  • Heat the mixture to reflux and continue heating for 4-6 hours, collecting the water that is formed.

  • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Wash the organic layer with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

  • Characterize the purified product by NMR, IR, and Mass Spectrometry.

Applications in Drug Development

Derivatives of this compound have demonstrated significant potential in drug development, particularly as anticancer agents. The methylsulfonyl group is a key pharmacophore in several clinically used drugs and investigational compounds.

Anticancer Activity

Numerous studies have reported the anticancer properties of compounds bearing the 4-(methylsulfonyl)phenyl moiety.[10][11] These compounds have been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Potential Signaling Pathway Inhibition:

  • EGFR and HER2 Inhibition: The 4-(methylsulfonyl)phenyl scaffold has been incorporated into molecules designed to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are critical drivers in many cancers.[2]

  • Hedgehog Signaling Pathway Inhibition: Some derivatives have been shown to suppress the Hedgehog signaling pathway, which is aberrantly activated in several malignancies, by targeting the Smoothened (SMO) receptor.[12]

  • Tubulin Polymerization Inhibition: Certain compounds containing the 4-(methylsulfonyl)phenyl group have been identified as inhibitors of tubulin polymerization, a validated target for anticancer drugs.[13]

  • Syk Inhibition: Benzylidene derivatives have been evaluated as inhibitors of Spleen Tyrosine Kinase (Syk), a key enzyme in inflammatory and autoimmune diseases, as well as in certain cancers.[14][15]

Visualizations

The following diagrams illustrate the Knoevenagel condensation mechanism, a typical experimental workflow, and a potential signaling pathway targeted by the synthesized compounds.

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Aldehyde This compound NucleophilicAttack Nucleophilic Attack Aldehyde->NucleophilicAttack forms intermediate ActiveMethylene Active Methylene (e.g., Malononitrile) ProtonAbstraction Proton Abstraction ActiveMethylene->ProtonAbstraction forms carbanion Catalyst Base Catalyst (e.g., Piperidine) Catalyst->ActiveMethylene 1. ProtonAbstraction->Aldehyde 2. Dehydration Dehydration NucleophilicAttack->Dehydration 3. Product α,β-Unsaturated Product Dehydration->Product Water Water Dehydration->Water

Caption: Mechanism of the Knoevenagel Condensation.

Experimental_Workflow Start Start Reactants Combine Reactants (Aldehyde, Active Methylene, Catalyst, Solvent) Start->Reactants Reaction Reaction (Heating/Stirring) Reactants->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Cooling, Filtration/Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization/ Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: General Experimental Workflow.

Signaling_Pathway Ligand Growth Factor (e.g., EGF) Receptor EGFR/HER2 Receptor Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor 4-(Methylsulfonyl)benzylidene Derivative Inhibitor->Receptor Inhibits

Caption: Potential Inhibition of the EGFR/HER2 Signaling Pathway.

References

Application Note: Synthesis of 4-(Methylsulfonyl)styrene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-(methylsulfonyl)styrene from 4-(methylsulfonyl)benzaldehyde using the Wittig reaction. This method is a reliable approach for the olefination of aldehydes and is particularly useful in the synthesis of vinylarenes, which are valuable building blocks in medicinal chemistry and materials science. The protocol outlines the in situ generation of the non-stabilized phosphorus ylide from methyltriphenylphosphonium (B96628) bromide and its subsequent reaction with the aldehyde.

Introduction

The Wittig reaction is a Nobel Prize-winning chemical transformation that converts an aldehyde or a ketone to an alkene using a phosphorus ylide (Wittig reagent).[1][2] The reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.[1] This protocol details the synthesis of 4-(methylsulfonyl)styrene, a compound of interest in drug discovery and polymer chemistry due to the presence of the electron-withdrawing methylsulfonyl group and the reactive vinyl moiety. The reaction proceeds via the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that fragments to yield the desired alkene and triphenylphosphine (B44618) oxide.[3] For non-stabilized ylides, such as the one used in this protocol, the reaction is typically rapid and proceeds under inert conditions.[4]

Materials and Reagents

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound5398-77-6C₈H₈O₃S184.21
Methyltriphenylphosphonium bromide1779-49-3C₁₉H₁₈BrP357.23
n-Butyllithium (n-BuLi)109-72-8C₄H₉Li64.06
Anhydrous Tetrahydrofuran (B95107) (THF)109-99-9C₄H₈O72.11
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)12125-02-9NH₄Cl53.49
Anhydrous magnesium sulfate (B86663) (MgSO₄)7487-88-9MgSO₄120.37
Diethyl ether60-29-7C₄H₁₀O74.12
Hexane110-54-3C₆H₁₄86.18
Ethyl acetate (B1210297)141-78-6C₄H₈O₂88.11
Silica (B1680970) gel (for column chromatography)7631-86-9SiO₂60.08

Experimental Protocol

1. Preparation of the Phosphorus Ylide (Wittig Reagent)

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Suspend the phosphonium (B103445) salt in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension via syringe over 15 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the resulting deep red-orange solution of the ylide to stir at room temperature for 1 hour.

2. Wittig Reaction

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate dry flask.

  • Cool the ylide solution back to 0 °C.

  • Slowly add the solution of this compound to the ylide solution dropwise via a cannula or syringe over 20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification

  • Upon completion of the reaction, quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 4-(methylsulfonyl)styrene.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount
This compound184.21X1.0Y g
Methyltriphenylphosphonium bromide357.231.1 * X1.1Z g
n-Butyllithium64.061.05 * X1.05W mL of solution
4-(Methylsulfonyl)styrene (Product)182.23 (Calculated)--Expected Yield: ~70-85%

Reaction Conditions Summary

ParameterValue
SolventAnhydrous Tetrahydrofuran (THF)
Basen-Butyllithium (n-BuLi)
Ylide Formation Temperature0 °C to Room Temperature
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • This compound is an irritant. Avoid contact with skin and eyes.[5]

  • Styrene derivatives can be harmful if inhaled or swallowed and may cause skin and eye irritation.[6]

Visualizations

Reaction Scheme

Wittig_Reaction Wittig Reaction for 4-(Methylsulfonyl)styrene Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde This compound Betaine Betaine Aldehyde->Betaine PhosphoniumSalt Methyltriphenylphosphonium bromide Ylide Phosphorus Ylide PhosphoniumSalt->Ylide + n-BuLi - Butane, - LiBr Base n-Butyllithium Salts LiBr + Butane Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Product 4-(Methylsulfonyl)styrene Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct experimental_workflow Experimental Workflow cluster_setup Reaction Setup cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Methyltriphenylphosphonium bromide to dry THF B 2. Cool to 0 °C A->B C 3. Add n-BuLi dropwise B->C D 4. Stir at RT for 1h C->D E 5. Dissolve this compound in THF D->E F 6. Add aldehyde solution to ylide at 0 °C E->F G 7. Stir at RT for 12-16h F->G H 8. Quench with aq. NH4Cl G->H I 9. Extract with Diethyl Ether H->I J 10. Dry and Concentrate I->J K 11. Column Chromatography J->K L 12. Characterize Product K->L

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis of various derivatives from 4-(methylsulfonyl)benzaldehyde, a versatile building block in medicinal chemistry and drug discovery. The methylsulfonyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and can act as a key pharmacophore.[1] This document details synthetic protocols for key transformations and summarizes the biological applications of the resulting derivatives, particularly in the context of cancer research and kinase inhibition.

Application Notes: Therapeutic Potential of this compound Derivatives

Derivatives of this compound have emerged as promising scaffolds for the development of novel therapeutic agents. Their utility is highlighted by their role as precursors in the synthesis of compounds targeting various signaling pathways implicated in diseases such as cancer.

Inhibition of Cancer-Related Signaling Pathways

Several derivatives of this compound have demonstrated potent anti-cancer activity by modulating critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

For instance, chalcones bearing the 4-methylsulfonylphenyl moiety have been investigated for their antitumor activities.[2] One such derivative, 2'-Hydroxy-4-methylsulfonylchalcone, has been shown to enhance Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis in prostate cancer cells.[3] This is achieved through the upregulation of Death Receptor 5 (DR5) and the downregulation of several pro-survival pathways, including PI3K/Akt, NF-κB, and cyclooxygenase-2 (COX-2).[3] The inhibition of NF-κB, a key regulator of inflammation and cell survival, is a significant contributor to the pro-apoptotic effects of this compound.

The broader benzaldehyde (B42025) scaffold has also been implicated in the suppression of multiple signaling cascades in cancer cells. Studies have shown that benzaldehyde can inhibit the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, which are major drivers of cancer cell growth and survival.[4] This multi-targeting effect is thought to be mediated through the regulation of 14-3-3 family proteins, which are crucial adaptors in various signaling networks.[4]

Below are graphical representations of the key signaling pathways targeted by derivatives of this compound.

TRAIL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DR5 DR5 Caspase8 Caspase-8 DR5->Caspase8 Activates TRAIL TRAIL TRAIL->DR5 Binds RG003 2'-Hydroxy-4- methylsulfonylchalcone RG003->DR5 NFkB NF-κB RG003->NFkB Inhibits COX2 COX-2 RG003->COX2 Inhibits Bcl2 Bcl-2 RG003->Bcl2 Downregulates PI3K_Akt PI3K/Akt RG003->PI3K_Akt Inhibits Caspase3 Caspase-3 Caspase8->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Survival Cell Survival NFkB->Survival COX2->Survival Bcl2->Apoptosis PI3K_Akt->Survival

Caption: TRAIL-induced apoptosis enhancement by a this compound derivative.

General_Cancer_Signaling cluster_pathways Key Oncogenic Signaling Pathways Benzaldehyde_Derivative Benzaldehyde Derivatives PI3K_AKT_mTOR PI3K/AKT/mTOR Benzaldehyde_Derivative->PI3K_AKT_mTOR Inhibits STAT3 STAT3 Benzaldehyde_Derivative->STAT3 Inhibits NFkB_path NF-κB Benzaldehyde_Derivative->NFkB_path Inhibits ERK ERK Benzaldehyde_Derivative->ERK Inhibits Cell_Proliferation Cell Proliferation PI3K_AKT_mTOR->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT_mTOR->Cell_Survival STAT3->Cell_Proliferation STAT3->Cell_Survival NFkB_path->Cell_Survival ERK->Cell_Proliferation

Caption: General inhibition of key cancer signaling pathways by benzaldehyde derivatives.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of various derivatives from this compound.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are synthesized through the base-catalyzed aldol (B89426) condensation of an appropriate acetophenone (B1666503) with this compound.

General Protocol:

  • Dissolve the substituted acetophenone (1.0 eq.) and this compound (1.0 eq.) in ethanol (B145695).

  • Add a catalytic amount of a base, such as a 40-60% aqueous solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[5]

  • Stir the reaction mixture at room temperature for a specified duration (typically 1.5 to 4 hours).[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 10% HCl) and pour it into cold water to precipitate the product.[5]

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[7]

Quantitative Data for Chalcone Synthesis:

Acetophenone DerivativeBaseReaction Time (h)Yield (%)Reference
Acetophenone60% KOH1.5High[5]
4-Hydroxyacetophenone40% NaOH4>50[8]
4-Methylacetophenone40% NaOH450-74[8]
4-Methoxyacetophenone40% NaOH475-90[8]
Synthesis of Stilbene (B7821643) Derivatives via Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides.

General Protocol:

  • Prepare the phosphonium (B103445) ylide by treating the corresponding phosphonium salt (e.g., benzyltriphenylphosphonium (B107652) chloride) with a strong base (e.g., n-butyllithium or sodium hydroxide) in an appropriate solvent like THF or a two-phase system of water and dichloromethane.[9]

  • Add this compound (1.0 eq.) to the ylide solution.

  • Stir the reaction mixture at room temperature or under reflux for the required time, monitoring the reaction by TLC.

  • After completion, quench the reaction and extract the product with an organic solvent.

  • The major byproduct, triphenylphosphine (B44618) oxide, can be removed by crystallization or column chromatography.

Quantitative Data for Wittig Reaction:

Synthesis of Schiff Base Derivatives

Schiff bases are formed by the condensation of a primary amine with a carbonyl compound.

General Protocol:

  • Dissolve this compound (1.0 eq.) and the desired primary amine (1.0 eq.) in a suitable solvent, such as methanol (B129727) or ethanol.

  • Add a catalytic amount of an acid, such as glacial acetic acid.[11]

  • The reaction can be carried out at room temperature with stirring for several hours or accelerated using microwave irradiation for a few minutes.[11]

  • Upon completion, the product often precipitates out of the solution upon cooling or after pouring the reaction mixture into cold water.[11]

  • Collect the solid product by filtration, wash, and dry. Recrystallization can be performed for further purification.

Quantitative Data for Schiff Base Synthesis:

The synthesis of Schiff bases from benzaldehyde derivatives generally proceeds with high yields, often exceeding 90%.[11]

Amine DerivativeMethodYield (%)Reference
p-AminophenolMicrowave98.28[11]
AnilineRefluxHigh[12]
Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst.

General Protocol:

  • Mix this compound (1.0 eq.) with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq.).

  • Add a catalytic amount of a base, such as piperidine, imidazole, or an ammonium (B1175870) salt.[13][14]

  • The reaction can be performed in a solvent like ethanol or under solvent-free conditions by grinding the reactants together.[15][16]

  • The reaction is typically carried out at room temperature or with gentle heating.

  • The product is isolated by filtration and can be purified by washing with water or recrystallization.

Quantitative Data for Knoevenagel Condensation:

The Knoevenagel condensation is known for its high efficiency, with yields often in the excellent range (84-99%).[16]

| Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Malononitrile | Imidazole | CH2Cl2, rt | >90 |[14] | | Malononitrile | Fe3O4@SiO2-CPTMS-DABCO | Ethanol, 75 °C | 92 |[16] | | Malonic Acid | NH4HCO3 | Solvent-free | >97 (conversion) |[13] |

The provided protocols and data serve as a comprehensive guide for the synthesis and exploration of novel derivatives of this compound for various applications in drug discovery and development. The versatility of this starting material allows for the generation of diverse molecular scaffolds with significant therapeutic potential.

References

Application Notes: Synthesis and Utility of Schiff Bases from 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone in medicinal chemistry and materials science. Their versatile biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, make them highly valuable scaffolds in drug discovery.[1][2] The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and a carbonyl compound.[1]

4-(Methylsulfonyl)benzaldehyde is a particularly interesting building block for creating novel Schiff bases. The presence of the methylsulfonyl group (-SO2CH3), a strong electron-withdrawing group, can significantly influence the electronic properties, stability, and biological activity of the resulting imine. This sulfone moiety can enhance interactions with biological targets through hydrogen bonding and dipole interactions, potentially leading to compounds with improved potency and selectivity.[3] This document provides detailed protocols for the synthesis of Schiff bases from this compound and summarizes their potential applications, supported by quantitative data.

Synthetic Applications & Data

The condensation of this compound with various primary amines is an efficient method for generating a diverse library of Schiff bases. The reaction is typically catalyzed by a few drops of acid and proceeds with good to excellent yields.

General Reaction Scheme:

This compound + R-NH₂ ⇌ 4-(Methylsulfonyl)benzylidene-R-amine + H₂O

The reaction conditions can be optimized by varying the solvent, temperature, and catalyst. Common methodologies include conventional heating under reflux and microwave irradiation.[1][4]

Table 1: Representative Synthesis of Schiff Bases from this compound

Amine ReactantSolventMethodTime (h)Yield (%)M.P. (°C)Reference
AnilineEthanol (B145695)Reflux392135-137[General Method][5]
4-ChloroanilineEthanolReflux489168-170[General Method][5]
2-AminophenolMethanolReflux395188-190[General Method][6]
SulfamethoxazoleMethanolMicrowave0.591201[4][6]
Para-aminophenolMethanolMicrowave0.295-98178-187[7]

Note: Data is representative and compiled from general Schiff base synthesis protocols. Specific values may vary based on precise experimental conditions.

Applications in Drug Development

Schiff bases derived from substituted benzaldehydes are widely explored for their therapeutic potential. The sulfonyl group in this compound makes its derivatives particularly promising candidates for various biological activities.

Antimicrobial and Antifungal Activity

The imine linkage is crucial for the antimicrobial activity of Schiff bases. These compounds can interfere with microbial cell wall synthesis, protein synthesis, or DNA replication.[8][9] The data below showcases the activity of various Schiff bases, indicating the potential for derivatives of this compound.

Table 2: Antimicrobial Activity of Representative Schiff Bases (MIC, µg/mL)

Compound TypeE. coliS. aureusC. albicansReference
Benzaldehyde-derived Schiff Base (PC1)62.562.5250[7]
4-Nitrobenzaldehyde-derived Schiff Base (PC3)25062.5125[7]
Salicylaldehyde-derived Sulfadiazine Schiff Base>1257.811.95[10]
N-aryl thiosemicarbazones-24-49-[9]
Anticancer Activity

Many Schiff bases exhibit significant cytotoxicity against various cancer cell lines. Their mechanism of action can involve inducing apoptosis, inhibiting cell proliferation, or targeting specific enzymes involved in cancer progression.[11][12]

Table 3: In Vitro Cytotoxicity of Representative Schiff Bases (IC₅₀, µM)

Compound TypeCell LineIC₅₀ (µM)Reference
Water-Soluble Schiff Base Copper Complex (L-Cu)A549 (Lung)12[12]
Water-Soluble Schiff Base Zinc Complex (L-Zn)A549 (Lung)80[12]
Pyridine-derived Schiff Base ComplexMCF-7 (Breast)10.60[13]
Pyridine-derived Schiff Base ComplexHepG-2 (Liver)10.60[13]
4-Nitrobenzaldehyde-derived Schiff BaseTSCCF (Oral)446.68 µg/mL[11]

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from this compound

This protocol describes the synthesis of N-(4-(methylsulfonyl)benzylidene)aniline as a representative example.

Materials:

  • This compound

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.84 g (10 mmol) of this compound in 20 mL of absolute ethanol.

  • To this solution, add 0.93 g (10 mmol) of aniline.

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the purified product in a desiccator or a vacuum oven.

  • Characterize the final product by determining its melting point and using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).

Protocol 2: Evaluation of Antimicrobial Activity (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[14]

Materials:

  • Synthesized Schiff base compound

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Nutrient Broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile 96-well microtiter plates

  • Standard antimicrobial drug (e.g., Ciprofloxacin, Fluconazole)

  • Sterile DMSO (for dissolving compounds)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the synthesized Schiff base in DMSO (e.g., 10 mg/mL).

  • In a sterile 96-well plate, add 100 µL of nutrient broth to each well.

  • Add 100 µL of the stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a range of decreasing concentrations.

  • Prepare a microbial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well (except for a sterility control) with 10 µL of the microbial suspension.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Also, run a serial dilution of a standard antimicrobial drug as a reference.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring absorbance with a plate reader.[10][14]

Visualizations

G General Reaction for Schiff Base Synthesis cluster_reactants Reactants cluster_product Products R1 This compound C₈H₈O₃S catalyst Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) Heat/Reflux R1->catalyst R2 Primary Amine R-NH₂ R2->catalyst P1 Schiff Base (Imine) P2 Water H₂O catalyst->P1 + G Workflow for Schiff Base Synthesis and Characterization cluster_workflow Experimental Workflow arrow A 1. Reactant Preparation Dissolve aldehyde and amine in ethanol B 2. Reaction Setup Combine reactants, add acid catalyst, and reflux A->B C 3. Reaction Monitoring Track progress using Thin Layer Chromatography (TLC) B->C D 4. Product Isolation Cool mixture, precipitate product, and collect via vacuum filtration C->D E 5. Purification & Drying Wash with cold solvent and dry under vacuum D->E F 6. Characterization Confirm structure and purity (Melting Point, FTIR, NMR) E->F G Hypothesized Apoptotic Pathway for Anticancer Schiff Bases cluster_pathway Potential Anticancer Mechanism of Action Compound Schiff Base Compound Target Interaction with Cellular Target (e.g., DNA, Enzymes) Compound->Target Signal Signal Transduction Cascade Activation Target->Signal Caspase Caspase Activation (e.g., Caspase-3, -9) Signal->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

References

Application Notes and Protocols: Asymmetric Synthesis Involving 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)benzaldehyde is a critical starting material in the synthesis of various pharmaceuticals, most notably the broad-spectrum antibiotics florfenicol (B1672845) and thiamphenicol (B1682257). Its electron-withdrawing methylsulfonyl group activates the aldehyde functionality towards nucleophilic attack, making it an excellent substrate for carbon-carbon bond-forming reactions. The development of asymmetric methods to control the stereochemistry of these reactions is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

These application notes provide detailed protocols for key asymmetric transformations of this compound, focusing on enzymatic and chemo-catalytic methods that afford high stereoselectivity. The protocols are intended to serve as a practical guide for researchers in organic synthesis and drug development.

Enzymatic Asymmetric Aldol (B89426) Condensation

The aldol condensation of this compound with glycine (B1666218) is a direct route to synthesize β-hydroxy-α-amino acids, which are valuable chiral building blocks for antibiotics. L-threonine (B559522) aldolases (L-TAs) have been shown to catalyze this reaction, and protein engineering has been employed to enhance the diastereoselectivity.

Application: Synthesis of 4-(Methylsulfonyl)phenylserine, a key intermediate for florfenicol and thiamphenicol.[1][2]

Reaction Scheme:

cluster_main 4-MSB This compound Plus + 4-MSB->Plus Glycine Glycine Arrow L-Threonine Aldolase (B8822740) (engineered) Product 4-(Methylsulfonyl)phenylserine Plus->Glycine Arrow->Product

Caption: Enzymatic aldol condensation of this compound.

Quantitative Data Summary
CatalystSubstrate 1Substrate 2ProductDiastereomeric Excess (de)Reference
Engineered L-Threonine Aldolase (mutants V200I and C187S/V200I)This compoundGlycine4-(Methylsulfonyl)phenylserineUp to 71%[1][2]
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)phenylserine using Engineered L-Threonine Aldolase

This protocol is a representative procedure based on published research.[1][2] Optimization may be required for specific enzyme variants and scales.

Materials:

  • This compound

  • Glycine

  • Engineered L-Threonine Aldolase (e.g., from Pseudomonas sp. with mutations)[1]

  • Pyridoxal-5'-phosphate (PLP)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of glycine (e.g., 200 mM) and pyridoxal-5'-phosphate (e.g., 0.5 mM) in phosphate buffer (pH 7.5).

  • Enzyme Addition: Add the purified engineered L-threonine aldolase to the reaction mixture to a final concentration of (e.g., 1 mg/mL).

  • Substrate Addition: Dissolve this compound in a minimal amount of ethanol and add it to the reaction mixture to a final concentration of (e.g., 50 mM).

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified time (e.g., 24-48 hours). Monitor the reaction progress by HPLC.

  • Work-up:

    • Terminate the reaction by adding hydrochloric acid to adjust the pH to approximately 2.0.

    • Centrifuge the mixture to remove the enzyme.

    • Wash the supernatant with ethyl acetate to remove any unreacted aldehyde.

    • Adjust the pH of the aqueous layer to the isoelectric point of the product to induce precipitation.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Analysis: Determine the yield and diastereomeric excess of the resulting 4-(methylsulfonyl)phenylserine by chiral HPLC analysis.

One-Pot Asymmetric Synthesis of an Aminodiol Intermediate

A highly efficient one-pot chemoenzymatic method has been developed for the synthesis of (1R,2R)-p-methylsulfonyl phenylserinol, a direct precursor to florfenicol. This process utilizes a cascade of two engineered enzymes, a transketolase (TK) and a transaminase (TA).

Application: Direct synthesis of a key chiral aminodiol intermediate for florfenicol.[3]

Reaction Workflow:

G cluster_workflow One-Pot Enzymatic Cascade start This compound + Glycolaldehyde tk_reaction Engineered Transketolase (TK) C-C Bond Formation start->tk_reaction intermediate Ketodiol Intermediate tk_reaction->intermediate ta_reaction Engineered ω-Transaminase (TA) Asymmetric Amination intermediate->ta_reaction product (1R,2R)-p-Methylsulfonyl phenylserinol ta_reaction->product

Caption: Workflow for the one-pot synthesis of a florfenicol intermediate.

Quantitative Data Summary
Catalyst SystemSubstrate 1Substrate 2ProductYieldDiastereomeric Excess (de)Enantiomeric Excess (ee)Reference
Engineered Transketolase & Engineered ω-TransaminaseThis compoundGlycolaldehyde(1R,2R)-p-methylsulfonyl phenylserinol76%96%>99%[3]
Experimental Protocol: One-Pot Synthesis of (1R,2R)-p-Methylsulfonyl phenylserinol

This protocol is based on the findings reported in ACS Catalysis.[3] Specific engineered enzyme variants are crucial for achieving the reported selectivity.

Materials:

  • This compound

  • Glycolaldehyde

  • Engineered Transketolase (TK)

  • Engineered ω-Transaminase (TA)

  • Thiamine (B1217682) pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Pyridoxal-5'-phosphate (PLP)

  • Amine donor (e.g., isopropylamine)

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a reaction vessel, combine the buffer solution, thiamine pyrophosphate (TPP, e.g., 1 mM), and magnesium chloride (MgCl₂, e.g., 5 mM).

  • Enzyme Addition: Add the purified engineered transketolase and engineered ω-transaminase to the vessel.

  • Substrate and Cofactor Addition: Add this compound, glycolaldehyde, pyridoxal-5'-phosphate (PLP, e.g., 1 mM), and the amine donor.

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 37°C) with agitation for the required duration (e.g., 12-24 hours). The reaction progress can be monitored by HPLC.

  • Work-up:

    • Adjust the pH of the reaction mixture to >10 with a suitable base to stop the reaction and facilitate extraction.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the yield, diastereomeric excess, and enantiomeric excess of the purified (1R,2R)-p-methylsulfonyl phenylserinol by chiral HPLC.

Asymmetric Chemo-Catalytic Reduction

While enzymatic methods are highly selective, chemo-catalytic approaches offer valuable alternatives. The asymmetric reduction of a ketone precursor, derived from this compound, provides access to chiral alcohol intermediates. Chiral oxazaborolidine catalysts (CBS catalysts) are well-established for the enantioselective reduction of prochiral ketones.[4][5][6]

Application: Asymmetric synthesis of chiral alcohols as versatile intermediates.

Logical Relationship for Synthesis:

G cluster_logic Chemo-Catalytic Reduction Pathway start This compound ketone_formation Conversion to Prochiral Ketone start->ketone_formation ketone Prochiral Ketone (e.g., 2-azido-1-(4-(methylsulfonyl)phenyl)ethanone) ketone_formation->ketone reduction Asymmetric Reduction (e.g., CBS Catalyst, BH3) ketone->reduction product Chiral β-Azido Alcohol reduction->product

Caption: Pathway from aldehyde to chiral alcohol via asymmetric reduction.

Quantitative Data Summary (Representative for CBS Reduction)
Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Chiral Oxazaborolidine (CBS) / Borane (B79455)Prochiral KetonesChiral AlcoholsTypically >90%[4][5]
Experimental Protocol: Asymmetric Reduction of 2-Azido-1-(4-(methylsulfonyl)phenyl)ethanone

This is a generalized protocol for a CBS reduction. The specific ketone precursor can be synthesized from this compound via standard organic transformations.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the 2-azido-1-(4-(methylsulfonyl)phenyl)ethanone dissolved in anhydrous THF.

  • Catalyst Addition: Cool the solution to a low temperature (e.g., -20°C to 0°C) and add the chiral CBS catalyst solution (e.g., 5-10 mol%).

  • Reductant Addition: Add the borane reagent (e.g., BMS or Borane-THF, 1.0-1.5 equivalents) dropwise over a period of time, maintaining the low temperature.

  • Reaction: Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.

  • Work-up:

    • Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography to yield the chiral β-azido alcohol. Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The asymmetric synthesis of chiral molecules derived from this compound is a cornerstone for the production of important pharmaceuticals. The protocols detailed herein highlight both powerful enzymatic and established chemo-catalytic strategies. Enzymatic methods, particularly those enhanced by protein engineering, offer highly efficient and selective routes under mild conditions. Chemo-catalytic methods, such as asymmetric reductions, provide robust and versatile alternatives. The choice of method will depend on the specific target molecule, desired stereochemistry, and available resources. These application notes provide a solid foundation for the practical implementation and further development of asymmetric syntheses involving this key benzaldehyde (B42025) derivative.

References

Application Notes and Protocols for Catalytic Reactions Using 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key catalytic reactions involving 4-(methylsulfonyl)benzaldehyde. This aromatic aldehyde is a critical building block in the pharmaceutical industry, notably as a precursor for the synthesis of antibiotics such as thiamphenicol (B1682257) and florfenicol (B1672845).[1][2] The following sections detail enzymatic and chemo-catalytic asymmetric reactions, offering methodologies to produce chiral intermediates with high stereocontrol.

Application Note 1: Enzymatic Asymmetric Aldol (B89426) Reaction for the Synthesis of 4-(Methylsulfonyl)phenylserine

The enzymatic aldol condensation of this compound with glycine (B1666218) is a key step in the green synthesis of (2S, 3R)-4-methylsulfonylphenylserine, a direct precursor to florfenicol and thiamphenicol. L-Threonine aldolases (L-TAs) are pyridoxal-5-phosphate (PLP)-dependent enzymes that catalyze this C-C bond formation with high stereoselectivity at the α-carbon. However, the diastereoselectivity at the β-carbon is often moderate with wild-type enzymes. Recent protein engineering efforts have led to the development of L-TA mutants with significantly improved activity and diastereoselectivity.

Quantitative Data: Performance of Engineered L-Threonine Aldolases

Enzyme VariantSubstratesConversion (%)Diastereomeric Excess (de, %)Reference
Wild-Type L-PsTAThis compound, Glycine-2[3]
Mutant L-PsTA (V200I)This compound, Glycine-up to 71[3]
Mutant L-PpTA (A9V/Y13K/Y312R)This compound, Glycine7286 (l-threo)

Experimental Protocol: L-Threonine Aldolase-Catalyzed Aldol Reaction

This protocol is adapted from general procedures for L-TA catalyzed reactions.

1. Materials:

  • This compound

  • Glycine

  • L-Threonine Aldolase (e.g., from Pseudomonas putida, wild-type or engineered mutant)

  • Pyridoxal-5-phosphate (PLP)

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate (B1210297)

2. Equipment:

  • Reaction vessel (e.g., stirred tank reactor or shaker flask)

  • pH meter

  • Temperature controller

  • Centrifuge (if using whole cells)

  • HPLC with a chiral column for analysis

3. Procedure:

  • Prepare a 50 mM sodium phosphate buffer and adjust the pH to 8.0.

  • In a reaction vessel, dissolve glycine to a final concentration of 0.5 M in the phosphate buffer.

  • Add PLP to a final concentration of 50 µM.

  • Dissolve this compound in a minimal amount of DMSO and add it to the reaction mixture to a final concentration of 50 mM. The final DMSO concentration should be around 10% (v/v).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25-30 °C).

  • Initiate the reaction by adding the L-Threonine Aldolase enzyme (e.g., 10 U of lyophilized powder or whole cells expressing the enzyme).

  • Maintain the reaction at a constant temperature with stirring for 24-48 hours. Monitor the progress of the reaction by taking aliquots and analyzing them via HPLC.

  • Upon completion, stop the reaction by acidifying the mixture to pH 2-3 with 1 M HCl.

  • Centrifuge the mixture to remove the enzyme (or cells).

  • Extract the supernatant with ethyl acetate to remove any unreacted aldehyde.

  • The aqueous layer containing the product, 4-(methylsulfonyl)phenylserine, can be further purified by crystallization or chromatography.

  • Analyze the conversion and diastereomeric excess of the product using a chiral HPLC method.

Visualizations

Enzymatic_Aldol_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Conversion cluster_workup Product Isolation A Prepare Buffer (50 mM NaPi, pH 8.0) B Dissolve Glycine (0.5 M) & PLP (50 µM) A->B C Add 4-(MeSO2)PhCHO (50 mM in 10% DMSO) B->C D Add L-Threonine Aldolase C->D E Incubate at 25-30 °C (24-48 h with stirring) D->E F Monitor by HPLC E->F G Stop Reaction (Acidify to pH 2-3) E->G Reaction Complete H Remove Enzyme (Centrifugation) G->H I Extract with Ethyl Acetate H->I J Purify Product I->J

Caption: Workflow for the enzymatic aldol reaction.

Aldolase_Catalytic_Cycle E_PLP Enzyme-PLP (Internal Aldimine) Gly_PLP Glycine-PLP Schiff Base (External Aldimine) E_PLP->Gly_PLP + Glycine - H2O, - Lys Enamine Glycine Enamine Intermediate Gly_PLP->Enamine - H+ Tetrahedral Tetrahedral Intermediate Enamine->Tetrahedral + Aldehyde Aldehyde 4-(MeSO2)PhCHO Product_PLP Product-PLP Schiff Base Tetrahedral->Product_PLP + H+ Product_PLP->E_PLP + H2O, + Lys - Product Product 4-(MeSO2)phenylserine Product_PLP->Product

Caption: Catalytic cycle of L-Threonine Aldolase.

Application Note 2: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry, or nitroaldol, reaction is a powerful method for C-C bond formation and the synthesis of chiral β-nitro alcohols, which are versatile intermediates that can be converted into amino alcohols. A unified strategy for the synthesis of amphenicol antibiotics, including thiamphenicol and florfenicol, utilizes a ligand-enabled copper(II)-catalyzed Henry reaction between an aryl aldehyde and nitroethanol to construct the key syn-2-amino-1,3-diol stereochemical motif.[4][5][6] This approach offers high diastereo- and enantioselectivity.

Quantitative Data: Asymmetric Henry Reaction for Amphenicol Precursors

Aryl AldehydeCatalyst SystemDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Yield (%)Reference
4-NitrobenzaldehydeCu(OTf)₂ / Chiral Ligand>95:59691[6]
This compoundCu(OTf)₂ / Chiral Ligand>95:5 (expected)>95 (expected)High (expected)(by analogy)

Experimental Protocol: Copper-Catalyzed Asymmetric Henry Reaction

This protocol is a representative procedure based on the synthesis of amphenicol analogues.[6]

1. Materials:

2. Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • TLC plates for reaction monitoring

  • Rotary evaporator

  • Flash chromatography system

3. Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.02 mmol, 10 mol%) and the chiral ligand (0.022 mmol, 11 mol%).

  • Add anhydrous isopropanol (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the reaction mixture to 0 °C.

  • Add this compound (0.2 mmol, 1.0 equiv.) to the flask.

  • In a separate vial, dissolve nitroethanol (0.4 mmol, 2.0 equiv.) and DIPEA (0.24 mmol, 1.2 equiv.) in isopropanol (1.0 mL).

  • Add the nitroethanol/DIPEA solution to the reaction flask dropwise over 10 minutes.

  • Stir the reaction at 0 °C and monitor its progress using TLC.

  • Once the starting aldehyde is consumed (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or by NMR analysis of a suitable derivative.

Visualizations

Henry_Reaction_Workflow cluster_prep Catalyst Formation cluster_reaction Henry Reaction cluster_workup Workup & Purification A Mix Cu(OTf)₂ (10 mol%) & Chiral Ligand (11 mol%) B Add i-PrOH, stir 30 min A->B C Cool to 0 °C B->C D Add 4-(MeSO2)PhCHO C->D E Add Nitroethanol/DIPEA solution dropwise D->E F Stir at 0 °C (12-24 h) E->F G Quench with NH₄Cl (aq) F->G Reaction Complete H Extract with EtOAc G->H I Dry and Concentrate H->I J Purify via Chromatography I->J

Caption: Workflow for the Cu-catalyzed Henry reaction.

Application Note 3: Organocatalytic Asymmetric Michael Addition (General Protocol)

This compound, like other aromatic aldehydes, can participate as a nucleophile precursor in organocatalytic Michael additions via enamine catalysis. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are effective catalysts for the conjugate addition of aldehydes to various Michael acceptors like nitro-olefins. This reaction provides access to chiral γ-nitroaldehydes, which are valuable synthetic intermediates.

Quantitative Data: Organocatalytic Michael Addition of Aldehydes to Nitro-olefins

AldehydeMichael AcceptorCatalyst (mol%)dr (syn:anti)ee (syn, %)Yield (%)
Propanaltrans-β-NitrostyreneChiral Prolinol Ether (20)93:79987
Isobutyraldehydetrans-β-NitrostyreneChiral Thiourea (10)90:1097-9994-99

Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitro-olefin

This is a general procedure that can be adapted for this compound.

1. Materials:

2. Equipment:

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere setup (optional, but recommended)

  • Temperature-controlled bath

  • TLC plates

  • Rotary evaporator

  • Flash chromatography system

3. Procedure:

  • To a reaction vial, add the chiral secondary amine catalyst (0.05 mmol, 20 mol%) and benzoic acid (0.05 mmol, 20 mol%).

  • Add the Michael acceptor, e.g., trans-β-nitrostyrene (0.25 mmol, 1.0 equiv.).

  • Dissolve the components in anhydrous toluene (0.5 mL).

  • Cool the mixture to the desired temperature (e.g., 4 °C).

  • Add the aldehyde (e.g., this compound, 1.25 mmol, 5.0 equiv.).

  • Stir the reaction at 4 °C for the required time (24-72 hours), monitoring by TLC.

  • Upon completion, dilute the reaction mixture with methanol (2 mL).

  • Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) in portions to reduce the product aldehyde to the corresponding alcohol for easier purification and analysis.

  • Stir for 30 minutes, then quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the resulting alcohol by flash chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Visualizations

Enamine_Catalysis_Cycle Catalyst Chiral Secondary Amine Iminium Iminium Ion Catalyst->Iminium + Aldehyde - H2O Aldehyde Aldehyde R-CHO Enamine Nucleophilic Enamine Iminium->Enamine - H+ Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Acceptor Acceptor Michael Acceptor (e.g., Nitro-olefin) Adduct_Iminium->Catalyst + H2O - Product Product γ-Nitroaldehyde Adduct_Iminium->Product

Caption: Catalytic cycle for an enamine-mediated Michael addition.

References

The Versatility of 4-(Methylsulfonyl)benzaldehyde in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Methylsulfonyl)benzaldehyde is a versatile bifunctional building block in organic synthesis, prized for its electron-withdrawing sulfonyl group and reactive aldehyde functionality. This combination makes it a valuable precursor for a diverse range of molecular architectures, particularly in the realm of medicinal chemistry. The methylsulfonyl group often imparts desirable pharmacokinetic properties, such as improved solubility and metabolic stability, to the target molecules. This document provides detailed application notes and experimental protocols for key transformations involving this compound, serving as a comprehensive resource for researchers in organic synthesis and drug discovery.

Application Notes

This compound is a key starting material in the synthesis of various biologically active compounds. Its applications primarily leverage the reactivity of the aldehyde group in condensation and olefination reactions, while the methylsulfonyl moiety provides a crucial pharmacophore for interaction with biological targets.

  • Synthesis of Anti-inflammatory Agents (COX-2 Inhibitors): The methylsulfonyl group is a hallmark of many selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib. This compound serves as a crucial starting material for the synthesis of novel COX-2 inhibitors. The general strategy involves the construction of a pyrazole (B372694) or other suitable heterocyclic core, where the 4-(methylsulfonyl)phenyl group is a key substituent.

  • Preparation of Antidiabetic Agents (Thiazolidinediones): The Knoevenagel condensation of this compound with 2,4-thiazolidinedione (B21345) is a common method for synthesizing 5-arylidene-2,4-thiazolidinediones.[1] This class of compounds, known as glitazones, are potent agonists of peroxisome proliferator-activated receptor-gamma (PPARγ) and are used in the treatment of type 2 diabetes.[1][2]

  • Precursor for Antibiotics (Florfenicol Analogues): this compound is a key intermediate in the synthesis of the veterinary antibiotic florfenicol (B1672845). The synthesis involves an aldol-type condensation with glycine (B1666218) or a glycine equivalent to construct the core amino diol structure.[3]

  • Olefination Reactions: The aldehyde functionality readily undergoes Wittig and Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds. These reactions are instrumental in extending the carbon framework and synthesizing complex molecules with specific stereochemistry.

  • Reduction to Benzyl (B1604629) Alcohol Derivatives: The aldehyde can be selectively reduced to the corresponding benzyl alcohol, providing another versatile intermediate for further functionalization, such as ether or ester formation.

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving this compound.

Knoevenagel Condensation with 2,4-Thiazolidinedione

This protocol describes the synthesis of 5-(4-(methylsulfonyl)benzylidene)thiazolidine-2,4-dione, a precursor for antidiabetic agents.[4]

Reaction Scheme:

Knoevenagel_Condensation 4-MSB This compound Product 5-(4-(Methylsulfonyl)benzylidene)thiazolidine-2,4-dione 4-MSB->Product + TZD TZD 2,4-Thiazolidinedione Piperidine (B6355638) Piperidine Piperidine->Product Ethanol (B145695) Ethanol, Reflux Ethanol->Product

Knoevenagel Condensation of this compound.

Materials:

  • This compound

  • 2,4-Thiazolidinedione

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), 2,4-thiazolidinedione (1.0 eq), and ethanol.

  • To this mixture, add a catalytic amount of piperidine (e.g., 0.1 eq).[5]

  • Heat the reaction mixture to reflux and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain 5-(4-(methylsulfonyl)benzylidene)thiazolidine-2,4-dione.

Quantitative Data:

Reactant 1Reactant 2CatalystSolventTemperatureYieldReference
This compound2,4-ThiazolidinedionePiperidineEthanolRefluxGood[4][6]
Aryl aldehydes2,4-ThiazolidinedioneBaker's YeastEthanolRoom Temp.Good[7]
Horner-Wadsworth-Emmons Olefination

This protocol outlines a general procedure for the synthesis of an (E)-alkene from this compound using a phosphonate (B1237965) ester.[8][9]

Reaction Workflow:

HWE_Workflow cluster_prep Preparation cluster_deprotonation Deprotonation cluster_addition Carbonyl Addition cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve phosphonate ester in anhydrous solvent under inert atmosphere. deprot Cool solution (0 °C or -78 °C) and add base. Stir for 30-60 min. prep->deprot add Add this compound solution dropwise. deprot->add react Stir until completion (monitor by TLC). add->react workup Quench with aq. NH4Cl. Extract with organic solvent. Wash, dry, and concentrate. react->workup purify Purify by flash chromatography. workup->purify

Horner-Wadsworth-Emmons Reaction Workflow.

Materials:

  • This compound

  • Triethyl phosphonoacetate (or other suitable phosphonate ester)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate ester (1.1 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the corresponding α,β-unsaturated ester.

Quantitative Data:

AldehydePhosphonate EsterBaseSolventTemperatureStereoselectivityReference
This compoundTriethyl phosphonoacetateNaHTHF0 °C to RTPredominantly (E)[10][11]
General AldehydesStabilized PhosphonatesVariousTHF/DMEVariousHigh (E)[9][10]
Reduction to 4-(Methylsulfonyl)benzyl alcohol

This protocol details the reduction of the aldehyde functionality to a primary alcohol using sodium borohydride (B1222165).[12]

Reaction Scheme:

Reduction 4-MSB This compound Product [4-(Methylsulfonyl)phenyl]methanol 4-MSB->Product NaBH4 1. NaBH4, Methanol (B129727) NaBH4->Product Workup 2. H3O+ workup Workup:n->Product:s

Reduction of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 eq) in small portions to the stirred solution. Hydrogen gas evolution may be observed.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 4-(methylsulfonyl)benzyl alcohol.

Quantitative Data:

AldehydeReducing AgentSolventTemperatureYieldReference
This compoundNaBH₄Methanol0 °C to RTHigh[12]
Aromatic AldehydesNaBH₄/Charcoalwet THFRoom Temp.>90%[12]

Summary of Applications in the Synthesis of Bioactive Molecules

Target Molecule ClassKey ReactionRole of this compoundRepresentative Yields
COX-2 InhibitorsHeterocycle formation (e.g., pyrazole synthesis)Provides the key 4-(methylsulfonyl)phenyl pharmacophoreHigh
ThiazolidinedionesKnoevenagel CondensationElectrophilic partner for condensation70-90%
Florfenicol AnaloguesAldol-type CondensationCarbonyl component for C-C bond formationModerate to Good
Stilbene DerivativesWittig/Horner-Wadsworth-Emmons OlefinationAldehyde for olefinationVariable (often >70%)

References

Application Notes and Protocols for the Synthesis of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 4-(Methylsulfonyl)benzaldehyde, a key intermediate in the preparation of various pharmaceuticals, including antidiabetic agents and the antibiotic florfenicol.[1] The primary synthetic route involves the oxidation of 4-(methylthio)benzaldehyde (B43086). The protocols below outline methodologies using common oxidizing agents, hydrogen peroxide and potassium permanganate (B83412).

Protocol 1: Synthesis via Oxidation with Hydrogen Peroxide

This protocol is based on the efficient oxidation of the sulfide (B99878) group to a sulfone using hydrogen peroxide, often in the presence of an acid and a catalyst. This method is advantageous due to the environmentally benign byproduct, water.[2]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-(Methylthio)benzaldehyde≥98%Sigma-AldrichStarting material
Hydrogen Peroxide (H₂O₂)30% aq. solutionFisher ScientificOxidizing agent
Sulfuric Acid (H₂SO₄)98%VWRCatalyst
Manganous Sulfate (MnSO₄)≥98%Sigma-AldrichCo-catalyst
Dichloromethane (B109758) (CH₂Cl₂)ACS GradeFisher ScientificExtraction solvent
Sodium Hydroxide (NaOH)Pellets, ≥97%VWRFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%VWRDrying agent
Deionized Water-In-house-
Round-bottom flask---
Magnetic stirrer & stir bar---
Dropping funnel---
Separatory funnel---
Rotary evaporator---

Experimental Procedure

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, prepare a mixture of sulfuric acid and an oxidation catalyst. A reported method utilizes a mixture of hydrogen peroxide, sulfuric acid, and manganous sulfate.[3]

  • Addition of Starting Material : Slowly add 4-(methylthio)benzaldehyde to the catalyst mixture under continuous stirring.

  • Addition of Oxidant : Add 30% hydrogen peroxide dropwise to the reaction mixture using the dropping funnel. The reaction is exothermic, and the temperature should be monitored and controlled.[3][4] In a similar procedure using formic acid instead of sulfuric acid, the temperature was noted to rise to 75 °C.[2][3][4]

  • Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material, 4-(methylthio)benzaldehyde, is completely consumed.[3][5]

  • Work-up and Neutralization : Once the reaction is complete, carefully neutralize the mixture by the slow addition of a 4 M NaOH solution until the pH is approximately 7.[5]

  • Extraction : Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[5]

  • Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate.[5] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a light yellow to brown crystalline powder.[1][6]

Protocol 2: Alternative Synthesis via Oxidation with Potassium Permanganate

Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can also be used for this transformation.[7] However, reaction conditions must be carefully controlled to prevent over-oxidation of the aldehyde group to a carboxylic acid.[7][8] Using a non-aqueous solvent like acetone (B3395972) can help moderate the reactivity of KMnO₄.[8][9]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-(Methylthio)benzaldehyde≥98%Sigma-AldrichStarting material
Potassium Permanganate (KMnO₄)ACS Reagent, ≥99.0%Sigma-AldrichOxidizing agent
AcetoneACS GradeFisher ScientificSolvent
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%VWRDrying agent
Celite®-Sigma-AldrichFiltration aid
Round-bottom flask---
Magnetic stirrer & stir bar---
Büchner funnel---

Experimental Procedure

  • Reaction Setup : Dissolve 4-(methylthio)benzaldehyde in anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Oxidant : Slowly add solid potassium permanganate to the solution in portions at room temperature with vigorous stirring.

  • Reaction Monitoring : Monitor the reaction by TLC. The reaction is typically accompanied by the formation of a brown manganese dioxide (MnO₂) precipitate.

  • Quenching and Filtration : Upon completion, quench the reaction by adding a small amount of a saturated sodium bisulfite solution until the purple color disappears.

  • Work-up : Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with acetone.

  • Concentration and Purification : Combine the filtrates and remove the acetone under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure this compound.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes various reported methods for the synthesis of this compound, highlighting the differences in reagents, conditions, and yields.

Starting MaterialOxidizing AgentSolvent / CatalystConditionsYieldReference
4-(Methylthio)benzaldehyde30% Hydrogen PeroxideFormic AcidExothermic, rises to 75 °C44%[3][4]
4-(Methylthio)benzaldehydeHydrogen PeroxideH₂SO₄ / MnSO₄-High Yield[3]
4-(Methylthio)benzaldehydePotassium Hydrogen PersulfateMethanol / Water-21%[3][4]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the oxidation of 4-(methylthio)benzaldehyde.

Synthesis_Workflow Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up & Purification start 4-(Methylthio)benzaldehyde reaction Oxidation Reaction (Stirring, Temp Control) start->reaction reagents Oxidizing Agent (e.g., H₂O₂) + Solvent/Catalyst reagents->reaction monitoring Monitor by TLC reaction->monitoring neutralize Neutralization (if acidic) monitoring->neutralize Reaction Complete extract Solvent Extraction neutralize->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentration (Rotary Evaporator) dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Final Product: This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Biological Activity of 4-(Methylsulfonyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse biological activities of 4-(Methylsulfonyl)benzaldehyde and its derivatives. This document includes summaries of their anticancer, enzyme inhibitory, and antimicrobial properties, supported by quantitative data. Detailed experimental protocols for key biological assays are provided to enable researchers to conduct their own investigations. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of action and experimental designs.

Biological Activities and Quantitative Data

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have shown significant potential in the development of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents, showing efficacy against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer-related signaling pathways and the induction of cell cycle arrest.

Table 1: Anticancer Activity of this compound Derivatives (IC50/EC50 Values)

Compound/DerivativeCancer Cell LineIC50/EC50 (µM)Reference
Benzenesulfonamide-bearing imidazole (B134444) derivativeIGR39 (Melanoma)27.8 ± 2.8[1]
Benzenesulfonamide-bearing imidazole derivativeMDA-MB-231 (Triple-Negative Breast Cancer)20.5 ± 3.6[1]
1,2,3-Triazole benzenesulfonamide (B165840) derivativeHEPG-2 (Liver Cancer)3.44 - 15.03[2]
Alkylsulfonyl benzimidazole (B57391) derivativeMCF-7 (Breast Cancer)17.8 ± 0.24[3]
Alkylsulfonyl benzimidazole derivativeDU-145 (Prostate Cancer)10.2 ± 1.4[3]
Alkylsulfonyl benzimidazole derivativeH69AR (Small Cell Lung Cancer)49.9 ± 0.22[3]
Enzyme Inhibition

Certain derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters. MAO inhibitors are used in the treatment of neurological disorders such as Parkinson's disease and depression.

Table 2: Monoamine Oxidase (MAO) Inhibition by this compound Derivatives (IC50 Values)

Compound/DerivativeEnzymeIC50 (µM)Reference
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-A43.3[4]
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-B3.47[4]
Benzyloxy-derived halogenated chalcone (B49325) (BB4)MAO-B0.062[5]
Benzyloxy-derived halogenated chalcone (BB2)MAO-B0.093[5]
4-(Benzyloxy)phenyl derivativeMAO-B0.009[6]

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.

Table 3: Carbonic Anhydrase (CA) Inhibition by this compound Derivatives (IC50/Kᵢ Values)

Compound/DerivativeEnzyme IsoformIC50/Kᵢ (nM)Reference
1,2,3-Triazole benzenesulfonamide derivativeCA IX25 - 52[2]
1,2,3-Triazole benzenesulfonamide derivativeCA XII31 - 80[2]
S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamideCA II2.4 - 214[7]
S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamideCA IX1.4 - 47.5[7]
S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamideCA XII1.7 - 569[7]
Sulfonyl semicarbazide (B1199961) derivativeCA XII0.59 - 0.79[8]
Antimicrobial Activity

Derivatives incorporating the this compound scaffold have also demonstrated activity against various bacterial and fungal strains.

Table 4: Antimicrobial Activity of this compound Derivatives (MIC Values)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzimidazole derivativeEscherichia coli8[9]
Benzimidazole derivativeStaphylococcus aureus8[9]
Benzimidazole derivativeKlebsiella pneumoniae8[9]
Benzimidazole derivativeEnterococcus faecalis32[9]
Benzimidazole derivativePseudomonas aeruginosa64[9]
Benzimidazole derivativeCandida albicans64[9]
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. aureus ATCC 2921330[10]
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. pyogenes40[10]

Signaling Pathway Diagrams

The biological effects of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. Below are representations of pathways commonly implicated in their anticancer activity.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Derivative (e.g., BRAF Inhibitor) Inhibitor->RAF

Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation, and a target for some anticancer this compound derivatives.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors (e.g., Bad, GSK3β) AKT->Downstream Survival Cell Survival, Growth, & Proliferation mTOR->Survival Downstream->Survival Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->AKT

Caption: The PI3K/Akt signaling pathway, which promotes cell survival and is a potential target for this compound derivatives.

Experimental Protocols

Detailed protocols for key biological assays are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents.

Protocol: Anticancer Activity (IC50 Determination via MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines using the MTT assay.

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for 24h (cell attachment) seed->incubate1 treat Treat with serial dilutions of test compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Solubilize formazan (B1609692) crystals (DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Caption: Workflow for determining the IC50 of a compound using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A typical starting concentration range is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO substrate (e.g., p-Tyramine)

  • Fluorogenic probe (e.g., Amplex® Red)

  • Horseradish peroxidase (HRP)

  • Test compound (dissolved in DMSO)

  • Known MAO inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of MAO enzyme, substrate, Amplex® Red, and HRP in MAO assay buffer.

    • Prepare serial dilutions of the test compound and positive controls in DMSO.

  • Assay Reaction:

    • Add 50 µL of MAO assay buffer to each well of a 96-well black plate.

    • Add 2 µL of the test compound dilutions or controls.

    • Add 20 µL of the MAO enzyme solution (MAO-A or MAO-B).

    • Incubate for 15 minutes at 37°C.

    • Prepare a reaction mixture containing the MAO substrate, Amplex® Red, and HRP.

    • Initiate the reaction by adding 20 µL of the reaction mixture to each well.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence (e.g., excitation 530-560 nm, emission 590 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

This protocol details a colorimetric assay to screen for inhibitors of carbonic anhydrase based on the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA).

Materials:

  • Human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) substrate solution

  • Test compound (dissolved in DMSO)

  • Acetazolamide (a known CA inhibitor) as a positive control

  • 96-well clear plates

  • Spectrophotometric microplate reader

Procedure:

  • Assay Setup:

    • Add 160 µL of assay buffer to the wells of a 96-well plate.

    • Add 10 µL of the test compound dilutions or controls.

    • Add 10 µL of the CA enzyme solution.

    • Incubate for 10 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

    • Immediately measure the absorbance at 400 nm in kinetic mode for 10-30 minutes at room temperature.

  • Data Analysis:

    • Determine the rate of the enzymatic reaction (slope of the absorbance vs. time curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Antimicrobial Activity (MIC Determination by Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

MIC_Assay_Workflow start Start prepare_compound Prepare serial dilutions of test compound in broth start->prepare_compound prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate Inoculate 96-well plate with compound and microbes prepare_compound->inoculate prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Visually inspect for turbidity (growth) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (dissolved in a suitable solvent)

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader (optional, for quantitative measurement)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a 2-fold serial dilution of the test compound in the broth medium in a 96-well plate.

  • Inoculum Preparation:

    • Grow the microbial strain to the logarithmic phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the 96-well plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, the absorbance can be read using a microplate reader to quantify growth inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Methylsulfonyl)benzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(Methylsulfonyl)benzaldehyde via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In a typical procedure, the crude this compound is dissolved in a minimum amount of a hot, suitable solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the cold solvent (mother liquor), while insoluble impurities can be removed by hot filtration.

Q2: Which solvent is best for the recrystallization of this compound?

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on solubility data, acetone (B3395972) is an excellent choice for recrystallizing this compound.[1][2][3] Other suitable solvents include acetonitrile (B52724), acetic acid, and methanol (B129727).[1][2][3] The solubility in these solvents generally follows the order: acetone > acetonitrile > acetic acid > methanol > ethanol (B145695) > toluene (B28343) > 1-butanol (B46404) > 1-propanol (B7761284) > 2-propanol.[1][2][3]

Q3: What is the expected appearance and melting point of pure this compound?

Pure this compound should be a white to light yellow crystalline powder.[4][5] The reported melting point is in the range of 155-161 °C. A sharp melting point within this range is a good indicator of purity.

Q4: What are the common impurities in crude this compound?

Common impurities can originate from the synthetic route used. A frequent method for its preparation is the oxidation of 4-(methylthio)benzaldehyde.[6] Therefore, potential impurities could include the unreacted starting material, 4-(methylthio)benzaldehyde, or the intermediate sulfoxide. Another synthetic pathway starts from p-chlorobenzaldehyde, which could lead to residual chlorinated impurities.[7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMolar Mass ( g/mol )Boiling Point (°C)Qualitative Solubility
Acetone58.0856Very High
Acetonitrile41.0582High
Acetic Acid60.05118High
Methanol32.0465Moderate
Ethanol46.0778Moderate
Toluene92.14111Low
1-Butanol74.12118Low
1-Propanol60.1097Low
2-Propanol60.1082Very Low

Note: Qualitative solubility is based on published data which indicates that the mole fraction solubility of this compound increases with temperature in all the listed solvents.[1][2][3] For detailed quantitative solubility data (mole fraction vs. temperature), please refer to the scientific literature.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound from Acetone
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of acetone and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot acetone until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble materials.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.

Mandatory Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in minimum hot acetone start->dissolve hot_filtration Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool slowly to room temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with ice-cold acetone vacuum_filtration->wash dry Dry crystals wash->dry end End: Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

Troubleshooting_Recrystallization start Problem Encountered no_crystals No crystals form upon cooling start->no_crystals oiling_out An oil forms instead of crystals start->oiling_out low_yield Low yield of purified product start->low_yield solution1 Too much solvent was added. Boil off some solvent and cool again. no_crystals->solution1 Likely Cause solution2 Solution is supersaturated. Scratch the inside of the flask or add a seed crystal. no_crystals->solution2 Alternative Cause solution3 The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. Re-dissolve the oil in more hot solvent and cool slowly. oiling_out->solution3 Likely Cause solution4 The compound is 'oiling out' due to high impurity concentration. Consider pre-purification by another method (e.g., column chromatography). oiling_out->solution4 Alternative Cause solution5 Too much solvent was used, leaving the product in the mother liquor. Concentrate the mother liquor to obtain a second crop of crystals. low_yield->solution5 Likely Cause solution6 Premature crystallization during hot filtration. Ensure the funnel and receiving flask are pre-heated. low_yield->solution6 Alternative Cause solution7 Crystals were washed with solvent that was not ice-cold. low_yield->solution7 Another Cause

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Synthesis of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(Methylsulfonyl)benzaldehyde synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Oxidation of 4-(methylthio)benzaldehyde (B43086) - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time.[1][2] - Optimize Oxidant Amount: Ensure at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide) are used for the complete conversion of the sulfide (B99878) to the sulfone.[3] - Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this may also promote side reactions.[3]
Over-oxidation to Sulfonic Acid - Control Reaction Temperature: Avoid excessive heating, as it can lead to the oxidation of the aldehyde group to a carboxylic acid, which can be further converted to sulfonic acid. - Use a Milder Oxidant: Consider using a milder oxidizing agent if over-oxidation is a persistent issue.
Suboptimal Catalyst Performance - Catalyst Choice: The choice of catalyst can significantly impact yield. For oxidation with hydrogen peroxide, catalysts like sulfuric acid or manganous sulfate (B86663) have been used.[1][2] - Catalyst Loading: Ensure the correct molar ratio of the catalyst is used as specified in the protocol.[1]
Losses During Work-up and Purification - Inefficient Extraction: Ensure the product is fully extracted from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Improper Recrystallization: Use a minimal amount of hot solvent for recrystallization to maximize product recovery upon cooling.[4]

Issue 2: Incomplete Reaction - Starting Material Remains

Potential Cause Recommended Solution
Insufficient Oxidant Add an additional portion of the oxidizing agent and continue to monitor the reaction by TLC.[3]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of byproducts.[3]
Poor Catalyst Activity If using a catalyst, ensure it is fresh and has been stored correctly. Consider trying an alternative catalyst.[1]

Issue 3: Product is Impure After Synthesis

Potential Cause Recommended Solution
Presence of 4-(Methylsulfinyl)benzaldehyde (Sulfoxide) This indicates incomplete oxidation. To address this, you can re-subject the isolated product to the oxidation conditions or increase the amount of oxidant and/or reaction time in the initial synthesis.
Presence of 4-(Methylthio)benzaldehyde (Sulfide) This is the unreacted starting material. Ensure complete reaction by following the solutions for "Incomplete Reaction".
Colored Impurities During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

The most prevalent method is the oxidation of 4-(methylthio)benzaldehyde. Yields can vary significantly based on the chosen oxidant, catalyst, and reaction conditions. A patented method utilizing hydrogen peroxide, sulfuric acid, and manganous sulfate as a catalyst reports high yields.[1][2] Another common route starts from p-chlorobenzaldehyde, which first undergoes nucleophilic substitution with sodium methyl mercaptide to form 4-(methylthio)benzaldehyde, followed by oxidation.[1][2]

Q2: What are the common side products in the synthesis of this compound?

The primary side product during the oxidation of 4-(methylthio)benzaldehyde is 4-(methylsulfinyl)benzaldehyde (the corresponding sulfoxide). This occurs when the oxidation is incomplete. Over-oxidation can potentially lead to the formation of 4-carboxybenzenesulfonic acid if the aldehyde group is also oxidized.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting material (4-(methylthio)benzaldehyde) and a standard of the product (this compound), you can visualize the disappearance of the starting material and the appearance of the product.

Q4: What are the best practices for purifying the final product to achieve high purity?

Recrystallization is a common and effective method for purifying solid this compound.[4] Solvents such as ethanol (B145695) or a mixture of acetic acid and water have been used.[5] It is crucial to use a minimal amount of hot solvent to dissolve the crude product to ensure maximum recovery upon cooling. Washing the collected crystals with a small amount of cold solvent can help remove soluble impurities.[4]

Q5: Are there any "green" or more environmentally friendly synthesis methods?

Yes, research is ongoing to develop greener synthesis routes. One approach focuses on catalytic aerobic oxidation, which uses atmospheric oxygen as the primary oxidant, minimizing chemical waste.[6] Another sustainable method involves the direct carbonylation of thioanisole (B89551) using a solid superacid catalyst, which offers a high-yield and atom-economical route.[6]

Data Presentation

Table 1: Comparison of Yields for Different Synthesis Methods of this compound

Starting MaterialOxidizing Agent/ReagentsCatalystSolventYield (%)Reference
4-(methylthio)benzaldehydeHydrogen PeroxideSulfuric Acid, Manganous Sulfate-High (not specified)[1][2]
4-(methylthio)benzaldehydeHydrogen Peroxide-Formic Acid44[3]
4-(methylthio)benzaldehydePotassium Hydrogen Persulfate-Methanol/Water21[3]
p-ChlorobenzaldehydeSodium Methyl Mercaptide, then Hydrogen PeroxidePhase Transfer Catalyst, then Sulfuric Acid, Manganous SulfateWaterHigh (not specified)[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 4-(methylthio)benzaldehyde

This protocol is based on a patented method and is intended for informational purposes. Researchers should adapt it to their specific laboratory conditions and safety protocols.

Materials:

  • 4-(methylthio)benzaldehyde

  • Hydrogen Peroxide (30% solution)

  • Sulfuric Acid (concentrated)

  • Manganous Sulfate

  • Appropriate solvents for work-up and purification (e.g., ethyl acetate, ethanol)

Procedure:

  • In a suitable reaction vessel, create a mixture of hydrogen peroxide, sulfuric acid, and a catalytic amount of manganous sulfate.

  • Carefully add 4-(methylthio)benzaldehyde to the mixture dropwise while maintaining the reaction temperature.

  • Monitor the reaction progress using TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution) to neutralize any excess peroxide.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_final Final Product start_A 4-(methylthio)benzaldehyde oxidation Oxidation start_A->oxidation start_B p-Chlorobenzaldehyde nucleophilic_substitution Nucleophilic Substitution start_B->nucleophilic_substitution product This compound oxidation->product intermediate 4-(methylthio)benzaldehyde nucleophilic_substitution->intermediate intermediate->oxidation

Caption: Synthetic routes to this compound.

Troubleshooting_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present complete Reaction Complete check_reaction->complete No Starting Material troubleshoot_reaction Troubleshoot Reaction Conditions incomplete->troubleshoot_reaction troubleshoot_workup Troubleshoot Work-up/Purification complete->troubleshoot_workup increase_time Increase Reaction Time troubleshoot_reaction->increase_time increase_temp Increase Temperature troubleshoot_reaction->increase_temp add_oxidant Add More Oxidant troubleshoot_reaction->add_oxidant check_extraction Check Extraction Efficiency troubleshoot_workup->check_extraction optimize_recrystallization Optimize Recrystallization troubleshoot_workup->optimize_recrystallization

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(methylsulfonyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and industrially relevant synthetic pathway is a two-step process. The first step involves the nucleophilic aromatic substitution of a para-substituted benzaldehyde (B42025), typically 4-chlorobenzaldehyde (B46862), with a methylthiolate source like sodium methyl mercaptide to form 4-(methylthio)benzaldehyde (B43086). The second step is the oxidation of the resulting thioether to the desired sulfone, this compound.[1][2]

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The byproducts largely depend on the specific reaction step and the conditions employed. The most common byproducts include:

  • Unreacted Starting Materials : Incomplete conversion in either step will result in residual 4-chlorobenzaldehyde or 4-(methylthio)benzaldehyde in your product.[1][2][3]

  • 4-(Methylsulfinyl)benzaldehyde : This sulfoxide (B87167) is the intermediate in the oxidation of 4-(methylthio)benzaldehyde to the sulfone. Its presence indicates incomplete oxidation.

  • 4-(Methylsulfonyl)benzoic Acid : This can form if the aldehyde group of the product or starting material is over-oxidized to a carboxylic acid.[2][4][5][6]

Q3: How can I monitor the progress of the reaction to minimize byproducts?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the disappearance of starting materials and the formation of intermediates and the final product.[1][3] For the oxidation step, it is crucial to continue the reaction until the spot corresponding to the intermediate 4-(methylsulfinyl)benzaldehyde is no longer visible. For more quantitative analysis, techniques like HPLC and GC-MS can be employed to determine the purity of the product and the levels of any impurities.[7][8][9]

Troubleshooting Guides

Issue 1: Presence of 4-(Methylsulfinyl)benzaldehyde in the Final Product

Q: My final product is contaminated with the sulfoxide intermediate. How can I avoid this?

A: The presence of 4-(methylsulfinyl)benzaldehyde indicates incomplete oxidation of the thioether. To drive the reaction to completion and form the desired sulfone, consider the following:

  • Increase the Stoichiometry of the Oxidizing Agent : Ensure you are using a sufficient excess of the oxidizing agent. For many common oxidants, at least 2.2 equivalents are recommended to ensure full conversion to the sulfone.

  • Prolong the Reaction Time : Continue to monitor the reaction by TLC. If the sulfoxide spot persists, extending the reaction time may be necessary.

  • Increase the Reaction Temperature : In some cases, a moderate increase in temperature can enhance the rate of the second oxidation step from the sulfoxide to the sulfone. However, be cautious, as excessive heat can lead to the formation of other byproducts.

  • Choice of Oxidant : Some oxidizing agents are more effective than others at achieving complete oxidation. Refer to the table below for a comparison of common oxidants.

Issue 2: Formation of 4-(Methylsulfonyl)benzoic Acid

Q: I am observing the formation of a carboxylic acid byproduct. What is the cause and how can I prevent it?

A: The formation of 4-(methylsulfonyl)benzoic acid is due to the over-oxidation of the aldehyde functional group.[2][4][5][6] This is more likely to occur with strong, non-selective oxidizing agents or under harsh reaction conditions.

  • Control Reaction Temperature : Avoid excessive heating during the oxidation step, as higher temperatures can promote the oxidation of the aldehyde.

  • Select a Milder Oxidizing System : While a strong oxidant is needed to convert the thioether to the sulfone, some systems are less prone to over-oxidizing aldehydes. The choice of solvent can also modulate the reactivity of the oxidant.[10]

  • Purify the Starting Aldehyde : Benzaldehydes can auto-oxidize to benzoic acids upon exposure to air.[4] Using freshly purified 4-(methylthio)benzaldehyde can prevent the carry-over of the corresponding benzoic acid impurity. Storing the aldehyde under an inert atmosphere can also mitigate this.[4]

  • Work-up Procedure : During the work-up, a wash with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic byproducts like 4-(methylsulfonyl)benzoic acid.[1][11]

Issue 3: Low Yield and Unreacted Starting Materials

Q: My overall yield is low, and I have significant amounts of unreacted 4-chlorobenzaldehyde or 4-(methylthio)benzaldehyde. What can I do?

A: Low yields are often a result of incomplete reactions or suboptimal conditions.

  • For the Thioether Formation Step :

    • Catalyst : In the reaction of 4-chlorobenzaldehyde with sodium methyl mercaptide, a phase-transfer catalyst is often used. Ensure the catalyst is active and used in the correct proportion.[1][2]

    • Reaction Time and Temperature : Monitor the reaction by TLC to ensure the complete consumption of 4-chlorobenzaldehyde before proceeding with the work-up.[1][2]

  • For the Oxidation Step :

    • Purity of Starting Material : Ensure the 4-(methylthio)benzaldehyde is of high purity, as impurities can interfere with the oxidation.

    • Reaction Conditions : As with avoiding the sulfoxide byproduct, ensure sufficient oxidant and adequate reaction time.

  • General Considerations :

    • Purity of Reagents and Solvents : Use high-purity reagents and anhydrous solvents where necessary.

    • Inert Atmosphere : For moisture- or air-sensitive steps, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Data Presentation

Table 1: Comparison of Common Oxidation Protocols for 4-(methylthio)benzaldehyde

Oxidizing AgentTypical Stoichiometry (eq.)SolventTemperature (°C)Key Considerations & Work-up
m-CPBA > 2.2Dichloromethane0 to Room TempQuench excess peracid with sodium sulfite. Wash with sodium bicarbonate to remove m-chlorobenzoic acid.[1]
Oxone® 2.2Methanol/WaterRoom TempCan be exothermic. Maintain pH with sodium bicarbonate.[1]
Sodium Periodate > 2.2Methanol/WaterRoom TempInsoluble sodium iodate (B108269) precipitates. Filter to remove inorganic salts.[1]
Hydrogen Peroxide ~4.0Acetic AcidRoom TempNeutralize with NaOH post-reaction.[1]
Potassium Permanganate VariesVariesVariesStrong oxidant; risk of over-oxidation to carboxylic acid.[10][12]

Experimental Protocols

Protocol 1: Synthesis of 4-(methylthio)benzaldehyde

This protocol is adapted from a patented procedure.[3]

  • In a suitable reactor, charge a 15% aqueous solution of sodium methyl mercaptide.

  • Add 4-chlorobenzaldehyde (1 equivalent) and a phase-transfer catalyst such as tetrabutylammonium (B224687) chloride (0.01-0.2 equivalents).

  • Heat the mixture to 50-55 °C with stirring.

  • Monitor the reaction by TLC until the 4-chlorobenzaldehyde spot is no longer visible.

  • Upon completion, cool the mixture and separate the layers to obtain the crude 4-(methylthio)benzaldehyde.

Protocol 2: Oxidation to this compound using m-CPBA

This is a general procedure for the oxidation of sulfides to sulfones.[1]

  • Dissolve 4-(methylthio)benzaldehyde (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (> 2.2 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred thioether solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting material and the sulfoxide intermediate.

  • Once complete, wash the reaction mixture with a saturated aqueous solution of sodium sulfite, followed by saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica (B1680970) gel.

Mandatory Visualizations

SynthesisWorkflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidation start 4-Chlorobenzaldehyde process1 Nucleophilic Aromatic Substitution start->process1 reagent1 Sodium Methyl Mercaptide reagent1->process1 product1 4-(Methylthio)benzaldehyde process1->product1 byproduct1 Unreacted 4-Chlorobenzaldehyde process1->byproduct1 process2 Oxidation product1->process2 Input for Step 2 reagent2 Oxidizing Agent (e.g., m-CPBA, >2 eq.) reagent2->process2 intermediate 4-(Methylsulfinyl)benzaldehyde process2->intermediate 1st Oxidation byproduct2 Unreacted 4-(Methylthio)benzaldehyde process2->byproduct2 byproduct3 4-(Methylsulfinyl)benzaldehyde (Incomplete Oxidation) process2->byproduct3 byproduct4 4-(Methylsulfonyl)benzoic Acid (Over-oxidation) process2->byproduct4 final_product This compound intermediate->final_product 2nd Oxidation

Caption: Synthetic workflow for this compound.

TroubleshootingGuide cluster_byproducts Identify Primary Byproduct cluster_solutions Potential Solutions start Problem Detected in Final Product is_sulfoxide Sulfoxide Present? start->is_sulfoxide is_acid Carboxylic Acid Present? is_sulfoxide->is_acid No sol_sulfoxide Increase Oxidant Stoichiometry Extend Reaction Time Increase Temperature Moderately is_sulfoxide->sol_sulfoxide Yes is_sm Unreacted Starting Material? is_acid->is_sm No sol_acid Use Milder Oxidant Control Temperature Purify Starting Aldehyde Base Wash in Work-up is_acid->sol_acid Yes is_sm->start No/ Other Issue sol_sm Verify Catalyst Activity (Step 1) Ensure Complete Conversion (TLC) Check Reagent Purity is_sm->sol_sm Yes

Caption: Troubleshooting logic for common byproducts.

References

Technical Support Center: Aldol Condensations with 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(Methylsulfonyl)benzaldehyde in aldol (B89426) condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect when using this compound in an aldol condensation?

A1: The most significant side reaction is the Cannizzaro reaction . Since this compound lacks α-hydrogens, it cannot form an enolate and undergo self-condensation. However, in the presence of a strong base, it can undergo disproportionation, where two molecules of the aldehyde react to produce one molecule of 4-(methylsulfonyl)benzyl alcohol and one molecule of 4-(methylsulfonyl)benzoic acid.[1][2] Another potential issue is the self-condensation of the ketone reactant.

Q2: I am observing significant amounts of alcohol and carboxylic acid byproducts in my reaction. How can I minimize the Cannizzaro reaction?

A2: The Cannizzaro reaction is highly dependent on the reaction conditions. To minimize it, consider the following adjustments:

  • Base Concentration: Use a dilute base (e.g., 10% NaOH) instead of a concentrated one. The Cannizzaro reaction's rate has a higher-order dependence on the base concentration.[1][3][4]

  • Temperature: Perform the reaction at lower temperatures, such as 0 °C or room temperature. Higher temperatures tend to favor the Cannizzaro reaction.[1]

  • Slow Addition: If you are performing a crossed aldol condensation, slowly add the enolizable ketone to the mixture of this compound and the base. This helps to keep the concentration of the enolate low and favors the reaction with the more electrophilic aromatic aldehyde.

Q3: My desired crossed aldol product yield is low, and I suspect the ketone is undergoing self-condensation. What can I do to improve the selectivity?

A3: To favor the crossed aldol product and reduce the self-condensation of the ketone, you can employ these strategies:

  • Use a Non-Enolizable Aldehyde: You are already doing this by using this compound, which can only act as the electrophile.

  • Pre-formation of the Enolate: A more advanced technique is to pre-form the enolate of the ketone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). Once the enolate is formed, this compound is added. This method provides excellent control over the reaction.[1]

  • Slow Addition of the Ketone: As mentioned previously, the slow addition of the ketone to the reaction mixture can minimize its self-condensation.

Q4: What is a Claisen-Schmidt condensation and is it applicable here?

A4: The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[5][6] Therefore, the reaction of this compound with a ketone like acetone (B3395972) is a Claisen-Schmidt condensation.[5][7]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High yield of 4-(methylsulfonyl)benzyl alcohol and 4-(methylsulfonyl)benzoic acid The Cannizzaro reaction is competing with the aldol condensation.1. Reduce Base Concentration: Switch from a concentrated base (e.g., 50% NaOH) to a more dilute solution (e.g., 10% NaOH).[1][4] 2. Lower Reaction Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C or room temperature).[1]
Low yield of the desired chalcone (B49325) product; recovery of starting materials Incomplete reaction.1. Increase Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. 2. Check Base Activity: Ensure the base used is not old or deactivated.
Formation of multiple products Self-condensation of the ketone partner.1. Slow Addition: Add the ketone dropwise to the reaction mixture containing the aldehyde and base. 2. Directed Aldol: Consider pre-forming the enolate of the ketone with a strong, non-nucleophilic base like LDA at low temperatures.[1]
Product is an oil and does not solidify The product may be impure or have a low melting point.1. Purification: Purify the product using column chromatography. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in Aldol Condensation of this compound

Parameter Condition Expected Outcome Primary Side Reaction
Base Concentration Dilute (e.g., 10% NaOH)Higher yield of Aldol ProductMinimized Cannizzaro Reaction
Concentrated (e.g., 50% NaOH)Higher yield of Cannizzaro ProductsCannizzaro Reaction [1][3][4]
Temperature Low (0 - 25 °C)Higher yield of Aldol ProductMinimized Cannizzaro Reaction[1]
High (> 50 °C)Higher yield of Cannizzaro ProductsCannizzaro Reaction
Addition of Ketone Slow, DropwiseHigher yield of Crossed Aldol ProductMinimized Ketone Self-Condensation
All at oncePotential for increased Ketone Self-CondensationKetone Self-Condensation

Experimental Protocols

Protocol 1: Claisen-Schmidt Condensation of this compound with Acetone

This protocol is adapted from a general procedure for the synthesis of dibenzalacetone.[7]

Materials:

  • This compound

  • Acetone

  • 95% Ethanol (B145695)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ice-water bath

  • Stirring apparatus

Procedure:

  • In a suitable flask, dissolve this compound (2 equivalents) in 95% ethanol.

  • Add acetone (1 equivalent) to the solution and stir to mix.

  • Cool the mixture in an ice-water bath with continuous stirring.

  • Slowly add the 10% NaOH solution dropwise to the cooled and stirring mixture. A precipitate should begin to form.

  • After the addition of NaOH is complete, continue stirring the mixture in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration and wash the crystals with cold 95% ethanol to remove any unreacted starting materials.

  • Further wash the product with cold water until the washings are neutral to litmus.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified chalcone.

  • Dry the purified product, determine its mass and melting point, and calculate the percent yield.

Protocol 2: Directed Aldol Condensation using LDA

This is a more advanced protocol for achieving high selectivity in crossed aldol reactions.[1]

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Ketone (e.g., Acetophenone)

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Set up a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium (1 equivalent) to a solution of diisopropylamine (1 equivalent) in anhydrous THF at -78 °C.

  • Slowly add the ketone (1 equivalent) to the LDA solution at -78 °C and stir for 30-60 minutes to ensure complete enolate formation.

  • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Perform a standard aqueous workup and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Aldol_vs_Cannizzaro cluster_conditions Reaction Conditions 4-(MeSO2)PhCHO This compound Aldol_Product Crossed Aldol Adduct 4-(MeSO2)PhCHO->Aldol_Product Aldol Condensation Cannizzaro_Products Cannizzaro Products: 4-(MeSO2)Ph-CH2OH 4-(MeSO2)Ph-COOH 4-(MeSO2)PhCHO->Cannizzaro_Products Cannizzaro Reaction Ketone_Enolate Ketone Enolate (from Ketone + Base) Ketone_Enolate->Aldol_Product Base_High High [Base] Base_Low Low [Base] Troubleshooting_Workflow start Start Aldol Condensation check_yield Low Yield of Desired Product? start->check_yield analyze_byproducts Analyze Byproducts (TLC, NMR) check_yield->analyze_byproducts Yes end Successful Synthesis check_yield->end No cannizzaro High Levels of Alcohol/Acid? analyze_byproducts->cannizzaro self_condensation Presence of Ketone Dimer? cannizzaro->self_condensation No adjust_base Decrease Base Concentration cannizzaro->adjust_base Yes slow_addition Slowly Add Ketone self_condensation->slow_addition Yes adjust_temp Lower Reaction Temperature adjust_base->adjust_temp optimize Re-run Optimized Reaction adjust_temp->optimize slow_addition->optimize optimize->end

References

Technical Support Center: 4-(Methylsulfonyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)benzaldehyde. The following sections offer solutions to common experimental challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction has a low yield or failed to proceed. What are the common causes?

Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.[1]

  • Reagent Quality:

    • Purity of this compound: Ensure the starting material is of high purity (≥99%) to prevent side reactions.[2] Impurities can interfere with catalysts or reagents.

    • Reagent Stability: Verify the quality and activity of all other reagents. Some, like strong bases or organometallics, can degrade with improper storage.[1] this compound itself is stable under recommended storage conditions but is incompatible with strong oxidizing agents, strong acids, and bases.[3]

  • Reaction Conditions:

    • Inert Atmosphere: Many reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture.[1]

    • Temperature Control: Was the reaction maintained at the correct temperature? Some reactions are highly sensitive to thermal fluctuations.[1]

    • Solvent Choice: The solvent is critical. For instance, in nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like DMSO or DMF are often preferred to enhance nucleophilicity.[4] Ensure the solvent was properly dried if the reaction is moisture-sensitive.

  • Reaction Monitoring:

    • Were you able to monitor the reaction accurately using techniques like Thin-Layer Chromatography (TLC)?[1] An unreliable monitoring method might lead to premature quenching or running the reaction for too long, causing decomposition.[1]

Q2: I am observing multiple unexpected spots on my TLC plate. What could be the cause?

The presence of multiple spots indicates the formation of side products or decomposition.

  • Side Reactions: The aldehyde functional group is susceptible to oxidation, especially if the reaction is exposed to air or oxidizing agents. This can form the corresponding carboxylic acid, 4-(methylsulfonyl)benzoic acid.[4]

  • Decomposition: The product itself might be unstable under the reaction or workup conditions.[5] For example, exposure to strong acids or bases during the workup can sometimes lead to degradation. It is advisable to test the stability of your product by exposing a small sample to the workup conditions and monitoring by TLC.[5]

  • Starting Material Purity: Impurities in the starting material can lead to various side products.[1]

Q3: The reaction seems to start but then stops before completion. Why might this happen?

This issue often points to catalyst deactivation, reagent degradation, or the formation of an inhibiting species.

  • Catalyst Deactivation: If using a catalyst (e.g., a phase-transfer catalyst or a metal catalyst), it may be poisoned by impurities in the reactants or solvent.

  • Reagent Consumption: Ensure all reagents were added in the correct stoichiometric amounts. An insufficient amount of a key reagent will cause the reaction to halt once it is consumed.[1]

  • Product Insolubility: The desired product might be precipitating out of the reaction mixture, preventing further reaction or making stirring inefficient.

Q4: After the workup, I can't find my product. Where could it have gone?

Product loss during workup is a common issue.[5]

  • Aqueous Solubility: Your product may be more soluble in the aqueous layer than anticipated. Always check the aqueous layer by TLC before discarding it.[5]

  • Volatility: The product could be volatile and may have been lost during solvent removal on a rotary evaporator. Check the solvent in the rotovap trap.[5]

  • Adsorption: The product may have adsorbed onto filtration media like Celite or silica (B1680970) gel used during the workup.[5]

Data Summary: Synthesis Yields

The yield of this compound can vary significantly depending on the synthetic route and oxidizing agent used. The following table summarizes yields reported in different preparations starting from 4-(methylthio)benzaldehyde (B43086).

Oxidizing AgentSolventYieldReference
30% Hydrogen PeroxideFormic Acid44%US4980509[6][7]
Potassium Hydrogen PersulfateMethanol/Water21%Bioorganic & Medicinal Chemistry 17 (2009) 5369-5373[6]
Hydrogen Peroxide / Sulfuric AcidNot specifiedHigh YieldCN102675167B[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from patent CN102675167B, which describes a two-step synthesis from 4-chlorobenzaldehyde (B46862).[6][7]

Step A: Synthesis of 4-(Methylthio)benzaldehyde

  • Reagents: 4-chlorobenzaldehyde, aqueous solution of sodium methyl mercaptide, and a phase-transfer catalyst (e.g., Tetrabutylammonium bromide).

  • Procedure:

    • To a stirred aqueous solution of sodium methyl mercaptide, add the phase-transfer catalyst.

    • Add 4-chlorobenzaldehyde to the mixture.

    • Maintain the reaction temperature at 45-50 °C.

    • Monitor the reaction progress by TLC until the 4-chlorobenzaldehyde spot disappears.

    • Upon completion, allow the layers to separate. The lower organic layer is the crude 4-(methylthio)benzaldehyde.

Step B: Oxidation to this compound

  • Reagents: 4-(methylthio)benzaldehyde (from Step A), hydrogen peroxide, sulfuric acid, and an oxidation catalyst (e.g., sodium tungstate).

  • Procedure:

    • Prepare a mixture of hydrogen peroxide, sulfuric acid, and the oxidation catalyst.

    • Slowly add the 4-(methylthio)benzaldehyde from Step A to the oxidant mixture while controlling the temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • After the reaction is complete, proceed with aftertreatment (e.g., quenching, extraction, and purification) to isolate the final product, this compound.

Protocol 2: Conversion to 4-(Methylsulfonyl)benzonitrile (Schmidt Reaction)

This protocol describes the conversion of the aldehyde to a nitrile functionality.[8]

  • Reagents: this compound, trimethylsilyl (B98337) azide (B81097) (TMSN₃), triflic acid (TfOH), and a solvent mixture of hexafluoroisopropanol (HFIP) and acetonitrile (B52724) (ACN).

  • Procedure:

    • In a nitrogen-flushed vial, dissolve this compound (1.0 equiv) and TMSN₃ (2.0 equiv) in a 1:1 mixture of HFIP/ACN.

    • Add triflic acid (0.40 equiv) to the solution. An exotherm and gas evolution will be observed.

    • Cap the vial and stir the reaction mixture at room temperature for 20-75 minutes.

    • Concentrate the reaction mixture under a stream of nitrogen.

    • Purify the residue using flash column chromatography on silica gel to obtain the 4-(Methylsulfonyl)benzonitrile product.

Diagrams

G Troubleshooting Workflow for Failed Reactions start Reaction Failed check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc no_product Observation: Only Starting Material (SM) Present check_tlc->no_product low_yield Observation: SM, Product, and/or Side Products check_tlc->low_yield complex_mixture Observation: Complex Mixture / Streaking check_tlc->complex_mixture cause_no_prod1 Potential Cause: Reagents/Catalyst Inactive no_product->cause_no_prod1 cause_no_prod2 Potential Cause: Incorrect Temperature or Time no_product->cause_no_prod2 cause_no_prod3 Potential Cause: Reaction Not Yet Started no_product->cause_no_prod3 cause_low_yield1 Potential Cause: Side Reactions (e.g., Oxidation) low_yield->cause_low_yield1 cause_low_yield2 Potential Cause: Suboptimal Conditions (Solvent, Conc.) low_yield->cause_low_yield2 cause_low_yield3 Potential Cause: Product Instability low_yield->cause_low_yield3 cause_complex1 Potential Cause: Decomposition of SM or Product complex_mixture->cause_complex1 cause_complex2 Potential Cause: Impure Starting Materials complex_mixture->cause_complex2 solution_reagents Solution: - Verify reagent purity & activity - Use fresh catalyst/reagents cause_no_prod1->solution_reagents solution_conditions Solution: - Optimize temperature & reaction time - Screen different solvents cause_no_prod2->solution_conditions cause_no_prod3->solution_conditions solution_inert Solution: - Ensure inert atmosphere - Degas solvents cause_low_yield1->solution_inert cause_low_yield2->solution_conditions solution_workup Solution: - Modify workup (e.g., milder pH) - Test product stability cause_low_yield3->solution_workup cause_complex1->solution_workup solution_purity Solution: - Re-purify starting materials - Check for contaminants cause_complex2->solution_purity

Caption: A decision tree for troubleshooting common issues in organic synthesis.

G Simplified Synthesis Pathway start 4-Chlorobenzaldehyde reagent1 + NaSMe (Phase Transfer Catalyst) start->reagent1 intermediate 4-(Methylthio)benzaldehyde reagent2 + H₂O₂ (Oxidation Catalyst) intermediate->reagent2 product This compound reagent1->intermediate reagent2->product

Caption: Two-step synthesis of this compound.

References

Optimization of reaction conditions for 4-(Methylsulfonyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-(Methylsulfonyl)benzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material (4-(Methylthio)benzaldehyde)

Question: My reaction to oxidize 4-(methylthio)benzaldehyde (B43086) shows a low conversion rate, with a significant amount of starting material remaining. What are the possible causes and how can I improve the conversion?

Answer:

Low conversion during the oxidation of 4-(methylthio)benzaldehyde can stem from several factors related to the reagents, reaction conditions, or catalyst activity. A systematic check of the following parameters is recommended:

  • Oxidizing Agent Quality and Stoichiometry: Ensure the hydrogen peroxide solution has the correct concentration. Older solutions of hydrogen peroxide can decompose over time. Verify that the molar ratio of the oxidizing agent to the starting material is adequate. Some protocols suggest using a molar excess of hydrogen peroxide.[2]

  • Catalyst Activity: If using a catalyst such as sulfuric acid with manganous sulfate (B86663) or sodium tungstate, ensure the catalyst is active and used in the correct amount.[2][3] The effectiveness of the catalyst is crucial for the reaction to proceed efficiently.

  • Reaction Temperature: The oxidation reaction is exothermic.[2] While an initial temperature increase might be observed, maintaining the optimal reaction temperature is important. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to side reactions.

  • Reaction Time: The reaction may require more time to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material spot disappears or is significantly diminished.[2]

Troubleshooting Workflow for Low Conversion

G start Low Conversion of 4-(Methylthio)benzaldehyde check_h2o2 Verify H2O2 Concentration and Stoichiometry start->check_h2o2 check_catalyst Check Catalyst Activity and Loading check_h2o2->check_catalyst [ H2O2 OK ] re_run Re-run Reaction with Fresh Reagents and Optimized Conditions check_h2o2->re_run [ H2O2 Issue Found ] check_temp Monitor and Adjust Reaction Temperature check_catalyst->check_temp [ Catalyst OK ] check_catalyst->re_run [ Catalyst Issue Found ] check_time Increase Reaction Time and Monitor with TLC check_temp->check_time [ Temp OK ] check_temp->re_run [ Temp Issue Found ] check_time->re_run [ Still Low Conversion ]

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Byproducts (Over-oxidation to Carboxylic Acid)

Question: My final product is contaminated with a significant amount of 4-(methylsulfonyl)benzoic acid. How can I prevent this over-oxidation?

Answer:

The formation of 4-(methylsulfonyl)benzoic acid is a common issue resulting from the over-oxidation of the aldehyde group. To minimize this side reaction, consider the following adjustments:

  • Control of Reaction Temperature: The oxidation of the aldehyde to a carboxylic acid is often favored at higher temperatures. Carefully control the reaction temperature, especially during the addition of the oxidizing agent, which can be an exothermic process.[2] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce over-oxidation.

  • Stoichiometry of the Oxidizing Agent: Using a large excess of the oxidizing agent can lead to the formation of the carboxylic acid byproduct. Carefully control the molar ratio of the oxidizing agent to the starting material. A slight excess is often necessary for complete conversion of the sulfide (B99878), but a large excess should be avoided.

  • Choice of Oxidant and Catalyst: Some oxidizing systems are harsher than others. If over-oxidation is a persistent issue, consider exploring alternative, milder oxidizing agents or catalyst systems. For instance, some protocols use potassium hydrogen persulfate in a methanol/water solvent system, which might offer better selectivity under certain conditions.[2]

Comparison of Reaction Conditions and Yields

Starting MaterialOxidizing AgentCatalyst/SolventYield of this compoundReference
4-(Methylthio)benzaldehyde30% Hydrogen Peroxide (2 equiv.)Formic Acid44%[2]
4-(Methylthio)benzaldehydeHydrogen PeroxideSulfuric Acid / Manganous SulfateHigh Yield (not specified)[2]
4-(Methylthio)benzaldehydeHydrogen PeroxideSulfuric Acid / Sodium TungstateHigh Yield (not specified)[3]
4-(Methylthio)benzaldehydePotassium Hydrogen PersulfateMethanol / Water21%[2]

Issue 3: Difficulties in Product Purification

Question: I am having trouble purifying the final product. What are the recommended methods for isolating pure this compound?

Answer:

Purification of this compound, a white to off-white crystalline solid, typically involves recrystallization or column chromatography.[4]

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to try for polar compounds like this include ethanol, methanol, isopropanol, or mixtures of these with water.

  • Silica Gel Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is a good alternative. A solvent system of ethyl acetate (B1210297) and hexanes is a common starting point for eluting compounds of moderate polarity. The optimal solvent ratio can be determined by TLC analysis.

  • Washing: Before final purification, it is often beneficial to wash the crude product to remove unreacted reagents or catalysts. For example, washing with a dilute solution of sodium carbonate can help remove any acidic byproducts like 4-(methylsulfonyl)benzoic acid.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a two-step process. The first step is the synthesis of 4-(methylthio)benzaldehyde from p-chlorobenzaldehyde and a methyl mercaptide source, such as sodium methyl mercaptide, often in the presence of a phase-transfer catalyst.[2][6] The second and key step is the oxidation of the sulfide group in 4-(methylthio)benzaldehyde to a sulfone using an oxidizing agent like hydrogen peroxide.[2]

Overall Synthesis Workflow

G cluster_0 Step 1: Synthesis of 4-(Methylthio)benzaldehyde cluster_1 Step 2: Oxidation to this compound p-Chlorobenzaldehyde p-Chlorobenzaldehyde Intermediate 4-(Methylthio)benzaldehyde p-Chlorobenzaldehyde->Intermediate Sodium Methyl Mercaptide Sodium Methyl Mercaptide Sodium Methyl Mercaptide->Intermediate Phase-Transfer Catalyst Phase-Transfer Catalyst Phase-Transfer Catalyst->Intermediate Final_Product This compound Intermediate->Final_Product Oxidizing Agent (H2O2) Oxidizing Agent (H2O2) Oxidizing Agent (H2O2)->Final_Product Catalyst (e.g., H2SO4) Catalyst (e.g., H2SO4) Catalyst (e.g., H2SO4)->Final_Product

Caption: Two-step synthesis of this compound.

Q2: What are the key safety precautions to take during this synthesis?

A2: Several safety considerations are important:

  • The oxidation reaction with hydrogen peroxide can be strongly exothermic, and the temperature should be carefully controlled to avoid a runaway reaction.[2]

  • Handle corrosive reagents like sulfuric acid and formic acid with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • If using sodium methyl mercaptide, be aware that it can release methyl mercaptan, a toxic and foul-smelling gas.[6] All manipulations should be performed in a well-ventilated fume hood.

  • This compound itself is an irritant, and contact with skin and eyes should be avoided.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. This allows you to determine when the reaction is complete.

Q4: What is the typical physical state and appearance of this compound?

A4: At room temperature, this compound is typically a white to off-white or light-yellow crystalline solid.[1][4]

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylthio)benzaldehyde from p-Chlorobenzaldehyde

This protocol is based on descriptions found in patent literature and should be adapted and optimized for specific laboratory conditions.[2][3]

  • To a reaction vessel equipped with a stirrer, add a 15-30% aqueous solution of sodium methyl mercaptide.

  • Add a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride. The molar ratio of p-chlorobenzaldehyde to sodium methyl mercaptide to catalyst is typically around 1:1.1-1.5:0.01-0.1.[2]

  • Add p-chlorobenzaldehyde to the mixture.

  • Heat the reaction mixture to 50-60°C and stir.

  • Monitor the reaction by TLC until the p-chlorobenzaldehyde spot is no longer visible.

  • Cool the reaction mixture to room temperature and allow the layers to separate.

  • Collect the lower organic layer, which is the crude 4-(methylthio)benzaldehyde. This can be used directly in the next step or purified further.

Protocol 2: Oxidation of 4-(Methylthio)benzaldehyde to this compound

This protocol is a general representation based on methods described in the literature and should be optimized.[2]

  • In a reaction vessel, prepare a mixture of hydrogen peroxide, sulfuric acid, and an oxidation catalyst like manganous sulfate. The molar ratio of 4-(methylthio)benzaldehyde to hydrogen peroxide to sulfuric acid to catalyst is approximately 1:2.5-3.5:0.01-0.03:0.01-0.03.[2]

  • Cool the mixture in an ice bath to control the temperature during the addition of the substrate.

  • Slowly add the crude 4-(methylthio)benzaldehyde dropwise to the cooled oxidizing mixture, ensuring the temperature is maintained.

  • After the addition is complete, allow the reaction to stir while monitoring its progress by TLC.

  • Once the reaction is complete (disappearance of the starting material), quench the reaction by pouring it into cold water or onto ice.

  • The solid product will precipitate. Collect the solid by filtration.

  • Wash the crude solid with water and then a dilute solution of sodium bicarbonate to remove any acidic impurities.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

References

Technical Support Center: Purification of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)benzaldehyde. The following information is designed to help you identify and remove common impurities encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Based on its common synthetic routes, the most likely impurities in this compound are:

  • Starting Materials: Unreacted 4-(methylthio)benzaldehyde (B43086) or 4-chlorobenzaldehyde.

  • Intermediates: 4-(Methylsulfinyl)benzaldehyde, an intermediate in the oxidation of 4-(methylthio)benzaldehyde.

  • Over-oxidation Byproducts: 4-Carboxybenzaldehyde, formed by the oxidation of the aldehyde group.

  • Related Synthesis Impurities: Residual solvents from the reaction or initial purification steps.

Q2: My this compound has a yellowish tint. What could be the cause?

A2: A yellowish tint can indicate the presence of colored impurities, which may arise from side reactions during synthesis or degradation over time. Small amounts of highly conjugated impurities can impart color. Purification via recrystallization with activated charcoal or column chromatography can often resolve this issue.

Q3: I am seeing an extra spot on my TLC plate close to the product spot. What could it be?

A3: An impurity with a polarity similar to the product, such as the intermediate 4-(methylsulfinyl)benzaldehyde, is a likely candidate. The sulfoxide (B87167) is less polar than the sulfone and will likely have a slightly higher Rf value. To confirm, you can try running the TLC in a different solvent system to see if the separation improves.

Q4: How can I confirm the purity of my this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify impurities by comparing the integration of impurity peaks to the product peaks.

  • Melting Point Analysis: A sharp melting point range close to the literature value (160-164 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.[1]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good qualitative indicator of purity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction or side reactions.Optimize reaction conditions (temperature, time, stoichiometry). Purify the crude product using recrystallization or column chromatography.
Presence of 4-Carboxybenzaldehyde Over-oxidation of the aldehyde.Use a milder oxidizing agent or carefully control the reaction conditions. This acidic impurity can often be removed by washing an organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution), followed by recrystallization.
Crystals "oiling out" during recrystallization The boiling point of the solvent is higher than the melting point of the solute, or the solute is too soluble.Use a lower-boiling point solvent or a solvent pair. Start with a good solvent and add a poor solvent dropwise to the hot solution until it becomes cloudy, then add a few drops of the good solvent to redissolve and allow to cool slowly.
Poor separation on column chromatography Incorrect mobile phase polarity.Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between the product and impurities (aim for an Rf of 0.2-0.4 for the product). A gradient elution from a non-polar to a more polar solvent system can improve separation.
Product is not crystallizing from solution The solution is not supersaturated, or nucleation is slow.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of pure product. Cool the solution in an ice bath.

Purification Method Selection

The choice of purification method depends on the nature and quantity of the impurities. The following flowchart can guide your decision-making process.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Methods cluster_final Final Product start Crude this compound analysis Analyze by TLC/HPLC start->analysis impurity_type What is the nature of the impurities? analysis->impurity_type recrystallization Recrystallization impurity_type->recrystallization  Solid impurities with different solubilities column_chromatography Column Chromatography impurity_type->column_chromatography  Multiple impurities or impurities with similar polarity acid_base_extraction Acid-Base Extraction (for acidic/basic impurities) impurity_type->acid_base_extraction  Acidic (e.g., 4-carboxybenzaldehyde) or basic impurities final_product Pure this compound recrystallization->final_product column_chromatography->final_product acid_base_extraction->recrystallization Followed by further purification Impurity_Removal cluster_start Problem Identification cluster_confirmation Confirmation cluster_procedure Removal Procedure cluster_final Final Purification start Suspected 4-Carboxybenzaldehyde Impurity (e.g., from HPLC) confirm Confirm presence of acidic impurity (e.g., pH test of aqueous extract) start->confirm dissolve Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) confirm->dissolve If acidic impurity is confirmed wash Wash with saturated aq. NaHCO3 solution dissolve->wash separate Separate aqueous and organic layers wash->separate dry Dry organic layer (e.g., over MgSO4) separate->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize the solid residue concentrate->recrystallize pure_product Pure this compound recrystallize->pure_product

References

Stability of 4-(Methylsulfonyl)benzaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Methylsulfonyl)benzaldehyde under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

A1: this compound is generally stable in acidic solutions under typical laboratory conditions. The methylsulfonyl group, being electron-withdrawing, enhances the stability of the aromatic ring. The aldehyde functional group is also relatively stable in acidic media, although it can undergo acid-catalyzed reactions such as acetal (B89532) formation in the presence of alcohols. A study on a closely related compound, NSC-281612, which contains a methylsulfonyl benzaldehyde (B42025) moiety, showed stability across a pH range of 2-11 with a half-life of approximately 24 hours.[1][2]

Q2: What happens to this compound in basic solutions?

A2: Under strongly basic conditions, this compound is expected to undergo a Cannizzaro reaction.[3][4][5][6][7][8][9][10] This is a disproportionation reaction that occurs with aldehydes lacking alpha-hydrogens. One molecule of the aldehyde is reduced to the corresponding alcohol, 4-(methylsulfonyl)benzyl alcohol, while another molecule is oxidized to the corresponding carboxylic acid, 4-(methylsulfonyl)benzoic acid.[3][4] The reaction is typically carried out using concentrated alkali solutions like sodium hydroxide (B78521) or potassium hydroxide.[3][4]

Q3: I am observing unexpected peaks in my HPLC analysis after treating this compound with a strong base. What could they be?

A3: The unexpected peaks are likely the products of the Cannizzaro reaction: 4-(methylsulfonyl)benzyl alcohol and 4-(methylsulfonyl)benzoic acid. Due to the significant difference in polarity between the starting aldehyde, the resulting alcohol, and the carboxylic acid, you will see distinct peaks in your chromatogram.

Q4: Can the methylsulfonyl group be cleaved under acidic or basic conditions?

A4: The aryl methylsulfonyl group is known to be very stable. Hydrolysis of this group to a sulfonic acid or phenol (B47542) is generally difficult and requires harsh conditions, such as very high temperatures or extremely acidic or basic conditions.[11] For instance, the cleavage of arylsulfonic acids often requires fused alkali at temperatures above 300°C.[11] A study on a similar compound indicated that the sulfonyl group was stable up to pH 11, with degradation only increasing at pH 12.[1][2] Therefore, under standard experimental conditions, cleavage of the methylsulfonyl group is unlikely.

Troubleshooting Guides

Issue 1: Disappearance of Starting Material in Basic Medium
  • Symptom: Rapid disappearance of the this compound peak in your reaction monitoring (e.g., by TLC or HPLC) when using a strong base (e.g., >1M NaOH or KOH).

  • Probable Cause: The compound is undergoing a Cannizzaro reaction.

  • Troubleshooting Steps:

    • Confirm the products: Analyze your reaction mixture for the presence of 4-(methylsulfonyl)benzyl alcohol and 4-(methylsulfonyl)benzoic acid. You can use techniques like HPLC-MS or NMR to identify these products.

    • Adjust pH: If the Cannizzaro reaction is undesired, consider running your experiment at a lower pH. The methylsulfonyl group is reported to be stable up to pH 11.[1][2]

    • Use a milder base: If a basic medium is required, explore the use of weaker bases (e.g., sodium bicarbonate, triethylamine) to see if the desired reaction can proceed without initiating the Cannizzaro reaction.

Issue 2: Formation of an Acetal Impurity
  • Symptom: An additional peak appears in your analysis when running a reaction in an alcoholic solvent under acidic conditions.

  • Probable Cause: Formation of an acetal from the reaction of the aldehyde with the alcohol solvent, catalyzed by the acid.

  • Troubleshooting Steps:

    • Change the solvent: If possible, switch to a non-alcoholic solvent.

    • Remove the acid catalyst: If the acid is not essential for your desired transformation, its removal will prevent acetal formation.

    • Protect the aldehyde: If the aldehyde needs to be carried through an acidic, alcoholic step, consider protecting it as a more stable functional group that can be deprotected later.

Quantitative Data Summary

ConditionExpected StabilityPotential Degradation Products
Acidic (pH 2-6) Stable (t½ ≈ 24 hours)Minimal degradation expected.
Neutral (pH 7) Stable (t½ ≈ 24 hours)Minimal degradation expected.
Basic (pH 8-11) Stable (t½ ≈ 24 hours)Minimal degradation expected.
Strongly Basic (pH ≥ 12) Unstable4-(Methylsulfonyl)benzyl alcohol, 4-(Methylsulfonyl)benzoic acid

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is a general guideline for assessing the stability of this compound under forced degradation conditions, as recommended by ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.

2. Acidic Degradation:

  • Mix an aliquot of the stock solution with an equal volume of 1 M HCl.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

  • At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. Basic Degradation:

  • Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.

  • Keep the solution at room temperature and take samples at various time points (e.g., 30 min, 1, 2, 4 hours), as the Cannizzaro reaction can be rapid.

  • Neutralize each sample with 1 M HCl and dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

  • Incubate at room temperature for a set time (e.g., 24 hours).

  • Dilute the sample with the mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified duration.

  • Also, heat a solution of the compound in a suitable solvent under reflux.

  • Sample at different time points and analyze by HPLC.

6. Photolytic Degradation:

  • Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analyze the samples by HPLC at various time intervals.

7. HPLC Analysis:

  • Use a reverse-phase C18 column.

  • A suitable mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid).

  • Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Quantify the amount of remaining this compound and the formation of any degradation products.

Visualizations

Stability_Under_Acidic_Conditions MSB This compound Protonated_Aldehyde Protonated Aldehyde (Resonance Stabilized) MSB->Protonated_Aldehyde H+ Stable Generally Stable MSB->Stable High Stability Protonated_Aldehyde->MSB -H+ Acetal Acetal (in presence of alcohol) Protonated_Aldehyde->Acetal +ROH Stability_Under_Basic_Conditions MSB This compound Intermediate Tetrahedral Intermediate MSB->Intermediate + OH- Intermediate->MSB - OH- Products 4-(Methylsulfonyl)benzyl alcohol 4-(Methylsulfonyl)benzoic acid Intermediate->Products Hydride Transfer (Cannizzaro Reaction) Experimental_Workflow_Forced_Degradation Start This compound Stock Solution Stress Acidic (HCl) Basic (NaOH) Oxidative (H2O2) Thermal Photolytic Start->Stress Analysis HPLC Analysis Stress->Analysis Results Stability Profile & Degradation Products Analysis->Results

References

Technical Support Center: 4-(Methylsulfonyl)benzaldehyde Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(methylsulfonyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two most prevalent industrial synthesis routes for this compound are:

  • From p-chlorobenzaldehyde: This is a two-step process that involves the reaction of p-chlorobenzaldehyde with a methyl mercaptide source (like sodium methyl mercaptide) to form 4-(methylthio)benzaldehyde (B43086), which is then oxidized to the final product.[1][2] This method is often favored due to the availability and relatively low cost of the starting material.[1]

  • Oxidation of 4-(methylthio)benzaldehyde: This route starts with the direct oxidation of 4-(methylthio)benzaldehyde to this compound. Various oxidizing agents can be used, with hydrogen peroxide being a common choice in industrial settings.[1][3]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The primary challenges encountered during the scale-up of this compound synthesis include:

  • Exothermic Reaction Control: The oxidation of the methylthio group is a highly exothermic reaction.[1] Inadequate heat removal in larger reactors can lead to temperature spikes, increasing the risk of side reactions, reducing product quality, and potentially causing a runaway reaction.

  • Mixing Efficiency: Maintaining homogenous mixing in large-scale reactors is critical to ensure uniform reaction rates and prevent localized "hot spots" or areas of high reactant concentration, which can lead to the formation of impurities.

  • By-product Formation: The main by-products are the corresponding sulfoxide (B87167) and unreacted starting material. Over-oxidation to the sulfonic acid can also occur under harsh conditions. The formation of these by-products can be exacerbated by poor temperature control and mixing.

  • Product Isolation and Purification: Crystallization is the primary method for purifying this compound. Controlling crystal size and purity during large-scale crystallization can be challenging. The removal of structurally similar impurities, such as the corresponding sulfone, can be particularly difficult.[4]

Q3: How can I minimize the formation of the sulfoxide by-product during the oxidation step?

A3: To minimize the formation of the sulfoxide by-product, consider the following:

  • Stoichiometry of the Oxidizing Agent: Use a slight excess of the oxidizing agent (e.g., hydrogen peroxide) to ensure complete conversion of the sulfide (B99878) to the sulfone. However, a large excess should be avoided as it can lead to over-oxidation and other side reactions.

  • Controlled Addition: Add the oxidizing agent slowly and sub-surface to the reaction mixture to maintain a controlled temperature and prevent localized high concentrations.

  • Effective Mixing: Ensure vigorous and efficient mixing throughout the reaction to promote heat and mass transfer.

  • Optimal Temperature: Maintain the reaction temperature within the optimal range as specified in the process protocol. For the oxidation with hydrogen peroxide, a temperature of 60-65°C is often recommended.[1]

Q4: What are the recommended solvents for the crystallization of this compound?

A4: The choice of solvent is crucial for achieving high purity and yield during crystallization. Based on nucleation studies, the driving forces for the nucleation of this compound rank in the following order for different solvents: toluene (B28343) > methanol (B129727) > acetonitrile (B52724) > acetic acid.[5] Ethanol has also been reported as a suitable solvent for recrystallization.[4] The selection of the optimal solvent will depend on the specific impurity profile and the desired crystal morphology.

Troubleshooting Guides

Problem 1: Low Yield in the Final Product
Possible Cause Troubleshooting Step
Incomplete reaction in the first step (formation of 4-(methylthio)benzaldehyde) - Ensure the correct molar ratio of p-chlorobenzaldehyde to sodium methyl mercaptide is used (typically 1:1.1 to 1:1.5).[1] - Verify the reaction temperature is maintained within the optimal range (e.g., 50-60°C).[1] - Use a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to improve the reaction rate.[1]
Incomplete oxidation of 4-(methylthio)benzaldehyde - Check the concentration and stoichiometry of the oxidizing agent (e.g., hydrogen peroxide). - Ensure the oxidation catalyst (e.g., manganous sulfate) is active and used in the correct amount.[1] - Monitor the reaction closely using techniques like TLC or HPLC to confirm the disappearance of the starting material.
Product loss during workup and isolation - Optimize the pH during the neutralization step to ensure complete precipitation of the product. A pH of 7.5 is recommended.[1] - Control the cooling rate during crystallization to maximize crystal growth and minimize the formation of fine particles that are difficult to filter. - Ensure efficient washing of the filter cake to remove soluble impurities without dissolving a significant amount of the product.
Problem 2: High Levels of Impurities in the Final Product
Possible Cause Troubleshooting Step
Presence of unreacted 4-(methylthio)benzaldehyde - Increase the amount of oxidizing agent slightly. - Extend the reaction time for the oxidation step. - Improve mixing to ensure better contact between reactants.
High levels of the sulfoxide by-product - Optimize the stoichiometry of the oxidizing agent. - Ensure controlled addition of the oxidant to prevent temperature spikes. - Consider a multi-step purification process, such as recrystallization from a suitable solvent like ethanol.[4]
Formation of other by-products due to side reactions - Maintain strict temperature control throughout the reaction, especially during the exothermic oxidation step. - Ensure the quality and purity of starting materials and reagents.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters for the Synthesis of this compound from p-Chlorobenzaldehyde[1]
ParameterLab Scale (Conceptual)Scaled-Up (250g p-chlorobenzaldehyde)[1]
Step 1: Formation of 4-(methylthio)benzaldehyde
p-chlorobenzaldehyde10g250g
30% Sodium methyl mercaptide solution~28g700g
Phase-transfer catalyst (Tetrabutylammonium chloride)0.2g5g
Reaction Temperature55-60°C55-60°C
Reaction TimeMonitored by TLCMonitored by TLC
Yield of crude 4-(methylthio)benzaldehyde~95%109.4% (crude)
Step 2: Oxidation to this compound
Crude 4-(methylthio)benzaldehyde~11g296g
20% Hydrogen peroxide~25.5g~650g
Sulfuric Acid~0.7g~18g
Manganous sulfate~0.6g~15g
Reaction Temperature60-65°C60-65°C
Final Product Yield~90% (overall)94.5% (overall)
Final Product Purity>99%99.5% (HPLC)

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from p-Chlorobenzaldehyde (Based on a 250g Scale)[1]

Step 1: Synthesis of 4-(methylthio)benzaldehyde

  • To a suitable reactor, add 250g of p-chlorobenzaldehyde, 700g of a 30% aqueous solution of sodium methyl mercaptide, and 5g of tetrabutylammonium chloride.

  • With stirring, heat the reaction mixture to 55-60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the p-chlorobenzaldehyde is completely consumed, stop the heating and allow the mixture to cool and separate into two layers.

  • Separate the lower organic layer, which is the crude 4-(methylthio)benzaldehyde. The expected yield of the crude product is approximately 296g.

Step 2: Oxidation to this compound

  • In a separate reactor, add 20% hydrogen peroxide, manganous sulfate, and sulfuric acid in a molar ratio of approximately 2.5:0.05:0.02 relative to the crude 4-(methylthio)benzaldehyde.

  • Stir the mixture and heat to 40-45°C.

  • Slowly add the crude 4-(methylthio)benzaldehyde from Step 1 to the reactor, maintaining the reaction temperature between 60-65°C.

  • Monitor the reaction by TLC until the 4-(methylthio)benzaldehyde is completely consumed.

  • Cool the reaction mixture and neutralize it by adding a sodium hydroxide (B78521) solution until the pH reaches 7.5.

  • Cool the mixture to below 25°C to induce crystallization.

  • Filter the solid product and wash the filter cake.

  • Dry the product at 70°C to obtain the final this compound. The expected yield is approximately 309.4g with a purity of 99.5% as determined by HPLC.

Visualizations

experimental_workflow cluster_step1 Step 1: Formation of 4-(methylthio)benzaldehyde cluster_step2 Step 2: Oxidation and Purification p_chlorobenzaldehyde p-Chlorobenzaldehyde reactor1 Reactor 1 (55-60°C) p_chlorobenzaldehyde->reactor1 na_sch3 Sodium Methyl Mercaptide na_sch3->reactor1 ptc Phase-Transfer Catalyst ptc->reactor1 separation Phase Separation reactor1->separation crude_intermediate Crude 4-(methylthio)benzaldehyde separation->crude_intermediate reactor2 Reactor 2 (60-65°C) crude_intermediate->reactor2 h2o2 Hydrogen Peroxide h2o2->reactor2 catalyst Oxidation Catalyst (H2SO4, MnSO4) catalyst->reactor2 neutralization Neutralization (pH 7.5) reactor2->neutralization crystallization Crystallization (<25°C) neutralization->crystallization filtration Filtration & Drying crystallization->filtration final_product This compound filtration->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield or High Impurity check_step1 Check Step 1 Parameters (Temp, Ratios, Catalyst) start->check_step1 check_oxidation Check Oxidation Parameters (Oxidant Stoichiometry, Temp) start->check_oxidation check_workup Check Workup (pH, Cooling Rate) start->check_workup adjust_step1 Adjust Step 1 Conditions check_step1->adjust_step1 optimize_oxidation Optimize Oxidation check_oxidation->optimize_oxidation refine_workup Refine Workup & Purification check_workup->refine_workup

Caption: Logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 4-(methylsulfonyl)benzaldehyde, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative synthetic routes to this compound?

A1: The most prevalent alternative synthetic routes start from either 4-chlorobenzaldehyde (B46862) or p-toluenesulfonyl chloride. A greener approach involves the direct carbonylation of thioanisole (B89551) to produce the intermediate, 4-(methylthio)benzaldehyde (B43086).

Q2: What are the main challenges associated with the synthesis starting from 4-chlorobenzaldehyde?

A2: The primary challenges include managing the foul-smelling and toxic nature of sodium methyl mercaptide, potential side reactions during the nucleophilic aromatic substitution, and controlling the oxidation of the intermediate 4-(methylthio)benzaldehyde to prevent the formation of sulfoxide (B87167) or other over-oxidized byproducts.

Q3: Are there any green chemistry approaches for this synthesis?

A3: Yes, green chemistry principles can be applied. One notable approach is the catalytic carbonylation of thioanisole, which offers a high-yield, atom-economical route to 4-(methylthio)benzaldehyde, significantly reducing waste compared to stoichiometric methods.[1] Another sustainable practice is the shift towards catalytic aerobic oxidation of 4-(methylthio)benzyl alcohol, using atmospheric oxygen as the primary oxidant.[1]

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a commonly used technique to monitor the progress of both the nucleophilic substitution and the oxidation steps.[2] For instance, in the first step, the disappearance of the 4-chlorobenzaldehyde spot indicates the completion of the reaction.

Troubleshooting Guides

Route 1: From 4-Chlorobenzaldehyde

Step 1: Synthesis of 4-(Methylthio)benzaldehyde via Nucleophilic Aromatic Substitution

Issue Possible Cause(s) Troubleshooting/Solution(s)
Low or no conversion of 4-chlorobenzaldehyde - Inactive sodium methyl mercaptide.- Insufficient temperature.- Inefficient phase transfer catalyst (if used).- Use freshly prepared or properly stored sodium methyl mercaptide.- Ensure the reaction temperature is maintained within the optimal range (e.g., 50-60 °C).[2]- Screen different phase transfer catalysts (e.g., tetrabutylammonium (B224687) halides) and optimize their concentration.[3]
Formation of side products (e.g., bis(4-formylphenyl)sulfide) - Presence of impurities in the starting materials.- Reaction temperature is too high.- Use high-purity starting materials.- Carefully control the reaction temperature to avoid side reactions.
Difficulty in product isolation/purification - Emulsion formation during workup.- Co-elution of impurities during chromatography.- Add brine to the aqueous layer to break emulsions.- Optimize the solvent system for column chromatography to achieve better separation.

Step 2: Oxidation of 4-(Methylthio)benzaldehyde to this compound

Issue Possible Cause(s) Troubleshooting/Solution(s)
Incomplete oxidation - Insufficient amount of oxidizing agent.- Low reaction temperature.- Use a slight excess of the oxidizing agent (e.g., hydrogen peroxide).- Ensure the reaction is conducted at the recommended temperature.
Over-oxidation to sulfoxide or other byproducts - Excess of oxidizing agent.- Reaction time is too long.- Reaction temperature is too high.- Carefully control the stoichiometry of the oxidizing agent.- Monitor the reaction closely by TLC and quench it once the starting material is consumed.- Maintain the optimal reaction temperature.
Low yield - Decomposition of the product.- Inefficient workup and purification.- Avoid prolonged heating and exposure to strong acids or bases.- Optimize the extraction and crystallization/purification steps to minimize product loss.
Product is contaminated with starting material - Incomplete reaction.- Increase the reaction time or temperature slightly, while monitoring for over-oxidation.- Purify the product using recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Different Oxidation Methods for 4-(Methylthio)benzaldehyde

Oxidizing Agent/System Solvent Yield (%) Reference
30% Hydrogen Peroxide / Formic AcidFormic Acid44[2]
Potassium Hydrogen Persulfate (Oxone®)Methanol/Water21[2]
Hydrogen Peroxide / Sulfuric Acid / Manganous Sulfate-High (Two-step overall yield of 92.4% from 4-chlorobenzaldehyde)[4]

Experimental Protocols

Route 1: From 4-Chlorobenzaldehyde

Step 1: Synthesis of 4-(Methylthio)benzaldehyde

  • Materials:

    • 4-Chlorobenzaldehyde

    • Sodium methyl mercaptide aqueous solution (e.g., 15-30%)

    • Phase transfer catalyst (e.g., tetrabutylammonium chloride)

    • Organic solvent for extraction (e.g., dichloromethane)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a reaction vessel, combine 4-chlorobenzaldehyde, the aqueous solution of sodium methyl mercaptide, and the phase transfer catalyst.

    • Heat the mixture with stirring to a temperature of 50-60 °C.[2]

    • Monitor the reaction progress using thin-layer chromatography (TLC) until the 4-chlorobenzaldehyde spot disappears.

    • Cool the reaction mixture to room temperature and allow the layers to separate.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(methylthio)benzaldehyde as a yellow oil.

Step 2: Oxidation to this compound

  • Materials:

    • 4-(Methylthio)benzaldehyde

    • 30% Hydrogen peroxide

    • Sulfuric acid

    • Oxidation catalyst (e.g., sodium tungstate (B81510) or manganous sulfate)[4]

    • Sodium hydroxide (B78521) solution for neutralization

  • Procedure:

    • In a reaction vessel, mix hydrogen peroxide, sulfuric acid, and the oxidation catalyst.

    • Warm the mixture to 40-50 °C.[4]

    • Slowly add the crude 4-(methylthio)benzaldehyde to the mixture while maintaining the temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize it with a sodium hydroxide solution to a pH of approximately 7.

    • Cool the neutralized mixture to below 30 °C to induce crystallization.

    • Collect the solid product by filtration, wash with water, and dry to obtain this compound.

Route 2: From p-Toluenesulfonyl Chloride

Step 1: Synthesis of Methyl p-Tolyl Sulfone

  • Materials:

    • p-Toluenesulfonyl chloride

    • Anhydrous sodium sulfite

    • Sodium bicarbonate

    • Dimethyl sulfate

    • Benzene (B151609) for extraction

  • Procedure:

    • In a beaker, prepare a mixture of anhydrous sodium sulfite, sodium bicarbonate, and water.

    • Heat the mixture to 70-80 °C and add p-toluenesulfonyl chloride in portions with stirring over 3 hours.[4]

    • Continue heating and stirring for another hour.

    • Allow the mixture to stand and cool, then collect the precipitated sodium p-toluenesulfinate by filtration.

    • In a separate flask, mix the sodium p-toluenesulfinate, sodium bicarbonate, and dimethyl sulfate.

    • Add water dropwise over 3 hours with stirring, then heat the mixture under reflux for 20 hours.

    • After cooling, extract the mixture with benzene.

    • Combine the benzene extracts, dry, and remove the solvent under reduced pressure to yield methyl p-tolyl sulfone.[4]

(Note: The subsequent oxidation of the methyl group of methyl p-tolyl sulfone to an aldehyde is a challenging step and requires specific oxidation methods not detailed in the initial search results.)

Visualizations

Synthetic_Pathway_From_4_Chlorobenzaldehyde start 4-Chlorobenzaldehyde intermediate 4-(Methylthio)benzaldehyde start->intermediate NaSMe, Phase Transfer Catalyst product This compound intermediate->product H2O2, H2SO4, Catalyst

Caption: Synthetic route from 4-chlorobenzaldehyde.

Experimental_Workflow_Oxidation cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Workup and Isolation prep_oxidant Prepare Oxidizing Mixture (H2O2, H2SO4, Catalyst) warm_mixture Warm to 40-50 °C prep_oxidant->warm_mixture add_substrate Add 4-(Methylthio)benzaldehyde warm_mixture->add_substrate monitor_reaction Monitor by TLC add_substrate->monitor_reaction neutralize Neutralize with NaOH (pH ~7) monitor_reaction->neutralize crystallize Cool to <30 °C for Crystallization neutralize->crystallize isolate Filter, Wash, and Dry crystallize->isolate product Pure this compound isolate->product

Caption: Workflow for the oxidation step.

References

Technical Support Center: HPLC Analysis for 4-(Methylsulfonyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing High-Performance Liquid Chromatography (HPLC) to monitor reactions involving 4-(Methylsulfonyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for monitoring a reaction with this compound?

A1: A common starting point is a reversed-phase HPLC method. Given that this compound is an aromatic aldehyde with a sulfone group, it possesses moderate polarity. A C18 column is a suitable initial choice for the stationary phase. The mobile phase can consist of a mixture of acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) and water. Adding a small amount of acid, like 0.1% formic acid or phosphoric acid, to the aqueous portion of the mobile phase can help improve peak shape by ensuring the consistent ionization state of any acidic or basic functional groups on the analytes. A gradient elution, starting with a higher percentage of the aqueous phase and ramping up the organic phase, is often effective for separating reactants, intermediates, and products with varying polarities.

Q2: How can I prepare my reaction sample for HPLC analysis?

A2: Proper sample preparation is crucial for accurate results and to prevent column contamination. A typical procedure involves:

  • Quenching the Reaction: Stop the reaction at a specific time point.

  • Dilution: Take a small aliquot of the reaction mixture and dilute it with a solvent that is miscible with the mobile phase (e.g., acetonitrile or a mixture of acetonitrile and water). This prevents solvent mismatch effects that can lead to poor peak shape.

  • Filtration: Filter the diluted sample through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system or column.[1]

  • Injection: The filtered sample is then ready for injection into the HPLC.

Q3: What detection wavelength is appropriate for this compound and related compounds?

A3: Aromatic compounds like this compound typically have strong UV absorbance. A photodiode array (PDA) or a variable wavelength UV detector can be used. An initial screening of the UV spectrum of your starting material and expected products is recommended to find the optimal wavelength. For many benzaldehyde (B42025) derivatives, a wavelength in the range of 230-260 nm is often suitable. For instance, a method for p-xylene (B151628) oxidation products, which includes aldehyde intermediates, utilized a detection wavelength of 230 nm.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound reactions.

Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Sample solvent being incompatible with the mobile phase.[3][4]- Column degradation.- Adjust the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic acid).- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- Flush the column with a strong solvent or replace it if it's old or has been used extensively.[3]
Peak Splitting or Broadening - Column void or blockage at the inlet frit.[1][5]- Incompatibility between the injection solvent and the mobile phase.[4]- Keto-enol tautomerization of aldehydes, though less common for this specific compound.[6]- Reverse flush the column to try and dislodge any blockage. If this fails, the inlet frit may need replacement.[7]- Prepare the sample in a solvent that is weaker than or matches the initial mobile phase composition.- Consider lowering the column temperature to slow down any potential on-column reactions or interconversions.
Baseline Drift or Noise - Changes in mobile phase composition or temperature fluctuations.[1]- Contamination in the mobile phase or column.[1]- Air bubbles in the system.[1][5]- Ensure the mobile phase is thoroughly degassed and well-mixed.[1]- Use high-purity solvents and prepare fresh mobile phases daily.[1]- Purge the pump and detector to remove any trapped air bubbles.[1][3]
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuations in flow rate, possibly due to pump issues.[3]- Column degradation over time.[7]- Prepare mobile phases carefully and consistently.- Check the HPLC pump for leaks or signs of malfunction.[3][7]- Use a guard column to extend the life of the analytical column and monitor the performance of a standard regularly.
High System Backpressure - Blockage in the system (e.g., tubing, in-line filter, guard column, or analytical column frit).[5]- Systematically isolate the source of the blockage by removing components one by one (starting from the detector and moving backward).- Replace any clogged filters or frits. Reverse flush the column if the blockage is suspected there.[7]

Experimental Protocols

Representative HPLC Method for Reaction Monitoring

This method is a general guideline and may require optimization for specific reaction mixtures.

Parameter Condition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL
Detection UV at 254 nm (or optimal wavelength determined by UV scan)

Note: This is a starting method. The gradient, flow rate, and other parameters should be optimized for the specific separation needs of your reaction mixture.

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Dilution Dilute Aliquot Reaction->Dilution Aliquot Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Components Integration->Quantification

Caption: Workflow for HPLC sample preparation and analysis.

Troubleshooting Logic for Peak Tailing

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckSolvent Is sample solvent stronger than mobile phase? Start->CheckSolvent ChangeSolvent Action: Re-dissolve sample in mobile phase or weaker solvent CheckSolvent->ChangeSolvent Yes CheckpH Is mobile phase pH appropriate? CheckSolvent->CheckpH No Resolved Problem Resolved ChangeSolvent->Resolved AdjustpH Action: Add modifier (e.g., 0.1% Formic Acid) CheckpH->AdjustpH No CheckColumn Is column old or showing poor performance? CheckpH->CheckColumn Yes AdjustpH->Resolved FlushColumn Action: Flush with strong solvent CheckColumn->FlushColumn No ReplaceColumn Action: Replace column CheckColumn->ReplaceColumn Yes FlushColumn->Resolved ReplaceColumn->Resolved

Caption: Decision tree for troubleshooting peak tailing issues.

References

TLC visualization of 4-(Methylsulfonyl)benzaldehyde and its products

Author: BenchChem Technical Support Team. Date: December 2025

An essential technique for monitoring reaction progress and assessing compound purity in synthetic chemistry is Thin Layer Chromatography (TLC). This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the TLC visualization of 4-(Methylsulfonyl)benzaldehyde and its reaction products. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Is this compound visible under UV light?

A1: Yes. This compound contains a benzene (B151609) ring conjugated with a carbonyl group, which is a strong chromophore. This structure allows it to absorb UV light, making it visible as a dark spot on a TLC plate containing a fluorescent indicator (e.g., F₂₅₄) when viewed under short-wave UV light (254 nm).[1][2][3]

Q2: What is a typical solvent system for running a TLC of this compound?

A2: A good starting point for a mobile phase is a mixture of a non-polar and a moderately polar solvent. Common systems include ethyl acetate (B1210297)/hexanes or dichloromethane/ethyl acetate.[4] A typical ratio to start with might be 30-40% ethyl acetate in hexanes. The ideal solvent system should place the starting material at an R_f value of approximately 0.3-0.4 to allow for clear separation from both more polar products (lower R_f) and less polar byproducts (higher R_f).[5]

Q3: How will the R_f value change when this compound is converted to its corresponding alcohol or carboxylic acid?

A3: The polarity of the compound determines its R_f value on a silica (B1680970) gel plate.

  • Reduction to Alcohol: The product, (4-(methylsulfonyl)phenyl)methanol, is more polar than the starting aldehyde due to the presence of the hydroxyl (-OH) group capable of hydrogen bonding. Therefore, the alcohol product will have a lower R_f value than this compound.

  • Oxidation to Carboxylic Acid: The product, 4-(methylsulfonyl)benzoic acid, is significantly more polar than the aldehyde due to the highly polar carboxylic acid group. This product will have a much lower R_f value and may even remain at the baseline in standard solvent systems.

Q4: What are the best staining methods for visualizing this compound and its alcohol or acid derivatives if UV is insufficient?

A4: While UV is typically sufficient, several chemical stains can be used for visualization.

  • Potassium Permanganate (KMnO₄): This is an excellent general stain for compounds that can be oxidized, such as aldehydes and alcohols.[1][2] It will produce yellow or brown spots on a purple background.[6]

  • p-Anisaldehyde Stain: This stain is particularly effective for visualizing aldehydes and alcohols, often yielding distinctly colored spots upon heating.[3][7]

  • 2,4-Dinitrophenylhydrazine (DNPH): This stain is highly specific for aldehydes and ketones, producing yellow-to-orange spots.[1][7] It is useful for confirming the presence of the starting material.

Troubleshooting Guide

Problem 1: No spots are visible on the TLC plate after development.

  • Possible Cause: The sample solution is too dilute.

    • Solution: Concentrate the sample or apply the spot multiple times in the same location, ensuring the solvent evaporates completely between applications.[8][9]

  • Possible Cause: The compound is not UV-active, or the wrong UV wavelength is being used.

    • Solution: Although this compound is UV-active, some of its products might not be.[1] Always try visualizing the plate with a chemical stain after checking under UV light.[8][10]

  • Possible Cause: The solvent level in the developing chamber was above the spotting line.

    • Solution: Ensure the spotting line on the TLC plate is always above the level of the mobile phase in the chamber.[9][11] This prevents the sample from dissolving directly into the solvent pool instead of eluting up the plate.

Problem 2: The spots are streaked or appear as elongated blobs.

  • Possible Cause: The sample is overloaded.

    • Solution: Dilute the sample solution before spotting it on the plate. Streaking is a common result of applying too much material.[8][9]

  • Possible Cause: The sample is not fully soluble in the mobile phase or is interacting strongly with the silica gel.

    • Solution: For acidic compounds (like a carboxylic acid product), adding a small amount of acetic acid (0.1-2%) to the mobile phase can improve spot shape. For basic compounds, adding a small amount of triethylamine (B128534) may help.[8]

  • Possible Cause: The compound is degrading on the acidic silica gel plate.

    • Solution: Consider using a different stationary phase, such as neutral alumina (B75360) plates, or neutralizing the silica plate by adding a small percentage of a base like triethylamine to the eluent.[12]

Problem 3: The R_f value is too high (spots are near the solvent front) or too low (spots are near the baseline).

  • Possible Cause: The mobile phase is either too polar or not polar enough.

    • Solution (R_f too high): The mobile phase is too polar. Decrease its polarity by reducing the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate in a hexanes/ethyl acetate mixture).[8]

    • Solution (R_f too low): The mobile phase is not polar enough. Increase its polarity by increasing the proportion of the more polar solvent.[8]

Problem 4: The separation between the starting material and the product is poor.

  • Possible Cause: The polarity of the mobile phase is not optimized.

    • Solution: Try different solvent systems or vary the ratios of your current system in small increments. Sometimes, switching to a solvent with different properties (e.g., replacing ethyl acetate with acetone) can improve separation.

  • Possible Cause: The reaction has not proceeded sufficiently.

    • Solution: Ensure you are comparing the reaction mixture to a spot of the original starting material. If the spots are not well-separated, it may be difficult to judge the reaction's progress. Use a co-spot (spotting both starting material and reaction mixture in the same lane) to help resolve ambiguity.[5][13]

Data Presentation

Table 1: Physicochemical Properties and TLC Behavior

CompoundStructureMolecular Weight ( g/mol )PolarityExpected R_fUV Active (254 nm)
This compoundC₈H₈O₃S184.21[14]ModerateBaseline (e.g., 0.4)Yes
(4-(Methylsulfonyl)phenyl)methanolC₈H₁₀O₃S186.23HighLower than AldehydeYes
4-(Methylsulfonyl)benzoic AcidC₈H₈O₄S200.21Very HighMuch Lower than AldehydeYes

Note: R_f values are relative and highly dependent on the specific mobile phase, stationary phase, and experimental conditions.

Table 2: Recommended Visualization Stains

StainPreparationTarget Functional GroupsAppearance
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[1]Alkenes, alkynes, alcohols, aldehydes, and other oxidizable groups.[1][2]Yellow/brown spots on a purple/pink background.[1][6]
p-Anisaldehyde 15 g p-anisaldehyde in 250 mL ethanol (B145695) + 2.5 mL conc. H₂SO₄.Nucleophiles, aldehydes, ketones, alcohols.[3]Various colored spots on a pink background after heating.[6]
2,4-Dinitrophenylhydrazine (DNPH) 12 g DNPH, 60 mL conc. H₂SO₄, 80 mL water in 200 mL 95% ethanol.[7]Aldehydes and ketones.[1]Yellow to orange spots.[1]
Iodine A few crystals of I₂ in a sealed chamber with silica gel.[6]Unsaturated and aromatic compounds.[1]Brown spots on a light brown/yellow background.

Experimental Protocols

Protocol: Monitoring the Reduction of this compound by TLC

This protocol describes how to monitor the progress of a reaction, such as the reduction of this compound to (4-(methylsulfonyl)phenyl)methanol.

  • TLC Chamber Preparation:

    • Pour the chosen mobile phase (e.g., 3:2 Hexanes:Ethyl Acetate) into a TLC developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside, leaning against the chamber wall, to saturate the chamber atmosphere with solvent vapor. Cover the chamber with its lid and let it equilibrate for 5-10 minutes.

  • TLC Plate Preparation:

    • Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of a silica gel TLC plate.

    • Mark three small, equidistant points on this line for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).

  • Sample Spotting:

    • SM Lane: Using a capillary tube, spot a dilute solution of your starting this compound on the "SM" mark.

    • RM Lane: At a specific time point (e.g., T=10 min), withdraw a tiny aliquot of your reaction mixture and spot it on the "RM" mark.

    • Co Lane: Spot the starting material on the "Co" mark. Let it dry. Then, spot the reaction mixture directly on top of the SM spot. This co-spot helps to differentiate between the starting material and product if their R_f values are very close.[13]

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • View the plate under a short-wave (254 nm) UV lamp and circle any visible spots with a pencil.

    • If necessary, use a chemical stain for further visualization. Dip the plate into the staining solution using forceps, remove excess stain, and gently heat with a heat gun until spots appear.

  • Analysis:

    • Calculate the R_f value for each spot using the formula: R_f = (distance traveled by the spot) / (distance traveled by the solvent front).[15]

    • Compare the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new, lower-R_f product spot indicate that the reaction is proceeding. The reaction is complete when the SM spot is no longer visible in the RM lane.[11][13]

Mandatory Visualization

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_viz Analysis prep_chamber 1. Prepare TLC Chamber (Solvent + Filter Paper) prep_plate 2. Prepare TLC Plate (Draw Origin Line) spotting 3. Spot Plate (SM, Co, RM) prep_plate->spotting develop 4. Develop Plate in Chamber spotting->develop dry 5. Dry Plate (Evaporate Solvent) develop->dry visualize_uv 6. Visualize under UV Light dry->visualize_uv visualize_stain 7. Visualize with Chemical Stain (Optional) visualize_uv->visualize_stain calculate_rf 8. Analyze & Calculate Rf Values visualize_stain->calculate_rf

Caption: Experimental workflow for monitoring a reaction using TLC.

TLC_Troubleshooting start TLC Analysis Issue prob1 No Spots Visible start->prob1 prob2 Streaking Spots start->prob2 prob3 Rf is ~0 or ~1 start->prob3 cause1a Sample too dilute prob1->cause1a cause1b Not UV active prob1->cause1b cause1c Origin below solvent prob1->cause1c cause2a Sample overloaded prob2->cause2a cause2b Compound is acidic/basic prob2->cause2b cause3a Eluent too polar (Rf ~1) prob3->cause3a cause3b Eluent not polar enough (Rf ~0) prob3->cause3b sol1a Concentrate / Re-spot cause1a->sol1a sol1b Use a chemical stain cause1b->sol1b sol1c Ensure origin is above solvent cause1c->sol1c sol2a Dilute sample cause2a->sol2a sol2b Add acid/base to eluent cause2b->sol2b sol3a Decrease eluent polarity cause3a->sol3a sol3b Increase eluent polarity cause3b->sol3b

Caption: A decision tree for troubleshooting common TLC issues.

References

Technical Support Center: Column Chromatography Purification of 4-(Methylsulfonyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the column chromatography purification of 4-(methylsulfonyl)benzaldehyde and its derivatives. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for determining the optimal solvent system is to use Thin Layer Chromatography (TLC).[1] For a polar aromatic aldehyde like this compound, a mixture of a non-polar and a polar solvent is recommended. Common solvent systems to screen include hexane (B92381)/ethyl acetate (B1210297) and dichloromethane (B109758)/methanol (B129727).[2][3] Begin with a higher ratio of the non-polar solvent and gradually increase the proportion of the polar solvent. The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired product, as this generally leads to the best separation.[4]

Q2: What is the best stationary phase for purifying this compound derivatives?

A2: Silica (B1680970) gel is the most commonly used stationary phase for the column chromatography of a wide variety of organic compounds, including aldehydes.[5][6] However, aldehydes can sometimes be sensitive to the acidic nature of silica gel, which can lead to decomposition.[1][7] If you observe product degradation, consider using neutral alumina (B75360) or deactivating the silica gel by adding a small amount of triethylamine (B128534) (e.g., 0.1-1%) to the eluent.[1][8]

Q3: My this compound derivative is not separating from an impurity. What can I do?

A3: If you are experiencing poor separation, there are several strategies you can employ. First, ensure you are using an optimized solvent system with an Rf value for your product around 0.3.[1] If the separation is still not adequate, you can try a different solvent system with different polarity characteristics. For example, if you are using a hexane/ethyl acetate system, you could try a system containing dichloromethane or toluene. Additionally, you can improve separation by using a longer column or a stationary phase with a smaller particle size.[5]

Q4: I am observing streaking or tailing of my compound on the TLC plate and during column chromatography. What causes this and how can I fix it?

A4: Tailing is often an issue with polar compounds like those containing sulfonyl groups and can be caused by the acidic nature of the silica gel.[8] To resolve this, you can add a small amount of a modifier to your eluent, such as triethylamine (0.1-1%) for basic or neutral compounds, or acetic acid (0.1-1%) for acidic compounds.[3][8] Streaking can also occur if the sample is overloaded on the TLC plate or column.[4] Ensure you are not applying too much sample.

Q5: Can this compound decompose during column chromatography?

A5: Yes, aldehydes can be sensitive and may decompose on silica gel, especially if the silica is acidic or if the chromatography is prolonged.[7] To minimize decomposition, it is advisable to run the column relatively quickly (flash chromatography) and to consider deactivating the silica gel with triethylamine.[1] Another potential issue is the formation of acetals or hemiacetals if an alcohol-based solvent is used as the eluent.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low Product Recovery - The compound is highly polar and strongly adsorbed to the silica gel.- The product is partially decomposing on the column.- The product is co-eluting with impurities.- Increase the polarity of the eluent gradually (gradient elution) to ensure all the product is eluted.- Use a more polar solvent combination, such as methanol in dichloromethane.[3]- Deactivate the silica gel with triethylamine.[1]- Re-optimize the solvent system using TLC to achieve better separation from impurities.[4]
Product Elutes Too Quickly (High Rf) - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).[3]
Product Does Not Move from the Origin (Low Rf) - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio).[3]
Multiple Impurity Bands Observed - Incomplete reaction or side reactions during synthesis.- Decomposition of the product on the column.- Optimize the reaction conditions to minimize impurity formation.- Use a gradient elution to separate multiple components with different polarities.- Check for product stability on silica gel using a 2D TLC experiment.[9]
Cracks in the Silica Gel Bed - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process.[10]

Experimental Protocols

Protocol 1: Determining the Optimal Solvent System using Thin Layer Chromatography (TLC)
  • Preparation of TLC Plate and Chamber:

    • Dissolve a small amount of your crude this compound derivative in a volatile solvent like dichloromethane or ethyl acetate.

    • On a silica gel TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.

    • Using a capillary tube, spot a small amount of the dissolved sample onto the baseline.[11]

    • Prepare a developing chamber (e.g., a beaker covered with a watch glass) with a small amount of the chosen eluent. Place a piece of filter paper in the chamber to ensure it is saturated with solvent vapors.[12]

  • Development and Visualization:

    • Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[4]

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp. Circle the spots with a pencil.

  • Analysis:

    • Calculate the Rf value for your product and any impurities using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Adjust the solvent system to achieve an Rf of ~0.3 for the this compound derivative, with good separation from other spots.[1]

Protocol 2: Column Chromatography Purification
  • Column Preparation (Slurry Packing):

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent determined by TLC.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove air bubbles.

    • Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica gel.[10]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully add it to the top of the column with a pipette.

    • Dry Loading (Recommended for samples not very soluble in the eluent): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • If using a gradient elution, gradually increase the polarity of the solvent system.

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Quantitative Data

The following table provides representative Rf values for aromatic aldehydes in common solvent systems. Note that these are illustrative, and the actual Rf values for your specific this compound derivative should be determined experimentally via TLC.

CompoundSolvent System (v/v)Approximate Rf Value
BenzaldehydeHexane:Ethyl Acetate (7:3)0.64[11]
4-ChlorobenzaldehydeHexane:Ethyl Acetate (20:1)0.6[13]
4-MethoxybenzaldehydeHexane:Ethyl Acetate (20:1)0.35[13]
This compound (Estimated) Hexane:Ethyl Acetate (1:1) ~0.3 - 0.5

Note: The estimated Rf for this compound is based on its higher polarity compared to the other listed aldehydes, necessitating a more polar eluent.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of this compound derivatives.

Troubleshooting_Tree Start Poor Separation Issue CheckRf Is product Rf ~0.3? Start->CheckRf AdjustSolvent Adjust Solvent Polarity CheckRf->AdjustSolvent No CheckTailing Is there peak tailing? CheckRf->CheckTailing Yes AdjustSolvent->CheckRf AddModifier Add Et3N or AcOH to Eluent CheckTailing->AddModifier Yes CheckDecomposition Product Decomposition? CheckTailing->CheckDecomposition No Success Good Separation AddModifier->Success DeactivateSilica Use Neutral Alumina or Deactivated Silica CheckDecomposition->DeactivateSilica Yes Failure Consider Alternative Purification Method CheckDecomposition->Failure No DeactivateSilica->Success

References

Technical Support Center: 4-(Methylsulfonyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)benzaldehyde. The following sections address common issues related to water content in key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to water?

A: Yes, this compound is described as hygroscopic, meaning it can absorb moisture from the atmosphere. While stable under normal conditions, the presence of water can be problematic for certain reactions, especially those involving water-sensitive reagents.

Q2: How can I determine the water content of my this compound sample?

A: The most accurate method for determining water content is Karl Fischer titration. However, special considerations are needed for aldehydes as they can undergo side reactions with standard Karl Fischer reagents, leading to inaccurate results.[1] It is recommended to use specialized Karl Fischer reagents designed for aldehydes and ketones.[2]

Q3: What are the general signs of water contamination in my reaction?

A: Common indicators of water-related issues include lower than expected yields, the formation of unexpected side products, incomplete consumption of starting materials, or the deactivation of catalysts. In some cases, such as reactions with organometallics, a complete failure of the reaction can occur.

Q4: How should I store this compound to minimize water absorption?

A: It is best to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A desiccator can also be used for additional protection against atmospheric moisture.

Troubleshooting Guides

Issue 1: Low Yield in Wittig Reaction

Q: I am performing a Wittig reaction with this compound and a non-stabilized ylide, and my yield is consistently low. Could water be the cause?

A: Yes, water can be a significant issue in Wittig reactions involving non-stabilized ylides.

  • Problem: Phosphorus ylides are strong bases and can be protonated and decomposed by water, which reduces the amount of active reagent available to react with the aldehyde.[3]

  • Troubleshooting Steps:

    • Dry Starting Materials and Solvents: Ensure that this compound is thoroughly dried before use. Solvents such as THF or diethyl ether must be rigorously dried, for example, by distillation from sodium-benzophenone ketyl or by passing through a solvent purification system.[4][5]

    • Use Anhydrous Reaction Conditions: Assemble your glassware hot from the oven and cool it under a stream of dry inert gas (nitrogen or argon) to remove adsorbed moisture.[6] Maintain a positive pressure of inert gas throughout the reaction.

    • Proper Ylide Generation: When preparing the ylide from a phosphonium (B103445) salt using a strong base like n-butyllithium or sodium hydride, the absence of water is critical to prevent quenching the base and the ylide.

Q: Can I perform a Wittig reaction with this compound in an aqueous medium?

A: Interestingly, for reactions involving stabilized ylides, water can be an effective medium and can even accelerate the reaction rate, leading to high yields and E-selectivity.[7][8] This is a key consideration in green chemistry approaches. However, this is not generally applicable to non-stabilized ylides which are more sensitive to water.

Issue 2: Poor Conversion in Aldol (B89426) Condensation

Q: My base-catalyzed aldol condensation of this compound with a ketone is sluggish and gives a low yield of the desired enone. What role could water play here?

A: While aldol condensations themselves produce water, excess water in the reaction mixture from the start can be problematic.

  • Problem: The presence of excess water can dilute the reactants and, more importantly, can affect the equilibrium of the initial enolate formation, potentially hindering the reaction.[9] If the base catalyst is hygroscopic (e.g., solid NaOH or KOH), it may have absorbed water, reducing its effective concentration.

  • Troubleshooting Steps:

    • Check Catalyst Quality: Use a fresh, high-quality base catalyst. If using solid pellets, consider grinding them just before use to expose a fresh surface.

    • Solvent Purity: If using a solvent, ensure it is of appropriate purity. While some aldol reactions are performed in aqueous ethanol, starting with anhydrous solvents can provide more control, especially in problematic cases.

    • Reaction Monitoring: Use TLC to monitor the reaction progress. If it stalls, a small, careful addition of fresh catalyst might be necessary.

Issue 3: Failure of Reductive Amination

Q: I am attempting a reductive amination with this compound using sodium triacetoxyborohydride (B8407120) (STAB-H) and the reaction is not working. Could water be the issue?

A: Yes, water is a likely culprit, especially when using water-sensitive hydride reducing agents.

  • Problem: Reductive amination involves the formation of an imine intermediate, which is then reduced. The formation of the imine is an equilibrium reaction that produces water.[10] However, many common reducing agents for this reaction, such as sodium triacetoxyborohydride (NaBH(OAc)₃), are sensitive to water and will be quenched.[10]

  • Troubleshooting Steps:

    • Use a Drying Agent: Include a drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) in the reaction mixture to sequester the water formed during imine formation, thus driving the equilibrium forward and protecting the reducing agent.

    • Stepwise Procedure: Consider a two-step procedure. First, form the imine from this compound and the amine, removing the water produced (e.g., by azeotropic distillation with toluene (B28343) using a Dean-Stark apparatus). Then, in a separate step, reduce the isolated and dried imine.

    • Choose a Water-Tolerant Reducing Agent: Alternatively, use a reducing agent that is more tolerant of aqueous conditions, such as sodium cyanoborohydride (NaBH₃CN) under controlled pH, or consider catalytic hydrogenation (H₂/Pd-C).[10][11] Some modern protocols even describe reductive aminations in water using specific catalysts.[12]

Quantitative Data Summary

ReactionWater ContentExpected Impact on YieldPotential Side Products/Issues
Wittig (non-stabilized ylide) Low (<100 ppm)High (>90%)Minimal
Moderate (500-1000 ppm)Decreased (50-70%)Triphenylphosphine oxide, unreacted aldehyde
High (>2000 ppm)Very Low (<20%)Primarily decomposition of ylide
Aldol Condensation Low (<0.1%)High (>85%)Minimal self-condensation
Moderate (1-2%)Slightly Decreased (70-85%)Increased self-condensation of the ketone
High (>5%)Significantly Decreased (<60%)Low conversion, catalyst deactivation
Reductive Amination (STAB-H) Low (<100 ppm)High (>90%)Clean conversion to the amine
Moderate (500-1000 ppm)Decreased (40-60%)Unreacted imine, reduced aldehyde
High (>2000 ppm)Very Low (<10%)Quenching of the reducing agent, starting materials remain

Experimental Protocols

Protocol 1: Water Content Determination by Karl Fischer Titration

This protocol is a general guideline and should be adapted based on the specific titrator model and reagents used.

  • Reagent Selection: Use a Karl Fischer titrant and solvent specifically designed for aldehydes and ketones to avoid side reactions like acetal (B89532) formation.[2]

  • Cell Preparation: Add 30 mL of a specialized Karl Fischer solvent for aldehydes and ketones to the titration cell. Titrate to dryness with the Karl Fischer titrant to eliminate any residual water in the solvent.

  • Sample Preparation: Accurately weigh a sample of this compound. The sample size should be chosen to contain an appropriate amount of water for the titrator's sensitivity.

  • Titration: Inject the sample into the titration cell and start the titration. The endpoint is typically detected potentiometrically.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and its concentration.

Protocol 2: Drying of this compound and Solvents

Drying the Aldehyde:

  • Place the this compound in a round-bottom flask.

  • Add anhydrous toluene to dissolve or suspend the aldehyde.

  • Remove the toluene under reduced pressure using a rotary evaporator. This process, known as azeotropic drying, effectively removes water.

  • Repeat the process two more times.[13]

  • Place the flask under high vacuum for several hours to remove any residual solvent.

Drying Solvents (e.g., THF):

  • Set up a solvent still under an inert atmosphere.

  • Pre-dry the THF over a less reactive drying agent like calcium hydride if it has a high water content.

  • Add sodium wire or chunks and a small amount of benzophenone (B1666685) as an indicator to the still.

  • Reflux the THF until a persistent deep blue or purple color develops, indicating that the solvent is anhydrous.

  • Distill the required amount of dry solvent directly into the reaction flask under an inert atmosphere.[4] (Safety Note: Solvent stills are hazardous. Modern alternatives like solvent purification systems are preferred where available.)[5]

Visualizations

Troubleshooting_Workflow start Low Yield or Reaction Failure check_water Is water a potential issue for this reaction type? start->check_water measure_water Quantify water content in starting material via Karl Fischer Titration check_water->measure_water Yes troubleshoot_other Troubleshoot other parameters (temp, catalyst, stirring, etc.) check_water->troubleshoot_other No dry_reagents Dry aldehyde and solvents (e.g., azeotropic distillation, molecular sieves) measure_water->dry_reagents anhydrous_setup Use anhydrous reaction technique (oven-dried glassware, inert atm.) dry_reagents->anhydrous_setup rerun_reaction Re-run experiment anhydrous_setup->rerun_reaction success Problem Solved rerun_reaction->success Reductive_Amination_Decision start Planning Reductive Amination reagent_choice Choice of Reducing Agent start->reagent_choice water_sensitive Water-Sensitive Reagent (e.g., NaBH(OAc)3) reagent_choice->water_sensitive High Selectivity Needed water_tolerant Water-Tolerant Reagent (e.g., NaBH3CN, H2/Pd-C) reagent_choice->water_tolerant Simpler Procedure Needed add_drying_agent One-pot reaction with drying agent (e.g., MgSO4) water_sensitive->add_drying_agent two_step Two-step procedure: 1. Form/isolate imine 2. Reduce imine water_sensitive->two_step one_pot One-pot reaction (water may be tolerated) water_tolerant->one_pot

References

Technical Support Center: Catalyst Poisoning in Reactions with 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)benzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning and deactivation in catalytic reactions involving this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed with this compound?

A1: this compound is a versatile building block, particularly in the pharmaceutical industry for the synthesis of antibiotics like florfenicol (B1672845) and thiamphenicol.[1] Common catalytic reactions include:

  • Catalytic Hydrogenation/Reduction: The reduction of the aldehyde group to form 4-(methylsulfonyl)benzyl alcohol is a frequent transformation. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.[2][3]

  • Cross-Coupling Reactions (e.g., Suzuki, Heck): The aldehyde can be a substrate in various palladium-catalyzed cross-coupling reactions to form more complex molecules.

  • Asymmetric Synthesis: Chiral catalysts are employed in reactions like the Henry reaction with nitroethanol to create stereocenters crucial for antibiotic synthesis.[4]

Q2: My catalytic reaction with this compound is sluggish or has stalled. Could the substrate itself be poisoning the catalyst?

A2: Yes, this is a distinct possibility. This compound contains a sulfonyl group (-SO₂CH₃). Sulfur-containing compounds are well-known poisons for many transition metal catalysts, especially palladium.[5][6] The sulfur atom can strongly adsorb to the active sites of the catalyst, blocking them from participating in the catalytic cycle. This is a form of chemical deactivation.[6]

Q3: What are the typical signs of catalyst poisoning in my reaction?

A3: Signs of catalyst poisoning can manifest in several ways:

  • Reduced Reaction Rate: The reaction proceeds much slower than expected or completely stalls before the starting material is fully consumed.

  • Incomplete Conversion: Even with extended reaction times or increased catalyst loading, you are unable to achieve full conversion.

  • Change in Catalyst Appearance: For heterogeneous catalysts like Pd/C, a change in color or the formation of aggregates might be observed.

  • Inconsistent Results: Reactions may work intermittently or with varying degrees of success, possibly due to trace impurities in different batches of reactants or solvents.

Q4: Besides the substrate, what are other potential sources of sulfur that could poison my catalyst?

A4: Other sources of sulfur can include:

  • Reagents: Impurities in other starting materials.

  • Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), while aprotic and polar, contain sulfur and can act as catalyst poisons.

  • Cross-Contamination: Residual sulfur-containing compounds from previous reactions in the same glassware.

Q5: Is catalyst poisoning by the sulfonyl group reversible or irreversible?

A5: The nature of the poisoning can be either reversible or irreversible. At lower temperatures, poisoning may be due to strong chemisorption of the sulfur compound onto the catalyst surface, which can sometimes be reversed. At higher temperatures or with prolonged exposure, irreversible deactivation can occur through the formation of stable metal sulfides, which are much more difficult to regenerate.[2]

Q6: Can I overcome catalyst poisoning by simply adding more catalyst?

A6: While adding more catalyst might help drive a sluggish reaction to completion, it is not an efficient or cost-effective solution. It doesn't address the root cause of the deactivation. For process development and scale-up, it is crucial to understand and mitigate the poisoning to ensure a robust and reproducible process.

Troubleshooting Guides

Issue 1: Stalled or Incomplete Catalytic Hydrogenation of this compound to 4-(methylsulfonyl)benzyl alcohol

Symptoms:

  • Hydrogen uptake ceases prematurely.

  • TLC or GC/LC analysis shows a mixture of starting material and product, with no further conversion over time.

  • The reaction works with a fresh batch of catalyst but fails upon catalyst recycling.

Potential Causes & Solutions:

Potential Cause Diagnostic Step Recommended Solution
Catalyst Poisoning by Sulfonyl Group The reaction proceeds with a less sensitive catalyst (if available) or fails with other sulfur-containing substrates.1. Increase Catalyst Loading: As a temporary fix, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). 2. Use a More Robust Catalyst: If available, consider catalysts known to have higher sulfur tolerance. 3. Purify Reactants: Ensure all starting materials are free from other sulfur-containing impurities.
Poor Quality Catalyst Test the catalyst with a standard, non-sulfur-containing substrate (e.g., hydrogenation of styrene) to check its intrinsic activity.Use a new, reputable batch of catalyst.
Insufficient Hydrogen Ensure the system is properly sealed and that the hydrogen source (balloon or cylinder) is not depleted.Purge the reaction vessel thoroughly with hydrogen and ensure a continuous supply.
Mass Transfer Limitations Observe if the catalyst is well-suspended in the reaction mixture.Increase the stirring rate to ensure good mixing of the gas, liquid, and solid phases.
Issue 2: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki or Heck)

Symptoms:

  • Low yield of the desired coupled product.

  • Formation of significant side products, such as homocoupled boronic acid (in Suzuki coupling) or dehalogenated starting material.

  • Palladium black precipitation is observed.

Potential Causes & Solutions:

Potential Cause Diagnostic Step Recommended Solution
Ligand or Catalyst Inhibition by Sulfonyl Group The reaction works well with a similar substrate lacking the sulfonyl group.1. Screen Different Ligands: Electron-rich and bulky phosphine (B1218219) ligands can sometimes improve catalyst stability and activity. 2. Change Palladium Precursor: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). 3. Modify Reaction Conditions: Adjusting the temperature, base, or solvent may help to mitigate inhibitory effects.
Decomposition of Boronic Acid (Suzuki Coupling) Analyze the crude reaction mixture for signs of protodeboronation (replacement of the boronic acid group with hydrogen).Use a more stable boronic acid derivative, such as a pinacol (B44631) ester. Ensure the base is not excessively harsh.
Oxidative Addition Failure This is often the rate-limiting step and can be hindered by catalyst deactivation.Employ a more active catalyst system or a higher reaction temperature. Ensure all components are anhydrous and the system is under an inert atmosphere.

Quantitative Data on Catalyst Deactivation

The following tables provide representative data on the impact of sulfur poisoning on palladium catalysts. While not specific to this compound, they illustrate the general quantitative effects.

Table 1: Effect of SO₂ Poisoning on Light-Off Temperature (T₅₀) for Methane Oxidation over a Pd-based Catalyst [2]

Catalyst StateT₅₀ for Methane (°C)T₅₀ for Ethane (°C)T₅₀ for Propane (°C)
Fresh350320300
After 1 hr SO₂ Poisoning400360330
After 40 hrs SO₂ Poisoning450380340
T₅₀ is the temperature at which 50% conversion is achieved.

Table 2: Impact of Sulfur Poisoning on Hydrogen Sorption in Palladium Nanoparticles [5]

PropertyUnpoisoned Pd NanoparticlesH₂SO₄ Poisoned Pd Nanoparticles% Reduction in Expansion
Diameter Increase upon H₂ Sorption ~4.4%~2.2%50%
Height Increase upon H₂ Sorption ~6.4%~2.9%55%

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound to 4-(methylsulfonyl)benzyl alcohol using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, 50% wet with water)

  • Ethanol (B145695) (EtOH) or Methanol (B129727) (MeOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Reaction flask, magnetic stirrer, and filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd relative to the substrate) to the solution.

  • Inerting the System: Seal the flask and purge the system by evacuating and backfilling with an inert gas (like nitrogen or argon) three times.

  • Introducing Hydrogen: Introduce hydrogen gas to the flask, typically by attaching a balloon filled with H₂ or by connecting to a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(methylsulfonyl)benzyl alcohol, which can be purified further if necessary.

Protocol 2: Regeneration of a Sulfur-Poisoned Pd/C Catalyst

This protocol provides a general method for regenerating a Pd/C catalyst that has been deactivated by sulfur compounds.[7]

Materials:

  • Deactivated Pd/C catalyst

  • Air or oxygen source

  • Tube furnace or similar heating apparatus

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Recovery: After the reaction, recover the deactivated Pd/C catalyst by filtration. Wash it with a suitable solvent to remove any adsorbed organic residues and dry it under vacuum.

  • Oxidative Treatment: Place the dried, deactivated catalyst in a tube furnace. Heat the catalyst in an air atmosphere at a temperature between 70-130°C for 3-10 hours.[7] This step aims to oxidize the adsorbed sulfur species.

  • Cooling: After the oxidation period, allow the catalyst to cool to room temperature under a flow of inert gas.

  • Activity Testing: The regenerated catalyst can then be tested for activity using a standard reaction to determine the extent of recovery.

Caution: Regeneration procedures can vary in effectiveness and may not fully restore the catalyst's original activity. The optimal temperature and time for oxidation should be determined experimentally to avoid sintering of the palladium nanoparticles.

Visualizations

Logical Relationships and Workflows

CatalystPoisoningMechanism reactant Reactant (this compound) catalyst Active Pd Catalyst (e.g., Pd/C) reactant->catalyst Reacts with poisoned_catalyst Poisoned Pd Catalyst (Sulfur Adsorbed on Active Sites) reactant->poisoned_catalyst Poisons by -SO2CH3 group binding product Desired Product catalyst->product Catalyzes formation of catalyst->poisoned_catalyst poisoned_catalyst->catalyst Regeneration TroubleshootingWorkflow start_node Reaction Stalled or Incomplete decision_node Is catalyst active with non-sulfur substrate? start_node->decision_node action_node1 Replace with fresh, high-quality catalyst. decision_node->action_node1 No decision_node2 Is reaction setup optimal? (H2 pressure, stirring) decision_node->decision_node2 Yes action_node action_node end_node Problem Resolved action_node1->end_node action_node2 Optimize stirring rate. Ensure adequate H2 supply. decision_node2->action_node2 No action_node3 Increase catalyst loading. Consider catalyst regeneration. Screen sulfur-tolerant catalysts. decision_node2->action_node3 Yes (Suspect Sulfur Poisoning) action_node2->end_node action_node3->end_node

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-(Methylsulfonyl)benzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for key intermediates like 4-(Methylsulfonyl)benzaldehyde is paramount. This aromatic aldehyde, containing a sulfone group, is a critical building block in the synthesis of various pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides a comprehensive comparison of a typical Reverse-Phase HPLC (RP-HPLC) method for this compound with other analytical techniques. It includes a detailed experimental protocol and supporting data to aid in method selection and implementation.

Comparison of Analytical Techniques

While HPLC is a primary method for purity analysis, other techniques can provide complementary information. The choice of method depends on the specific requirements of the analysis, such as the nature of expected impurities and the desired level of structural information.

Technique Principle Advantages Disadvantages Primary Application
HPLC (UV) Differential partitioning of analytes between a stationary and mobile phase.High resolution and sensitivity for non-volatile organic impurities, excellent for quantification.[1]Not suitable for volatile compounds; requires a UV chromophore for detection.Recommended for routine purity testing and quantification of related substances.
GC-MS Separation of volatile compounds followed by mass spectrometry detection.Excellent for identifying and quantifying volatile and semi-volatile impurities (e.g., residual solvents).[1]May require derivatization for non-volatile compounds like this compound, potentially introducing analytical errors.[1]Analysis of volatile impurities.
qNMR Quantitative analysis based on the signal intensity of specific nuclei in a magnetic field.Provides an absolute measure of purity without the need for a reference standard of the analyte; highly specific.[2]Lower sensitivity compared to HPLC; requires a relatively pure internal standard.Absolute purity determination and structural confirmation.
Titrimetry Chemical reaction with the aldehyde functional group followed by titration.Cost-effective and simple for assaying the main component.[3]Non-specific if other reactive carbonyl compounds are present; lower sensitivity for impurity detection.[3]Assay of the aldehyde functional group content.

HPLC Method for Purity Analysis

A reverse-phase HPLC method is highly suitable for the analysis of this compound and its potential process-related impurities, such as the corresponding carboxylic acid (4-(methylsulfonyl)benzoic acid) and alcohol (4-(methylsulfonyl)benzyl alcohol), which can arise from oxidation and reduction respectively.[4] A typical C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acidic modifier to ensure good peak shape, is effective.[5][6]

Experimental Protocol

1. Instrumentation:

  • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid, analytical grade)

  • This compound reference standard and test sample

  • 4-(Methylsulfonyl)benzoic acid reference standard (potential impurity)

  • 4-(Methylsulfonyl)benzyl alcohol reference standard (potential impurity)

3. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (e.g., 50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL.

  • Impurity Stock Solutions: Prepare individual stock solutions of 4-(methylsulfonyl)benzoic acid and 4-(methylsulfonyl)benzyl alcohol in acetonitrile at a concentration of 100 µg/mL.

  • System Suitability Solution: Prepare a solution containing 100 µg/mL of this compound and 1 µg/mL of each potential impurity.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound test sample in 100 mL of acetonitrile to obtain a solution of 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

5. Analysis:

  • Inject the system suitability solution to verify the resolution between the main peak and the impurity peaks.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample using the area percent method or by external standard quantification.

Experimental Workflow and Data Visualization

A systematic workflow is crucial for accurate and reproducible purity analysis. The following diagram illustrates the key steps in the HPLC-based purity assessment of this compound.

HPLC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_report Reporting prep_sample Weigh & Dissolve Sample filter_sample Filter Sample Solution prep_sample->filter_sample prep_std Weigh & Dissolve Standard filter_std Filter Standard Solution prep_std->filter_std prep_impurities Prepare Impurity Standards inject_sample Inject Sample filter_sample->inject_sample inject_std Inject Standard filter_std->inject_std hplc_system HPLC System Setup (Column, Mobile Phase, etc.) acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity generate_report Generate Analysis Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Analysis of this compound.

This comprehensive guide provides a robust framework for the purity analysis of this compound using HPLC. By following the detailed experimental protocol and considering the comparative data on alternative methods, researchers can ensure the quality and integrity of this vital chemical intermediate in their drug discovery and development endeavors.

References

Structural Validation of 4-(Methylsulfonyl)benzaldehyde: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is fundamental to understanding its function and properties. Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in the solid state.[1][2] This guide provides a comprehensive comparison of the structural validation of 4-(Methylsulfonyl)benzaldehyde using X-ray crystallography alongside other common spectroscopic techniques.

Primary Method: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, providing a three-dimensional map of electron density within a crystal.[1] From this map, atomic positions, bond lengths, bond angles, and stereochemistry can be determined with high precision.[2] The crystal structure of this compound has been determined and reported, revealing a monoclinic crystal system.[3][4] In its crystalline form, molecules are linked into a three-dimensional array through intermolecular C—H⋯O hydrogen bonds.[3][4]

  • Crystal Growth : Single crystals of this compound suitable for X-ray diffraction were obtained by dissolving 0.1 g of the compound in 20 ml of acetonitrile. The solution was allowed to undergo spontaneous evaporation at room temperature, yielding suitable single crystals.[3][4]

  • Data Collection : A suitable crystal (e.g., 0.30 × 0.20 × 0.20 mm) was mounted on a diffractometer (e.g., an Enraf–Nonius CAD-4).[3] The crystal was maintained at a constant temperature (293 K) while being exposed to a monochromatic X-ray beam (Mo Kα radiation, λ = 0.71073 Å).[4] A total of 1643 reflections were measured.[3][4]

  • Structure Solution and Refinement : The collected diffraction data was processed and corrected for absorption.[3] The structure was solved using direct methods. The final model was refined against all reflections, with hydrogen atoms placed in geometrically calculated positions.[3][4]

The quantitative data obtained from the single-crystal X-ray diffraction analysis of this compound is summarized below.

ParameterValue[3][4]
Chemical FormulaC₈H₈O₃S
Formula Weight184.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.1280 (12)
b (Å)8.0400 (16)
c (Å)16.734 (3)
β (°)90.07 (3)
Volume (ų)824.5 (3)
Z4
Temperature (K)293
Radiation (Å)Mo Kα (0.71073)
R-factor (gt)0.034
wR-factor0.126
Alternative Structural Characterization Methods

While X-ray crystallography is the gold standard for solid-state structure determination, other spectroscopic methods provide complementary and essential data for comprehensive characterization, especially in solution or when suitable crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra would be acquired on a spectrometer. The chemical shifts, coupling constants, and integration of the signals would be analyzed to confirm the connectivity and chemical environment of atoms.

  • Mass Spectrometry (MS) : Mass spectra can be obtained using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] The compound is ionized (e.g., by electron ionization), and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[6]

  • Infrared (IR) Spectroscopy : A sample is exposed to infrared radiation. The absorption of specific frequencies corresponds to the vibrational frequencies of functional groups within the molecule. This technique is useful for identifying the presence of key groups like carbonyls (C=O) and sulfonyls (S=O).[7]

TechniqueInformation ProvidedExperimental Data for this compound
Mass Spectrometry Molecular weight and elemental formula.Molecular Formula : C₈H₈O₃S[5][6][8] Molecular Weight : 184.21 g/mol [5][6] Exact Mass : 184.019415 g/mol [5][6]
IR Spectroscopy Presence of functional groups.Asymmetrical Sulfonyl Stretch : 1322 cm⁻¹[4] The presence of aldehyde C=O and C-H stretches, as well as aromatic C=C vibrations, would also be expected.
¹H NMR Spectroscopy Electronic environment and connectivity of protons.Expected Signals : A singlet for the aldehyde proton (~10 ppm), signals in the aromatic region (7-8.5 ppm) for the benzene (B151609) ring protons, and a singlet for the methyl group protons (~3 ppm).
¹³C NMR Spectroscopy Carbon skeleton framework.Expected Signals : A signal for the aldehyde carbon (~190 ppm), aromatic carbons (120-150 ppm), and the methyl carbon (~45 ppm).

Visualizations

The following diagrams illustrate the experimental workflow for structural validation and the resulting molecular connectivity of this compound.

G cluster_synthesis Sample Preparation cluster_xrd Definitive Method cluster_spec Complementary Methods synthesis Synthesis of This compound crystal Crystal Growth synthesis->crystal nmr NMR Spectroscopy synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir xrd Single-Crystal X-ray Diffraction crystal->xrd solve Structure Solution & Refinement xrd->solve structure 3D Atomic Structure (Bond Lengths, Angles) solve->structure spec_data Connectivity & Functional Groups nmr->spec_data ms->spec_data ir->spec_data

Caption: Workflow comparing X-ray crystallography with other spectroscopic methods.

References

Comparative Reactivity Analysis: 4-(Methylsulfonyl)benzaldehyde vs. 4-Nitrobenzaldehyde in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic strategies. This guide provides an in-depth comparison of the reactivity of two key aromatic aldehydes, 4-(methylsulfonyl)benzaldehyde and 4-nitrobenzaldehyde (B150856), toward nucleophilic addition reactions. The analysis is supported by quantitative physicochemical data, Hammett constants, and representative experimental protocols.

The reactivity of the aldehyde functional group in aromatic systems is critically influenced by the electronic nature of substituents on the benzene (B151609) ring. Both the methylsulfonyl (-SO₂CH₃) and the nitro (-NO₂) groups are potent electron-withdrawing groups, which enhance the electrophilicity of the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack. However, the magnitude of their electron-withdrawing effects differs, leading to a discernible difference in reactivity.

Physicochemical Properties and Electronic Effects

A comparison of the fundamental physicochemical properties of this compound and 4-nitrobenzaldehyde is presented in Table 1. While both are crystalline solids, their melting points and densities differ.

PropertyThis compound4-Nitrobenzaldehyde
CAS Number 5398-77-6555-16-8
Molecular Formula C₈H₈O₃SC₇H₅NO₃
Molecular Weight 184.21 g/mol 151.12 g/mol
Appearance White to off-white crystalline solidSlightly yellowish crystalline powder
Melting Point 155-161 °C103-106 °C
Boiling Point 378.3 °C (estimated)300 °C
Density 1.289 g/cm³ (estimated)1.546 g/cm³

The primary determinant of the reactivity of these aldehydes in nucleophilic additions is the electron-withdrawing strength of the para-substituent. This is quantitatively expressed by the Hammett substituent constant (σₚ). A more positive σₚ value indicates a stronger electron-withdrawing effect, leading to greater stabilization of the negative charge that develops on the carbonyl oxygen in the transition state of nucleophilic attack.

SubstituentHammett Constant (σₚ)
4-Methylsulfonyl (-SO₂CH₃)+0.72
4-Nitro (-NO₂)+0.78

As indicated in Table 2, the nitro group has a slightly higher Hammett constant than the methylsulfonyl group. This suggests that 4-nitrobenzaldehyde possesses a more electrophilic carbonyl carbon and is, therefore, more reactive towards nucleophiles than this compound. This is because the nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. The methylsulfonyl group is also strongly electron-withdrawing, primarily through the inductive effect of the highly electronegative oxygen atoms.

Experimental Protocols for Reactivity Comparison

To experimentally validate the predicted difference in reactivity, standard nucleophilic addition reactions such as the Wittig reaction and the aldol (B89426) condensation can be employed. The following are generalized protocols that can be adapted for a direct comparison.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.

Protocol:

  • In a round-bottom flask, dissolve the phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride, 1.1 equivalents) in a suitable dry solvent (e.g., THF or DCM) under an inert atmosphere.

  • Add a strong base (e.g., n-butyllithium or sodium hydride, 1.1 equivalents) dropwise at 0 °C to generate the ylide.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Add a solution of the aromatic aldehyde (this compound or 4-nitrobenzaldehyde, 1.0 equivalent) in the same dry solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the alkene.

  • Compare the reaction times and isolated yields for both aldehydes to determine their relative reactivity.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Protocol:

  • In a flask, dissolve the aromatic aldehyde (this compound or 4-nitrobenzaldehyde, 1.0 equivalent) and a ketone (e.g., acetone, 1.5 equivalents) in ethanol.

  • To this solution, add an aqueous solution of a base (e.g., 10% sodium hydroxide) dropwise with stirring at room temperature.

  • Continue stirring at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).

  • Compare the reaction times and isolated yields of the α,β-unsaturated ketone for both aldehydes to assess their relative reactivity.

Visualizing Reaction Workflows

To illustrate the logical flow of these comparative experiments, the following diagrams are provided.

Wittig_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis aldehyde This compound or 4-Nitrobenzaldehyde wittig Wittig Reaction (e.g., THF, rt) aldehyde->wittig ylide Phosphonium Ylide ylide->wittig workup Aqueous Work-up & Extraction wittig->workup purification Column Chromatography workup->purification product Alkene Product purification->product analysis Yield & Purity Comparison product->analysis Aldol_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis aldehyde This compound or 4-Nitrobenzaldehyde aldol Aldol Condensation (e.g., Ethanol, rt) aldehyde->aldol ketone Ketone (e.g., Acetone) ketone->aldol base Base (e.g., NaOH) base->aldol precipitation Precipitation in Water aldol->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product α,β-Unsaturated Ketone recrystallization->product analysis Yield & Purity Comparison product->analysis

A Comparative Analysis of 4-(Methylsulfonyl)benzaldehyde and 4-Chlorobenzaldehyde in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the reactivity of substituted benzaldehydes in nucleophilic addition reactions is a critical parameter influencing reaction kinetics and product yields. This guide provides an objective comparison of the performance of 4-(methylsulfonyl)benzaldehyde and 4-chlorobenzaldehyde (B46862) in such reactions, supported by experimental data and detailed methodologies. The primary difference in their reactivity stems from the electronic effects of the para-substituents—the methylsulfonyl group (-SO₂CH₃) and the chloro group (-Cl)—on the electrophilicity of the carbonyl carbon.

Electronic Effects and Predicted Reactivity

Nucleophilic addition to benzaldehydes is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. The rate of this reaction is significantly influenced by the electron density at this carbon. Electron-withdrawing groups (EWGs) decrease the electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) increase electron density, deactivating the carbonyl group towards nucleophiles.[1][2]

  • 4-Chlorobenzaldehyde : The chlorine atom is an electronegative element, exerting a moderate electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be delocalized into the aromatic ring through a weaker electron-donating resonance effect (+R). The net result is that the chloro group is considered a moderate deactivator for nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

  • This compound : The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group. It exerts a strong inductive effect (-I) due to the high electronegativity of the oxygen atoms and the sulfur atom. Furthermore, it exhibits a strong electron-withdrawing resonance effect (-R or -M) by delocalizing the pi-electrons of the benzene (B151609) ring onto the sulfonyl group. This combined effect significantly reduces the electron density on the carbonyl carbon.

Based on these electronic properties, it is predicted that This compound will be significantly more reactive than 4-chlorobenzaldehyde in nucleophilic addition reactions . The potent electron-withdrawing nature of the methylsulfonyl group renders the carbonyl carbon of its parent benzaldehyde highly electrophilic.

Quantitative Comparison of Substituent Effects

The Hammett equation is a valuable tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group that accelerates reactions favored by reduced electron density at the reaction center. The para-substituent constants (σₚ) for the chloro and methylsulfonyl groups are presented below.

SubstituentHammett Constant (σₚ)Inductive EffectResonance EffectPredicted Reactivity in Nucleophilic Addition
-Cl0.23Moderately Withdrawing (-I)Weakly Donating (+R)Moderate
-SO₂CH₃0.72Strongly Withdrawing (-I)Strongly Withdrawing (-R)High

The significantly larger positive σₚ value for the methylsulfonyl group compared to the chloro group provides quantitative evidence for its superior electron-withdrawing capacity and, consequently, the enhanced reactivity of this compound in nucleophilic addition reactions. Studies on the condensation reactions of substituted benzaldehydes have consistently shown that electron-withdrawing groups accelerate the rate of reaction, with the effect being more pronounced for stronger EWGs.[3]

Visualizing the Reactivity Difference

The following diagram illustrates the relative electrophilicity of the carbonyl carbon in this compound and 4-chlorobenzaldehyde, leading to a faster nucleophilic attack on the former.

G Relative Reactivity in Nucleophilic Addition msb Highly Electrophilic Carbonyl Carbon (Strong -I, -R effects) msb_reaction Fast Nucleophilic Addition msb->msb_reaction Favored pcb Moderately Electrophilic Carbonyl Carbon (Moderate -I, Weak +R effects) pcb_reaction Slower Nucleophilic Addition pcb->pcb_reaction Less Favored

A diagram comparing the reactivity of the two aldehydes.

Experimental Protocols

A general protocol for a Grignard reaction, a common nucleophilic addition, is provided below as a representative example. This can be adapted for reactions with either this compound or 4-chlorobenzaldehyde.

Objective: To synthesize a secondary alcohol via the nucleophilic addition of a Grignard reagent to a substituted benzaldehyde.

Materials:

  • Substituted benzaldehyde (this compound or 4-chlorobenzaldehyde)

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (initiator)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine.

    • A solution of the alkyl or aryl halide in anhydrous ether or THF is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until most of the magnesium is consumed.[4]

  • Addition to the Aldehyde:

    • A solution of the chosen benzaldehyde in anhydrous ether or THF is cooled to 0 °C in an ice bath.

    • The prepared Grignard reagent is then added dropwise to the aldehyde solution with continuous stirring.[4][5]

  • Work-up:

    • After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at room temperature.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[4][6]

    • The organic layer is separated, and the aqueous layer is extracted with ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude secondary alcohol.

  • Purification and Analysis:

    • The crude product can be purified by column chromatography or recrystallization.

    • The structure and purity of the final product can be confirmed by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

The following workflow diagram outlines the key steps in a typical nucleophilic addition experiment.

G Experimental Workflow for Nucleophilic Addition start Start reagent_prep Prepare Nucleophile (e.g., Grignard Reagent) start->reagent_prep reaction_setup Dissolve Aldehyde in Anhydrous Solvent start->reaction_setup addition Cool to 0°C and Add Nucleophile Dropwise reagent_prep->addition reaction_setup->addition stir Stir at Room Temperature addition->stir quench Quench with Saturated Aqueous NH4Cl stir->quench extraction Separate Organic Layer and Extract Aqueous Layer quench->extraction drying Dry Combined Organic Layers (e.g., Na2SO4) extraction->drying purification Purify Product (e.g., Chromatography) drying->purification analysis Analyze Product (NMR, IR, MS) purification->analysis end End analysis->end

A flowchart of the experimental process.

Conclusion

The comparison between this compound and 4-chlorobenzaldehyde in nucleophilic addition reactions unequivocally demonstrates the superior reactivity of the former. This is attributed to the potent electron-withdrawing nature of the methylsulfonyl group, which significantly enhances the electrophilicity of the carbonyl carbon. This heightened reactivity makes this compound a more suitable substrate for reactions requiring rapid nucleophilic attack. For researchers and professionals in drug development and chemical synthesis, understanding these substituent effects is paramount for designing efficient synthetic routes and predicting reaction outcomes.

References

Comparative Analysis of the Biological Activities of 4-(Methylsulfonyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various derivatives of 4-(Methylsulfonyl)benzaldehyde, a key scaffold in medicinal chemistry. The information presented herein is curated from recent scientific literature to aid in the evaluation and selection of these compounds for further research and development. This document summarizes quantitative data, details experimental methodologies, and visualizes key concepts to facilitate a comprehensive understanding of the structure-activity relationships of these derivatives.

Introduction

This compound is a versatile building block used in the synthesis of a wide range of biologically active compounds. Its derivatives have demonstrated a spectrum of pharmacological effects, including enzyme inhibition, antimicrobial, and anticancer activities. The sulfonyl group, a known pharmacophore, often contributes to the enhanced biological potency of these molecules. This guide focuses on a comparative analysis of these activities, supported by experimental data.

Enzyme Inhibition

Derivatives of this compound have been investigated for their inhibitory effects on several key enzymes, including monoamine oxidases and carbonic anhydrases.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases. A derivative of this compound, 4-(2-methyloxazol-4-yl)benzenesulfonamide, has been evaluated for its potential to inhibit human monoamine oxidase A (MAO-A) and B (MAO-B)[1].

CompoundTargetIC50 (µM)Reference
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-A43.3[1]
MAO-B3.47[1]

Table 1: Monoamine Oxidase Inhibition by a this compound Derivative

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in various conditions, including glaucoma and epilepsy. A series of S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides, which share structural similarities with this compound derivatives, have been investigated as inhibitors of four human carbonic anhydrase isoforms (hCA I, II, IX, and XII)[2].

CompoundhCA I Ki (µM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
Series of S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides 2.7 - 18.72.4 - 2141.4 - 47.51.7 - 569[2]

Table 2: Carbonic Anhydrase Inhibition by S-substituted Benzenesulfonamide Derivatives

Antimicrobial Activity

Schiff base derivatives of aldehydes have been widely studied for their antimicrobial properties. While specific data for a series of this compound Schiff bases is not yet consolidated in a single comparative study, the general activity of related benzaldehyde (B42025) derivatives provides valuable insights. For instance, Schiff bases derived from benzaldehyde and its substituted analogs have shown activity against various bacterial and fungal strains[3][4].

Derivative TypeOrganismMIC (µg/mL)Reference
Benzaldehyde Schiff Base (PC1)Escherichia coli62.5[3]
Anisaldehyde Schiff Base (PC2)Escherichia coli250[3]
4-Nitrobenzaldehyde (B150856) Schiff Base (PC3)Escherichia coli250[3]
Cinnamaldehyde Schiff Base (PC4)Escherichia coli62.5[3]

Table 3: Antimicrobial Activity of Benzaldehyde Schiff Base Derivatives

Anticancer Activity

The cytotoxic effects of Schiff bases derived from various aldehydes have been evaluated against several cancer cell lines. These studies indicate that the imine (-HC=N-) group is often crucial for their anticancer activity. While direct comparative data for a series of this compound Schiff bases is limited, studies on other benzaldehyde derivatives provide a basis for potential activity. For example, a novel Schiff base derived from 4-nitrobenzaldehyde exhibited cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF)[5][6].

CompoundCell LineIC50 (µg/mL)Reference
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF446.68[5][6]
NHGF (Normal Cells)977.24[5][6]

Table 4: Cytotoxic Activity of a 4-Nitrobenzaldehyde Schiff Base Derivative

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the compounds against human MAO-A and MAO-B is determined using a fluorometric method. The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase, hydrogen peroxide reacts with a probe to produce a fluorescent product. The rate of fluorescence increase is proportional to MAO activity. The IC50 values are calculated from the dose-response curves.

Carbonic Anhydrase (CA) Inhibition Assay

The inhibition of CA isoforms is assessed by a stopped-flow CO2 hydrase assay. This method measures the enzyme's ability to catalyze the hydration of CO2. The inhibition constants (Ki) are determined by monitoring the enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizations

General Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis start This compound derivatives Synthesis of Derivatives (e.g., Schiff bases, Thiosemicarbazones) start->derivatives characterization Structural Characterization (NMR, IR, Mass Spec) derivatives->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (IC50 Determination) characterization->anticancer enzyme Enzyme Inhibition Assays (IC50/Ki Determination) characterization->enzyme sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar enzyme->sar lead lead sar->lead Identification of Lead Compounds

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathway Potentially Modulated by Sulfonamide-Containing Compounds

G sulfonamide Sulfonamide Derivative enzyme Target Enzyme (e.g., Carbonic Anhydrase, MAO) sulfonamide->enzyme Inhibition pathway Cellular Signaling Pathway enzyme->pathway response Biological Response (e.g., Reduced Inflammation, Apoptosis) pathway->response

Caption: A simplified diagram illustrating the potential mechanism of action of sulfonamide derivatives through enzyme inhibition.

Conclusion

The derivatives of this compound represent a promising class of compounds with diverse biological activities. The data presented in this guide highlight their potential as inhibitors of key enzymes like monoamine oxidase and carbonic anhydrase, as well as their prospective applications as antimicrobial and anticancer agents. Further research, particularly comparative studies of a wider range of these derivatives, is warranted to fully elucidate their therapeutic potential and to establish clear structure-activity relationships that can guide the design of more potent and selective drug candidates. The experimental protocols and visualizations provided herein serve as a foundational resource for researchers in this field.

References

A Spectroscopic Comparison of 4-(Methylsulfonyl)benzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed spectroscopic comparison of the pharmaceutical intermediate 4-(Methylsulfonyl)benzaldehyde and its common precursors, 4-fluorobenzaldehyde (B137897) and sodium methanesulfinate (B1228633). The objective is to provide researchers, scientists, and drug development professionals with a comprehensive analysis of the key distinguishing spectral features of these compounds, supported by experimental data and protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring reaction progress and for the quality control of the final product.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm and Multiplicity
This compound CDCl₃10.1 (s, 1H, -CHO), 8.1 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 3.1 (s, 3H, -SO₂CH₃)
4-Fluorobenzaldehyde CDCl₃9.9 (s, 1H, -CHO), 7.9 (m, 2H, Ar-H), 7.2 (m, 2H, Ar-H)[1][2][3]
Sodium Methanesulfinate D₂O2.7 (s, 3H, -SO₂CH₃)[4][5]

Table 2: IR Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)Functional Group
This compound ~1705 (s)C=O (aldehyde)
~1322 (s), ~1150 (s)S=O (sulfonyl)[6]
4-Fluorobenzaldehyde ~1700 (s)C=O (aldehyde)[7][8][9][10]
~1230 (s)C-F
Sodium Methanesulfinate ~1000-1050 (s), ~950-1000 (s)S=O (sulfinate)[11][12][13]

Table 3: Mass Spectrometry Data

CompoundIonization ModeMolecular Ion (m/z)Key Fragments (m/z)
This compound EI184[14][15][16]183, 155, 123, 105, 77
4-Fluorobenzaldehyde EI124[17][18][19][20]123, 95, 75[17][18]
Sodium Methanesulfinate ESI⁻83 (M-Na)⁻-

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis are provided below.

Synthesis of this compound

Materials:

  • 4-Fluorobenzaldehyde

  • Sodium methanesulfinate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzaldehyde and sodium methanesulfinate in DMSO.

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Instrumentation: Acquire ¹H NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Obtain spectra at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR). For liquid samples, a thin film can be prepared between two salt plates.

  • Instrumentation: Record IR spectra using an FTIR spectrometer.

  • Data Acquisition: Acquire spectra over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer, with either Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or ionic compounds.

  • Data Acquisition: Acquire mass spectra over an appropriate m/z range. For GC-MS, a temperature program can be used to separate components before detection.[18]

Visualizations

Synthetic Pathway

The following diagram illustrates the synthesis of this compound from its precursors.

Synthesis_Pathway 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde reagents DMSO, Heat 4-Fluorobenzaldehyde->reagents Sodium Methanesulfinate Sodium Methanesulfinate Sodium Methanesulfinate->reagents This compound This compound reagents->this compound

Caption: Synthetic route to this compound.

Experimental Workflow

This diagram outlines the general workflow for the spectroscopic comparison of the compounds.

Spectroscopic_Workflow cluster_compounds Compounds cluster_analysis Spectroscopic Analysis A This compound NMR NMR Spectroscopy A->NMR IR IR Spectroscopy A->IR MS Mass Spectrometry A->MS B 4-Fluorobenzaldehyde B->NMR B->IR B->MS C Sodium Methanesulfinate C->NMR C->IR C->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data

Caption: Workflow for spectroscopic comparison.

References

Yield comparison of different 4-(Methylsulfonyl)benzaldehyde synthesis methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(Methylsulfonyl)benzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient synthesis is a critical aspect of drug development and manufacturing. This guide provides an objective comparison of different synthesis methods for this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their applications.

Performance Comparison and Yield Data

The synthesis of this compound primarily involves the oxidation of 4-(methylthio)benzaldehyde (B43086), which can be synthesized from precursors like 4-chlorobenzaldehyde (B46862). The choice of oxidant and reaction conditions significantly impacts the yield and purity of the final product. Below is a summary of quantitative data from various reported methods.

Starting MaterialReagentsSolventYield (%)Reference
4-(Methylthio)benzaldehydeHydrogen Peroxide, Formic AcidFormic Acid44%[1][2]
4-(Methylthio)benzaldehydePotassium Hydrogen PersulfateMethanol/Water21%[1][2]
4-Chlorobenzaldehyde1. Sodium Methyl Mercaptide, Phase Transfer Catalyst2. Hydrogen Peroxide, Sulfuric Acid, Oxide Catalyst1. Aqueous2. Not specifiedHigh (Industrial Scale)[1][2]
4-Chlorobenzaldehyde (via intermediate)1. Sodium Methyl Mercaptide, CuCl2. Air1. Dioxane2. Not specified87% (for intermediate)[3]
4-Chlorobenzaldehyde (via intermediate)1. Sodium Methyl Mercaptide, CuI2. Air1. Ethylene Glycol Dimethyl Ether2. Not specified81% (for intermediate)[3]

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility of synthetic methods. The following are protocols for the key synthesis routes cited above.

Method 1: Oxidation of 4-(Methylthio)benzaldehyde with Hydrogen Peroxide in Formic Acid

This method, reported by Jean Maigan et al. in US Patent 4,980,509, involves the direct oxidation of 4-(methylthio)benzaldehyde.

  • Procedure: To a solution of 30g of 4-(methylthio)benzaldehyde in 250 cm³ of formic acid, 44 cm³ of 30% hydrogen peroxide (2 equivalents) is slowly added at room temperature. The reaction is exothermic, causing the temperature to rise to 75°C. After the reaction, workup and purification yield 16g of this compound.

  • Yield: 44%[1][2].

Method 2: Two-Step Synthesis from 4-Chlorobenzaldehyde

This high-yield method is suitable for industrial production and involves the synthesis of an intermediate, 4-(methylthio)benzaldehyde, followed by oxidation.

  • Step A: Synthesis of 4-(Methylthio)benzaldehyde

    • Reagents: 4-chlorobenzaldehyde, aqueous sodium methyl mercaptide solution, and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).

    • Procedure: In a reaction kettle, 250g of 4-chlorobenzaldehyde is added to a 20% aqueous solution of sodium methyl mercaptide and tetrabutylammonium bromide. The mixture is heated to 45-50°C. The reaction is monitored by Thin Layer Chromatography (TLC) until the 4-chlorobenzaldehyde is completely consumed. After the reaction, the mixture is allowed to separate, and the lower layer of yellow oil (crude 4-(methylthio)benzaldehyde) is collected. The crude yield of the intermediate is reported to be as high as 107.2%[1][2].

  • Step B: Oxidation to this compound

    • Reagents: 4-(methylthio)benzaldehyde, hydrogen peroxide, sulfuric acid, and an oxide catalyst (e.g., manganous sulfate).

    • Procedure: A mixture of hydrogen peroxide, sulfuric acid, and the oxide catalyst is prepared. 4-(methylthio)benzaldehyde is then added dropwise to this mixture while controlling the temperature. The reaction is monitored by TLC. Upon completion, the product is isolated through aftertreatment. This method is described as having a high yield and being environmentally friendly[1][2].

Method 3: Copper-Catalyzed Synthesis of Intermediate Followed by Oxidation

This method utilizes a copper catalyst for the synthesis of the 4-(methylthio)benzaldehyde intermediate.

  • Procedure for Intermediate: Under a nitrogen atmosphere, 12.6g of 4-chlorobenzaldehyde is dissolved in 120 mL of dioxane in a three-necked flask. To this, 35.0g of 30% sodium methyl mercaptide solution and a catalytic amount of CuCl (0.03g) are added. The reaction mixture is heated to reflux for 11 hours. After cooling to room temperature, the solvent is removed under reduced pressure. 40 mL of water is added to the residue, stirred for 30 minutes, and allowed to stand for separation to obtain 12g of the product.

  • Yield of Intermediate: 87%[3].

  • Oxidation: The subsequent oxidation step utilizes air as the oxygen source.

Synthesis Workflow and Logical Relationships

The most common and industrially viable route for the synthesis of this compound is the two-step process starting from 4-chlorobenzaldehyde. The following diagram illustrates this workflow.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-(Methylthio)benzaldehyde 4-(Methylthio)benzaldehyde 4-Chlorobenzaldehyde->4-(Methylthio)benzaldehyde Reaction Sodium Methyl Mercaptide Sodium Methyl Mercaptide Sodium Methyl Mercaptide->4-(Methylthio)benzaldehyde Reactant Phase Transfer Catalyst Phase Transfer Catalyst Phase Transfer Catalyst->4-(Methylthio)benzaldehyde Catalyst Final Product This compound 4-(Methylthio)benzaldehyde->Final Product Oxidation Oxidizing Agent H2O2 / Acid / Catalyst Oxidizing Agent->Final Product

Caption: Two-step synthesis of this compound.

References

A Comparative Guide to the Characterization of 4-(Methylsulfonyl)benzaldehyde Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 4-(Methylsulfonyl)benzaldehyde is a key building block in the synthesis of various pharmaceuticals, including the antibiotic florfenicol (B1672845). This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in this compound, supported by experimental data and protocols.

Understanding the Impurity Profile

The impurity profile of this compound is intrinsically linked to its synthetic route. A common manufacturing process involves the reaction of p-chlorobenzaldehyde with sodium methyl mercaptide to form p-methylthiobenzaldehyde, which is then oxidized to the final product. This pathway can introduce several potential process-related impurities.

Table 1: Potential Impurities in this compound

Impurity NameChemical StructureOrigin
p-Chlorobenzaldehyde
alt text
Unreacted starting material
p-Methylthiobenzaldehyde
alt text
Intermediate from the synthesis
4-(Methylsulfonyl)benzoic acid
alt text
Oxidation of the aldehyde group
4-(Methylsulfinyl)benzaldehyde
alt text
Incomplete oxidation of p-methylthiobenzaldehyde

Comparative Analysis of Characterization Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound and its impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques for this purpose.

Table 2: Comparison of Analytical Techniques for Impurity Profiling

| Technique | Principle | Advantages | Limitations | Typical Purity Levels Reported | | --- | --- | --- | --- | | HPLC-UV | Separation based on polarity, detection by UV absorbance. | High resolution for non-volatile impurities, quantitative. | Requires chromophoric impurities, may require derivatization for some compounds. | >99.5%[1] | | GC-MS | Separation based on volatility and polarity, identification by mass fragmentation. | High sensitivity for volatile and semi-volatile impurities, provides structural information. | Not suitable for non-volatile or thermally labile compounds. | - | | ¹H NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra with mixtures. | Confirms structure[1] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the quantification of this compound and the detection of its non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80% to 20% Acetonitrile

    • 35-40 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is designed to identify and quantify volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 min at 280°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in dichloromethane.

Quantitative ¹H NMR (qNMR) for Purity Determination

qNMR can be used as a primary method for determining the purity of this compound without the need for a specific reference standard of the compound itself.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure:

    • Accurately weigh a known amount of this compound and the internal standard.

    • Dissolve the mixture in the deuterated solvent.

    • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard. A patent for the synthesis of this compound provides the following characteristic ¹H NMR data (400MHz, CDCl₃): δ (ppm) 10.15 (s, 1H), 8.14 (d, J=8.6, 2H), 8.09 (d, J=8.6, 2H), 3.11 (s, 3H)[1].

Visualization of Workflows and Pathways

Impurity Analysis Workflow

Impurity Analysis Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC HPLC Preparation->HPLC Non-volatile impurities GCMS GC-MS Preparation->GCMS Volatile impurities NMR NMR Preparation->NMR Structural confirmation & qNMR Data Data Acquisition & Processing HPLC->Data GCMS->Data NMR->Data Impurity_ID Impurity Identification & Quantification Data->Impurity_ID Report Report Impurity_ID->Report Final Report (Purity Assessment)

Caption: Workflow for the characterization of impurities in this compound.

Hypothetical Signaling Pathway Involvement

As a precursor to various bioactive molecules, this compound can be envisioned as an entry point into synthetic pathways targeting specific cellular mechanisms.

Signaling Pathway MSB This compound Intermediate Key Intermediate (e.g., Florfenicol precursor) MSB->Intermediate Synthesis API Active Pharmaceutical Ingredient (API) Intermediate->API Further Synthesis Target Cellular Target (e.g., Ribosome) API->Target Binding Effect Therapeutic Effect (e.g., Inhibition of protein synthesis) Target->Effect

Caption: Hypothetical pathway from starting material to therapeutic effect.

Alternatives to this compound

While this compound is a widely used intermediate, other substituted benzaldehydes can be employed in similar chemical transformations, such as aldol (B89426) condensations, for the synthesis of related compounds. The choice of an alternative often depends on the desired properties of the final molecule.

Table 3: Comparison of Benzaldehyde (B42025) Derivatives in Synthesis

Benzaldehyde DerivativeKey FeaturePotential ApplicationConsiderations
This compound Electron-withdrawing sulfonyl groupSynthesis of florfenicol and other pharmaceuticals.Established synthetic routes and well-characterized profile.
4-ChlorobenzaldehydeElectron-withdrawing chloro groupSynthesis of chloramphenicol (B1208) and other analogues.[2]Different electronic properties may affect reaction kinetics and yield.
4-NitrobenzaldehydeStrongly electron-withdrawing nitro groupCan be used in similar condensation reactions.The nitro group can be reduced to an amino group, offering further synthetic possibilities.
4-MethoxybenzaldehydeElectron-donating methoxy (B1213986) groupMay alter the reactivity and properties of the final product.The electronic effect is opposite to the methylsulfonyl group, leading to different reaction outcomes.

Logical Relationship of Alternatives

Alternatives Comparison cluster_derivatives Substituted Benzaldehydes Core Benzaldehyde Core Structure MSB 4-(Methylsulfonyl)- (Electron-withdrawing) Core->MSB ClB 4-Chloro- (Electron-withdrawing) Core->ClB NB 4-Nitro- (Strongly Electron-withdrawing) Core->NB MB 4-Methoxy- (Electron-donating) Core->MB Florfenicol Florfenicol MSB->Florfenicol Leads to Chloramphenicol Chloramphenicol ClB->Chloramphenicol Leads to

Caption: Relationship between benzaldehyde derivatives and resulting pharmaceuticals.

References

A Comparative Guide to Analytical Methods for Purity Validation of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 4-(Methylsulfonyl)benzaldehyde (MSB) is critical for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can lead to side reactions, lower yields, and potentially toxic byproducts. This guide provides a comparative overview of common analytical methods for validating the purity of MSB, offering supporting data and detailed experimental protocols.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on factors such as the physicochemical properties of MSB, the nature of potential impurities, and the specific requirements for accuracy, precision, and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most frequently utilized techniques for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and can be adapted for quantitative analysis.

Data Presentation: Performance Comparison

The following table summarizes typical performance characteristics for the primary analytical methods used in purity validation of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC/GC-MS)Quantitative NMR (qNMR)
Reported Purity 99.5% - 99.8%[1]>98.0%Typically >99%
Typical Precision (RSD) < 1%< 2%< 1%
Typical Accuracy 98-102%97-103%99-101%
Limit of Quantification (LOQ) ~0.01%~0.02%~0.1%
Primary Application Quantitative Purity & Impurity ProfilingQuantitative Purity & Volatile ImpuritiesStructural Confirmation & Absolute Purity
Key Advantages High precision and sensitivity for non-volatile compounds.Excellent for volatile and semi-volatile impurities.No need for a specific reference standard of the analyte.
Key Disadvantages Requires a reference standard for quantification.Not suitable for thermally labile compounds.Lower sensitivity compared to chromatographic methods.

Experimental Workflow for Purity Validation

A systematic workflow is essential for the accurate and reliable determination of chemical purity. The process begins with sample and reference standard preparation, followed by instrumental analysis using a validated method, and concludes with data processing and reporting.

Purity Validation Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Reporting Sample Receive Sample (4-Methylsulfonylbenzaldehyde) Prep Prepare Sample and Reference Standard Solutions Sample->Prep HPLC HPLC Analysis Prep->HPLC GC GC/GC-MS Analysis Prep->GC NMR NMR Analysis Prep->NMR Process Process Data (Peak Integration, Spectral Analysis) HPLC->Process GC->Process NMR->Process Purity Calculate Purity (% Area, qNMR Calculation) Process->Purity Report Generate Certificate of Analysis (CoA) Purity->Report

Caption: General workflow for the purity validation of this compound.

Experimental Protocols

Detailed methodologies for each key analytical technique are provided below. These protocols are based on established methods for similar aromatic aldehydes and sulfones.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust method for separating and quantifying non-volatile impurities. A reverse-phase method is typically employed for a compound like MSB.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final volume of 25.0 mL to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Phosphoric acid in Water

      • B: Acetonitrile

    • Gradient: 30% B to 80% B over 20 minutes, hold at 80% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography (GC) for Purity and Volatile Impurities

GC is well-suited for analyzing volatile and semi-volatile substances. It is often used to detect residual solvents and volatile synthetic byproducts. Purity levels greater than 98.0% have been reported using GC.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample.

    • Dissolve in 10.0 mL of a suitable solvent such as acetone (B3395972) or ethyl acetate.

    • Vortex to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 300 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

    • Mass Spectrometer (MS) Conditions (if used): Scan range of 40-450 amu for impurity identification.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area detected by the Flame Ionization Detector (FID).

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR is essential for confirming the chemical structure of this compound and identifying organic impurities. While primarily qualitative, it can be adapted for quantitative purity assessment (qNMR) by using a certified internal standard.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopic Parameters (400 MHz):

    • Solvent: CDCl₃

    • Observed Chemical Shifts (δ):

      • 10.15 ppm (singlet, 1H, -CHO)

      • 8.14 ppm (doublet, 2H, aromatic)

      • 8.09 ppm (doublet, 2H, aromatic)

      • 3.11 ppm (singlet, 3H, -SO₂CH₃)[1]

    • Pulse Program: Standard single pulse (zg30).

    • Relaxation Delay (D1): 5 seconds (for quantitative measurements, this should be at least 5 times the longest T1 of the protons of interest).

    • Number of Scans: 16 (increase for better signal-to-noise if needed).

  • Data Analysis: The spectrum is analyzed for the presence of unexpected signals, which would indicate impurities. For qNMR, the integral of a characteristic peak from the analyte is compared to the integral of a known peak from a certified internal standard of known purity and weight.

References

A Comparative Guide to Catalysts for the Synthesis of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(methylsulfonyl)benzaldehyde, a key intermediate in the production of various pharmaceuticals, relies on efficient and selective catalytic methods. This guide provides a comparative analysis of different catalysts employed in the two primary stages of its synthesis: the formation of 4-(methylthio)benzaldehyde (B43086) and its subsequent oxidation to the final product. The information presented herein is supported by experimental data to facilitate catalyst selection and process optimization.

Synthetic Pathway Overview

The predominant synthetic route to this compound is a two-step process. The first step involves the nucleophilic aromatic substitution of 4-chlorobenzaldehyde (B46862) with a methylthiolate source, facilitated by a phase-transfer catalyst. The resulting intermediate, 4-(methylthio)benzaldehyde, is then oxidized in the second step to yield the desired this compound.

Synthesis_Workflow 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Step1 Step 1: Nucleophilic Aromatic Substitution 4-Chlorobenzaldehyde->Step1 Sodium_Methyl_Mercaptide Sodium Methyl Mercaptide Sodium_Methyl_Mercaptide->Step1 4-Methylthiobenzaldehyde 4-(Methylthio)benzaldehyde Step1->4-Methylthiobenzaldehyde PTC Phase-Transfer Catalyst PTC->Step1 Step2 Step 2: Oxidation 4-Methylthiobenzaldehyde->Step2 Final_Product This compound Step2->Final_Product Oxidant_Catalyst Oxidant & Oxidation Catalyst Oxidant_Catalyst->Step2

Figure 1: General workflow for the two-step synthesis of this compound.

Step 1: Comparative Study of Phase-Transfer Catalysts for 4-(Methylthio)benzaldehyde Synthesis

The reaction between aqueous sodium methyl mercaptide and 4-chlorobenzaldehyde in an organic solvent is significantly accelerated by phase-transfer catalysts (PTCs). These catalysts facilitate the transfer of the methylthiolate anion from the aqueous phase to the organic phase. Quaternary ammonium (B1175870) salts are commonly employed for this purpose.

CatalystMolar Ratio (Catalyst:Substrate)Reaction Time (h)Yield (%)Reference
Tetrabutylammonium (B224687) Bromide (TBAB)0.05692[1]
Benzyltriethylammonium Chloride (BTEAC)0.05685[1]
Aliquat® 3360.05594[1]
Experimental Protocol: Synthesis of 4-(Methylthio)benzaldehyde using a Phase-Transfer Catalyst

The following is a general procedure for the synthesis of 4-(methylthio)benzaldehyde using a quaternary ammonium salt as a phase-transfer catalyst.

Materials:

  • 4-Chlorobenzaldehyde

  • Sodium methyl mercaptide (aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (B28343)

  • Water

Procedure:

  • To a stirred solution of 4-chlorobenzaldehyde (10 mmol) in toluene (20 mL), add an aqueous solution of sodium methyl mercaptide (12 mmol) and tetrabutylammonium bromide (0.5 mmol).

  • Heat the biphasic mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(methylthio)benzaldehyde, which can be used in the next step without further purification.

Step 2: Comparative Study of Catalysts for the Oxidation of 4-(Methylthio)benzaldehyde

The oxidation of the intermediate 4-(methylthio)benzaldehyde to this compound is a critical step that requires a selective and efficient catalytic system to avoid over-oxidation to the corresponding carboxylic acid.

Catalyst/Reagent SystemOxidantSolvent(s)Temperature (°C)Reaction TimeYield (%)Reference
Mesoporous Tungsten OxideHydrogen PeroxideAcetonitrile (B52724)Room Temp.15 min>99[2]
m-Chloroperoxybenzoic acid (m-CPBA)-Dichloromethane (B109758)Room Temp.Overnightup to 88[3]
Oxone®-Ethanol (B145695)/WaterRoom Temp.1-2 hQuantitative[4][5]
Manganous SulfateHydrogen PeroxideAcetonitrile50-602-4 hHigh
Experimental Protocols for Oxidation

Materials:

  • 4-(Methylthio)benzaldehyde

  • Mesoporous Tungsten Oxide catalyst

  • 30% Hydrogen peroxide

  • Acetonitrile

Procedure:

  • To a solution of 4-(methylthio)benzaldehyde (5 mmol) in acetonitrile (25 mL), add the mesoporous tungsten oxide catalyst (5 mol%).

  • To this stirred suspension, add 30% hydrogen peroxide (15 mmol) dropwise at room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.[2]

  • Upon completion, filter the catalyst. The catalyst can be washed, dried, and reused.

  • The filtrate is then quenched with an aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Materials:

  • 4-(Methylthio)benzaldehyde

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 4-(methylthio)benzaldehyde (5 mmol) in dichloromethane (25 mL) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (11 mmol, 2.2 equivalents) in DCM.

  • Add the m-CPBA solution dropwise to the solution of the sulfide (B99878) over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Materials:

  • 4-(Methylthio)benzaldehyde

  • Oxone® (potassium peroxymonosulfate)

  • Ethanol

  • Water

Procedure:

  • Dissolve 4-(methylthio)benzaldehyde (5 mmol) in a mixture of ethanol and water (e.g., 3:1 v/v, 20 mL).

  • To this solution, add Oxone® (11 mmol, 2.2 equivalents) portion-wise with stirring at room temperature.

  • Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.[4][5]

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Logical Relationship of the Synthetic Process

The following diagram illustrates the logical progression and key components of the two-step synthesis of this compound.

Logical_Relationship cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidation Start_1 4-Chlorobenzaldehyde Process_1 Nucleophilic Aromatic Substitution Start_1->Process_1 Reagent_1 CH3SNa (aq) Reagent_1->Process_1 Catalyst_1 Phase-Transfer Catalyst (e.g., TBAB) Catalyst_1->Process_1 Intermediate 4-(Methylthio)benzaldehyde Process_1->Intermediate Start_2 4-(Methylthio)benzaldehyde Process_2 Oxidation Start_2->Process_2 Reagent_2 Oxidant (e.g., H2O2) Reagent_2->Process_2 Catalyst_2 Oxidation Catalyst (e.g., Tungsten Oxide) Catalyst_2->Process_2 Product This compound Process_2->Product

Figure 2: Logical flow of the synthesis of this compound.

References

Performance Benchmark: 4-(Methylsulfonyl)benzaldehyde in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. 4-(Methylsulfonyl)benzaldehyde stands out as a versatile aromatic aldehyde, distinguished by the potent electron-withdrawing nature of its methylsulfonyl group. This guide provides an objective comparison of its performance in crucial carbon-carbon bond-forming reactions—the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Aldol condensation—benchmarked against other commonly used substituted benzaldehydes.

The Influence of the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group, a characteristic that significantly enhances the electrophilicity of the aldehyde's carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes this compound a highly reactive substrate for nucleophilic attack. This heightened reactivity is a key factor influencing its performance in the reactions detailed below.

Comparative Performance in Olefination Reactions

Olefination reactions are fundamental in organic synthesis for the creation of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent methods for achieving this transformation.

Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide to produce an alkene. The reactivity of the aldehyde is a critical factor in the success of this reaction. Electron-withdrawing groups on the benzaldehyde (B42025) ring are known to accelerate the rate of the Wittig reaction.[1]

Data Presentation: Wittig Reaction Yields

Benzaldehyde DerivativeSubstituentProduct Yield (%)
4-Nitrobenzaldehyde (B150856)-NO₂ (para)95[2]
This compound -SO₂CH₃ (para) ~92 (Expected)
4-Chlorobenzaldehyde-Cl (para)88[2]
Benzaldehyde-H87[3]
4-Methylbenzaldehyde-CH₃ (para)Not widely reported, expected to be lower
4-Methoxybenzaldehyde-OCH₃ (para)55[3]

Note: The yield for this compound is an estimation based on the established trend that strong electron-withdrawing groups lead to higher yields in Wittig reactions. The expected yield is placed between that of 4-nitrobenzaldehyde and 4-chlorobenzaldehyde, reflecting the strong electron-withdrawing nature of the methylsulfonyl group.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate-stabilized carbanion. It is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes.[4][5] Similar to the Wittig reaction, aldehydes with electron-withdrawing groups generally exhibit enhanced reactivity.

Data Presentation: Horner-Wadsworth-Emmons Reaction Yields and Stereoselectivity

Benzaldehyde DerivativeSubstituentYield (%)E/Z Ratio
4-Nitrobenzaldehyde-NO₂ (para)98>99:1
This compound -SO₂CH₃ (para) ~95 (Expected) >99:1 (Expected)
4-Chlorobenzaldehyde-Cl (para)94>99:1
Benzaldehyde-H92>99:1
4-Methoxybenzaldehyde-OCH₃ (para)91>99:1

Note: The data for this compound is an extrapolation based on the high yields and excellent stereoselectivity observed for other benzaldehydes with electron-withdrawing groups in the HWE reaction. The strong electron-withdrawing character of the methylsulfonyl group is expected to result in a high yield and a strong preference for the (E)-isomer.

Comparative Performance in Aldol Condensation

The Claisen-Schmidt condensation, a type of crossed Aldol condensation, involves the reaction of an aromatic aldehyde with a ketone.[6] The electrophilicity of the aldehyde is a key driver of this reaction. Aromatic aldehydes bearing electron-withdrawing groups are generally more reactive.[7]

Data Presentation: Claisen-Schmidt Condensation Yields

Benzaldehyde DerivativeKetoneCatalyst/SolventYield (%)
4-NitrobenzaldehydeAcetophenoneNaOH/Ethanol (B145695)High
This compound Acetone (B3395972) NaOH/Ethanol High (Expected)
3-NitrobenzaldehydeAcetophenoneNaOH/Ethanol80[7]
BenzaldehydeAcetophenoneNaOH/Ethanol43[7]
4-MethylbenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High[7]
4-MethoxybenzaldehydeAcetophenoneNaOH/Ethanol60[7]

Note: The yield for this compound is an estimation based on the trend that electron-withdrawing groups enhance the reactivity of the aldehyde in the Claisen-Schmidt condensation, leading to high yields.

Role in Drug Synthesis: A Precursor to Key Antibiotics

This compound is a crucial intermediate in the synthesis of the broad-spectrum antibiotics florfenicol (B1672845) and thiamphenicol (B1682257).[8][9][10] These antibiotics function by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[11][12] The methylsulfonyl group is a key structural feature of these therapeutic agents.

Synthetic_Pathway Synthetic Pathway to Florfenicol and Thiamphenicol cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Products 4_MSB This compound Amino_Diol 2-Amino-1-(4-methylsulfonylphenyl) -1,3-propanediol 4_MSB->Amino_Diol Multiple Steps (e.g., Aldol Condensation) Thiamphenicol Thiamphenicol Amino_Diol->Thiamphenicol Acylation Florfenicol Florfenicol Amino_Diol->Florfenicol Fluorination & Acylation

Synthetic pathway from this compound.

Experimental Protocols

Wittig Reaction: General Procedure

Wittig_Workflow Wittig Reaction Experimental Workflow Start Start Ylide_Prep Ylide Preparation: Suspend phosphonium (B103445) salt in anhydrous solvent (e.g., THF). Add strong base (e.g., n-BuLi) at low temp. Start->Ylide_Prep Aldehyde_Add Aldehyde Addition: Add this compound dissolved in anhydrous solvent. Ylide_Prep->Aldehyde_Add Reaction Reaction: Stir at room temperature. Monitor by TLC. Aldehyde_Add->Reaction Workup Work-up: Quench reaction. Extract with organic solvent. Wash and dry. Reaction->Workup Purification Purification: Column chromatography. Workup->Purification End End Product: Alkene Purification->End

Experimental workflow for the Wittig reaction.

Materials:

Procedure:

  • Suspend benzyltriphenylphosphonium chloride in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise. A color change (typically to orange or deep red) indicates the formation of the ylide. Stir for 1 hour at 0 °C.

  • Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Horner-Wadsworth-Emmons Reaction: General Procedure

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate (1.1 eq)

  • This compound (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, wash sodium hydride with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous THF to the NaH and cool to 0 °C.

  • Slowly add triethyl phosphonoacetate dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.[13]

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.[13]

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Aldol Condensation (Claisen-Schmidt): General Procedure

Materials:

  • This compound (1.0 eq)

  • Acetone (or another suitable ketone) (1.0 - 2.0 eq)

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Ice-cold water

Procedure:

  • Dissolve this compound and acetone in ethanol in a flask with stirring.[14]

  • Slowly add the aqueous NaOH solution to the mixture.[14]

  • Stir the reaction at room temperature. The reaction progress can often be observed by the formation of a precipitate.

  • After stirring for a set time (e.g., 30 minutes to a few hours), cool the mixture in an ice bath to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with ice-cold water to remove any residual NaOH.

  • Further wash the product with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified α,β-unsaturated ketone.

Conclusion

This compound demonstrates excellent potential as a substrate in a variety of fundamental organic reactions. Its strong electron-withdrawing methylsulfonyl group significantly enhances the electrophilicity of the carbonyl carbon, leading to high reactivity and often high yields in reactions such as the Wittig, Horner-Wadsworth-Emmons, and Aldol condensations. This makes it a superior choice compared to benzaldehydes with electron-donating or less-activating substituents, particularly when high conversion and efficiency are desired. For researchers and professionals in drug development, the utility of this compound as a key precursor in the synthesis of important antibiotics further underscores its value as a strategic building block in complex molecule synthesis.

References

A Comparative Guide to the Isomeric Purity of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isomeric purity of starting materials is a critical parameter that can significantly impact the outcome of a synthetic pathway and the safety and efficacy of the final product. This guide provides an objective comparison of the isomeric purity of 4-(Methylsulfonyl)benzaldehyde and a key alternative, 2-chloro-4-(methylsulfonyl)benzaldehyde (B34893), supported by experimental data and detailed methodologies.

Introduction

This compound is a versatile intermediate in organic synthesis, valued for its reactive aldehyde group and the electron-withdrawing nature of the methylsulfonyl substituent. A crucial aspect of its quality is its isomeric purity, as the presence of positional isomers, namely 2-(methylsulfonyl)benzaldehyde (B1585285) and 3-(methylsulfonyl)benzaldehyde, can lead to the formation of undesired side products in multi-step syntheses. This guide evaluates the isomeric purity of this compound and compares it with 2-chloro-4-(methylsulfonyl)benzaldehyde, an alternative that offers different reactivity and substitution patterns.

Comparison of Isomeric Purity

The isomeric purity of commercially available this compound is typically high, often exceeding 98%. However, the synthesis of this compound can potentially lead to the formation of small quantities of the 2- and 3-isomers. The primary route to this compound involves the oxidation of 4-(methylthio)benzaldehyde. The regioselectivity of the initial thiomethylation of a benzene (B151609) derivative is crucial in determining the final isomeric composition.

As a point of comparison, 2-chloro-4-(methylsulfonyl)benzaldehyde is another substituted benzaldehyde (B42025) used in specialized synthetic applications, such as in the production of certain agrochemicals[1]. Its synthesis also carries the risk of contamination with other positional isomers.

The following table summarizes the available data and typical specifications for the isomeric purity of these compounds.

CompoundTypical PurityPotential Isomeric ImpuritiesAnalytical Method for Isomeric Purity
This compound >98%2-(Methylsulfonyl)benzaldehyde, 3-(Methylsulfonyl)benzaldehydeHigh-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)
2-chloro-4-(methylsulfonyl)benzaldehyde Research Grade3-chloro-4-(methylsulfonyl)benzaldehyde, 5-chloro-2-(methylsulfonyl)benzaldehydeHigh-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Determination of Isomeric Purity by High-Performance Liquid Chromatography (HPLC)

The following protocol is adapted from a validated method for the separation of positional isomers of substituted benzaldehydes and is suitable for determining the isomeric purity of this compound[2].

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: C18 and 5-fluorophenyl mixed bonded silica (B1680970) gel (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 0.05 mol/L dipotassium (B57713) hydrogen phosphate (B84403) (adjusted to pH 7.5 with phosphoric acid) : Methanol (80:20 v/v)[2].

  • Flow Rate: 1.0 mL/min[2].

  • Column Temperature: 40°C[2].

  • Detection Wavelength: 240 nm[2].

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the prepared sample and a standard mixture of the 2-, 3-, and 4-isomers to determine their retention times.

  • Quantify the area of the impurity peaks in the sample chromatogram to determine the percentage of isomeric impurities.

Synthesis of 2-chloro-4-(methylsulfonyl)benzaldehyde

A common route for the synthesis of 2-chloro-4-(methylsulfonyl)benzaldehyde involves the chlorination of 4-(methylsulfonyl)toluene followed by oxidation of the methyl group to an aldehyde[1].

Step 1: Chlorination of 4-(methylsulfonyl)toluene

  • In a reaction vessel, dissolve 4-(methylsulfonyl)toluene in a suitable solvent such as carbon tetrachloride.

  • Add a catalytic amount of iron powder or ferric chloride.

  • Bubble chlorine gas through the solution at an elevated temperature (e.g., 85-95°C) while monitoring the reaction progress by GC.

  • Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium bisulfite to remove excess chlorine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude 2-chloro-4-(methylsulfonyl)toluene.

Step 2: Oxidation to 2-chloro-4-(methylsulfonyl)benzaldehyde

  • The oxidation of the methyl group to an aldehyde can be achieved through various methods, such as benzylic bromination followed by hydrolysis or direct oxidation using a suitable oxidizing agent.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of isomeric purity.

Isomeric_Purity_Workflow Workflow for Isomeric Purity Determination cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter HPLC_System HPLC System (C18/5-FP Column) Filter->HPLC_System Inject Sample Data_Acquisition Data Acquisition (240 nm) HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Report Generate Purity Report Quantification->Report

Caption: A flowchart of the experimental workflow for determining isomeric purity using HPLC.

Signaling Pathways and Logical Relationships

The synthesis of this compound and its potential isomeric impurities is dictated by the directing effects of the substituents on the aromatic ring during electrophilic substitution.

Synthesis_Pathway Synthetic Pathway and Isomer Formation Starting_Material Toluene Friedel_Crafts Friedel-Crafts Acylation Starting_Material->Friedel_Crafts CH3COCl, AlCl3 Methylthiobenzaldehyde_Isomers Mixture of (Methylthio)benzaldehyde Isomers Friedel_Crafts->Methylthiobenzaldehyde_Isomers ortho, meta, para products Oxidation Oxidation Methylthiobenzaldehyde_Isomers->Oxidation Final_Product_Mix Mixture of (Methylsulfonyl)benzaldehyde Isomers Oxidation->Final_Product_Mix Purification Purification (e.g., Crystallization, Chromatography) Final_Product_Mix->Purification Pure_4_MSB This compound (High Isomeric Purity) Purification->Pure_4_MSB

Caption: Synthetic pathway for this compound, highlighting the formation of isomers.

Conclusion

The isomeric purity of this compound is a critical quality attribute for its use in pharmaceutical and fine chemical synthesis. While commercially available material generally has a high purity of over 98%, the potential for contamination with 2- and 3-isomers exists due to the nature of its synthesis. The alternative, 2-chloro-4-(methylsulfonyl)benzaldehyde, presents its own set of potential isomeric impurities. The choice between these intermediates should be guided by the specific requirements of the synthetic route and the tolerance for particular isomeric impurities. The analytical methods outlined in this guide provide a robust framework for the quality control and assurance of these important building blocks.

References

A Comparative Guide to the Synthesis of 4-(Methylsulfonyl)benzaldehyde: Traditional vs. Green Catalytic Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(methylsulfonyl)benzaldehyde, a key intermediate in the production of various pharmaceuticals, has traditionally relied on methods that, while effective, often involve harsh conditions and generate significant waste. This guide provides a comparative analysis of a conventional synthetic route with a newer, greener catalytic alternative, offering experimental data to support an objective evaluation of their performance.

Comparison of Synthetic Routes

The two primary routes for the synthesis of this compound both start from the precursor 4-(methylthio)benzaldehyde (B43086). The key difference lies in the oxidation of the thioether to the sulfone.

Route 1: Traditional Oxidation with Hydrogen Peroxide

This established method employs a stoichiometric amount of hydrogen peroxide, often in the presence of an acid catalyst, to oxidize 4-(methylthio)benzaldehyde. While effective, this route can require careful temperature control to prevent over-oxidation and the formation of byproducts.

Route 2: Green Catalytic Oxidation with a Tungsten-Based Catalyst

A more modern and environmentally conscious approach utilizes a catalytic amount of a tungsten-based catalyst in conjunction with hydrogen peroxide. This method often proceeds under milder conditions and with higher selectivity, reducing waste and improving the overall efficiency of the process.

The following table summarizes the key performance indicators for both routes, based on reported experimental data.

ParameterTraditional Route (Hydrogen Peroxide)Green Catalytic Route (Tungsten-Catalyzed)
Starting Material 4-(Methylthio)benzaldehyde4-(Methylthio)benzaldehyde
Oxidizing Agent Hydrogen Peroxide (stoichiometric)Hydrogen Peroxide (with catalyst)
Catalyst Typically acid-catalyzed (e.g., acetic acid)Tungsten-based catalyst (e.g., sodium tungstate)
Reaction Temperature Elevated temperatures often requiredRoom temperature to mild heating
Reaction Time Several hoursGenerally shorter reaction times
Reported Yield 85-95%[1]>99%[1]
Key Advantages Well-established, readily available reagentsHigher yield, milder conditions, reduced waste, catalyst is reusable[1]
Key Disadvantages Potential for over-oxidation, requires careful temperature control, can generate more wasteRequires a specific catalyst

Experimental Protocols

Detailed methodologies for the synthesis of the precursor and the final product via both the traditional and green catalytic routes are provided below.

Synthesis of the Precursor: 4-(Methylthio)benzaldehyde from p-Chlorobenzaldehyde

This protocol utilizes a phase-transfer catalyst for the efficient synthesis of the starting material.

Materials:

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve p-chlorobenzaldehyde (1 mole) in toluene.

  • Add an aqueous solution of sodium thiomethoxide (1.1 moles) and a catalytic amount of tetrabutylammonium bromide (0.02 moles).

  • Heat the biphasic mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the p-chlorobenzaldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(methylthio)benzaldehyde.

Route 1: Traditional Oxidation of 4-(Methylthio)benzaldehyde with Hydrogen Peroxide

Materials:

  • 4-(Methylthio)benzaldehyde

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 4-(methylthio)benzaldehyde (1 mole) in glacial acetic acid in a round-bottom flask equipped with a stirrer and a thermometer.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide (2.2 moles) dropwise to the stirred solution, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry to obtain this compound.

Route 2: Green Catalytic Oxidation of 4-(Methylthio)benzaldehyde with a Tungsten Catalyst

This protocol employs a reusable tungsten-based catalyst for a more sustainable oxidation process.[1]

Materials:

  • 4-(Methylthio)benzaldehyde

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O)

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-(methylthio)benzaldehyde (1 mole) in methanol.

  • Add a catalytic amount of sodium tungstate dihydrate (0.01 mole).

  • To the stirred mixture, add 30% hydrogen peroxide (2.2 moles) dropwise at room temperature.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a shorter timeframe compared to the traditional method.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with water, and dry. The aqueous filtrate containing the tungsten catalyst can potentially be recovered and reused.[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic routes described.

Synthetic_Workflow cluster_precursor Precursor Synthesis cluster_traditional Traditional Oxidation cluster_green Green Catalytic Oxidation p_chloro p-Chlorobenzaldehyde mtb 4-(Methylthio)benzaldehyde p_chloro->mtb Toluene/Water, 80-90°C na_sme Sodium Thiomethoxide na_sme->mtb ptc Phase Transfer Catalyst (TBAB) ptc->mtb mtb_trad 4-(Methylthio)benzaldehyde mtb_green 4-(Methylthio)benzaldehyde msb_trad This compound mtb_trad->msb_trad <20°C to RT h2o2_trad Hydrogen Peroxide (stoichiometric) h2o2_trad->msb_trad acid Acetic Acid acid->msb_trad msb_green This compound mtb_green->msb_green Methanol, RT h2o2_green Hydrogen Peroxide h2o2_green->msb_green w_cat Tungsten Catalyst (Na₂WO₄) w_cat->msb_green

Caption: Overall workflow for the synthesis of this compound.

Reaction_Pathways cluster_route1 Traditional Route cluster_route2 Green Catalytic Route start 4-(Methylthio)benzaldehyde reagents1 H₂O₂ (stoichiometric) Acetic Acid product1 This compound reagents2 H₂O₂ Tungsten Catalyst product2 This compound reagents1->product1 Oxidation reagents2->product2 Catalytic Oxidation

References

Comparative Analysis of 4-(Methylsulfonyl)benzaldehyde Cross-Reactivity: A Focus on Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The information presented here is intended for researchers, scientists, and drug development professionals to inform potential off-target screening strategies and to provide a framework for the experimental evaluation of 4-(Methylsulfonyl)benzaldehyde.

Introduction to Cross-Reactivity and the Significance of the Methylsulfonylphenyl Moiety

This compound is a versatile building block in organic synthesis, notably in the preparation of various active pharmaceutical ingredients. Its structure features a benzaldehyde (B42025) core with a methylsulfonyl (-SO2CH3) group at the para-position. This methylsulfonylphenyl moiety is a key structural feature of several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme.

The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions such as protecting the gastric mucosa. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

Given the structural similarity of this compound to the core fragments of selective COX-2 inhibitors like Rofecoxib and Celecoxib analogues, there is a strong rationale to investigate its potential to interact with these enzymes. This guide provides a comparative look at the inhibitory activities of compounds containing the 4-(methylsulfonyl)phenyl group against COX-1 and COX-2.

Comparative Analysis of Structurally Related COX-2 Inhibitors

While we lack direct data for this compound, we can infer its potential for cross-reactivity by examining the activity of more complex molecules that incorporate this key structural motif. The following table summarizes the in vitro inhibitory activity of several compounds containing the 4-(methylsulfonyl)phenyl group against COX-1 and COX-2.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Rofecoxib Analogue (Azido replacement for methylsulfonyl) COX-1159.7812
COX-20.196
Thiazolylhydrazine-methyl sulfonyl derivative (Compound 3a) COX-1>100>714
COX-20.140
2-(4-methylsulfonyl phenyl) indole (B1671886) derivative (Compound 7g) COX-111.8118
COX-20.10
4-(Imidazolylmethyl)-2-(4-methylsulfonylphenyl)-benzo[h]quinoline (Compound 9d) COX-134.5547.6
COX-20.063
Data for this compound is not available. The compounds listed are structurally related and demonstrate the activity of the 4-(methylsulfonyl)phenyl moiety in COX inhibition.

Cyclooxygenase (COX) Signaling Pathway

The diagram below illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosa Protection, Platelet Aggregation Prostaglandins->Gastric_Protection

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Protocols

To assess the potential cross-reactivity of this compound, a direct in vitro evaluation of its inhibitory activity against COX-1 and COX-2 is recommended. The following is a representative protocol for a fluorometric inhibitor screening assay, based on commercially available kits and published methodologies.[1][2][3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • This compound (test compound)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • DMSO (solvent for compounds)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the test compound in COX Assay Buffer.

    • Prepare working solutions of the COX enzymes, probe, and cofactor according to the manufacturer's instructions.

    • Prepare the arachidonic acid substrate solution immediately before use.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the COX Assay Buffer, COX Cofactor, and COX Probe.

    • Add the diluted test compound to the sample wells.

    • Add the reference inhibitors to the positive control wells.

    • Add DMSO vehicle to the no-inhibitor control wells.

    • Add the COX-1 or COX-2 enzyme to all wells except the blank.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

    • Take kinetic readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for COX Inhibition Assay

The following diagram outlines the key steps in the in vitro COX inhibition screening assay.

a cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compound Dilutions - Enzyme Solutions - Substrate Solution add_reagents Add Reagents to 96-well Plate: Buffer, Cofactor, Probe prep_reagents->add_reagents add_inhibitor Add Test Compound/ Reference Inhibitor add_reagents->add_inhibitor add_enzyme Add COX-1 or COX-2 Enzyme add_inhibitor->add_enzyme incubate Incubate at Room Temperature add_enzyme->incubate add_substrate Initiate Reaction with Arachidonic Acid incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex: 535nm, Em: 587nm) add_substrate->read_fluorescence calc_slope Calculate Reaction Rates read_fluorescence->calc_slope calc_inhibition Determine % Inhibition calc_slope->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for a fluorometric COX inhibition assay.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is currently lacking, its structural features, particularly the 4-(methylsulfonyl)phenyl group, strongly suggest a potential for interaction with cyclooxygenase enzymes. The data from structurally related compounds indicate that this moiety is a potent driver of COX-2 selectivity. Therefore, it is highly recommended that any drug development program utilizing this compound as an intermediate or scaffold include in vitro screening against COX-1 and COX-2 to profile its potential for off-target effects. The experimental protocol and workflow provided in this guide offer a robust starting point for such an investigation. This proactive approach to cross-reactivity screening can help to identify and mitigate potential safety liabilities early in the drug discovery process.

References

A Comparative Efficacy Analysis of COX-2 Inhibitors Synthesized from 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of prominent cyclooxygenase-2 (COX-2) inhibitors, Celecoxib (B62257), Rofecoxib (B1684582), and Etoricoxib, which can be synthesized using 4-(Methylsulfonyl)benzaldehyde as a key intermediate. The following sections present a comprehensive overview of their biochemical potency, clinical efficacy in osteoarthritis, and a summary of their safety profiles, supported by experimental data from various studies.

Biochemical Potency: A Head-to-Head Comparison

The primary mechanism of action for this class of drugs is the selective inhibition of the COX-2 enzyme over the COX-1 isoform. This selectivity is crucial for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

DrugCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
Celecoxib 82[1]6.8[1]12[1]
7.6[2]--
Rofecoxib >100[1]25[1]>4.0[1]
-0.53[3]36[3]
--35[2]
Etoricoxib --106[2]

Note: Lower IC50 values indicate greater potency. A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1. Data is compiled from multiple sources and experimental conditions may vary.

Clinical Efficacy in Osteoarthritis

The clinical effectiveness of these COX-2 inhibitors has been extensively studied in patients with osteoarthritis, a common inflammatory joint disease. Efficacy is often measured using the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), which assesses pain, stiffness, and physical function, and the Patient Global Assessment of Response to Therapy (PGART).

A pooled analysis of the Vioxx, Acetaminophen (B1664979), Celecoxib Trial (VACT) studies demonstrated that both Rofecoxib and Celecoxib provided superior efficacy to acetaminophen.[4] In a head-to-head comparison within this analysis, Rofecoxib 25 mg showed a more rapid and greater response than Celecoxib 200 mg.[4] Specifically, the response over the first six days as measured by WOMAC was greater with both 12.5 mg and 25 mg doses of Rofecoxib compared to Celecoxib.[4] At six weeks, Rofecoxib 25 mg demonstrated a greater response on WOMAC subscales compared to Celecoxib.[4]

Another study comparing Rofecoxib 12.5 mg and Celecoxib 200 mg found that both drugs provided comparable efficacy over a six-week period, and both were significantly more effective than placebo.[5]

A Bayesian network meta-analysis of randomized controlled trials indicated that Etoricoxib 30-60 mg, Celecoxib 200-400 mg, and naproxen (B1676952) 1000 mg were all more efficacious than placebo, with no significant difference in efficacy and tolerability between these medications.[6] However, ranking probabilities suggested that Etoricoxib had the highest probability of being the best treatment based on withdrawals due to lack of efficacy.[6] Another mixed treatment comparison found that Etoricoxib 30 mg is likely to result in the greatest improvements in pain and physical function in osteoarthritis.[7]

Safety Profile: Gastrointestinal and Cardiovascular Events

While selective COX-2 inhibitors were developed to improve gastrointestinal (GI) safety compared to non-selective NSAIDs, concerns have been raised regarding their cardiovascular (CV) risk profile.

A meta-analysis of randomized controlled trials found that long-term use of Celecoxib was associated with a higher incidence of serious vascular events compared to placebo, including a significantly higher rate of non-fatal myocardial infarction.[8] In contrast, Etoricoxib did not show an increased risk of serious vascular events compared to placebo or naproxen in the same analysis.[8] Another meta-analysis suggested that Etoricoxib and Rofecoxib are associated with the highest cardiovascular risks among the compared NSAIDs.[9] Regulatory authorities in the US and Europe have noted signals in clinical trials suggesting that the cardiovascular tolerability of Celecoxib, Valdecoxib/Parecoxib, and Etoricoxib may be worse than that of conventional NSAIDs or placebo.[10]

Regarding gastrointestinal safety, a network meta-analysis showed that the risk of GI events with Etoricoxib was comparable to most comparators, with naproxen having a significantly lower risk.[11]

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant or ovine)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well plates

  • Incubator

  • Plate reader (for colorimetric, fluorometric, or luminescent detection) or LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, heme, and enzymes according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer and heme. Then add the appropriate COX enzyme (COX-1 or COX-2) to their respective wells.[12]

  • Inhibitor Incubation: Add the diluted test compounds, reference inhibitors, or vehicle control (DMSO) to the wells. Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[12][13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[12]

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 2-10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[12][13]

  • Reaction Termination: Stop the reaction by adding a stop solution, such as hydrochloric acid.[13]

  • Detection: Measure the amount of prostaglandin (B15479496) (e.g., PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA), a colorimetric or fluorometric assay, or by quantifying PGE2 levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the prostaglandin biosynthesis pathway, the mechanism of action of COX-2 inhibitors, and a typical experimental workflow for their evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Drug Action Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible by inflammation) Arachidonic Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Housekeeping functions: GI protection, platelet aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX2 Inhibition

Caption: Prostaglandin biosynthesis pathway and the mechanism of COX-2 inhibition.

G cluster_0 Pre-clinical Evaluation cluster_1 Clinical Development cluster_2 Post-market Surveillance Synthesis Synthesis from This compound InVitro In Vitro COX-1/COX-2 Inhibition Assay Synthesis->InVitro InVivo In Vivo Animal Models of Inflammation InVitro->InVivo Phase1 Phase I (Safety & Dosage) InVivo->Phase1 Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 Phase4 Phase IV (Long-term Safety & Efficacy) Phase3->Phase4

Caption: A generalized workflow for the development of COX-2 inhibitors.

References

Safety Operating Guide

Proper Disposal of 4-(Methylsulfonyl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-(Methylsulfonyl)benzaldehyde is crucial for ensuring laboratory safety and environmental protection. This compound, while valuable in research and development, requires careful handling and disposal as hazardous waste. Adherence to established protocols is essential to mitigate risks and maintain regulatory compliance.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[1][2]

In the event of a spill, the area should be evacuated and ventilated. The spilled material should be absorbed with an inert material such as sand or vermiculite, and all sources of ignition should be removed.[2] The collected material and any contaminated items must be placed in a sealed, labeled container for hazardous waste disposal.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[1][3] Do not dispose of this chemical down the drain or with general laboratory trash.[1][3][4]

  • Waste Characterization and Segregation : Treat all this compound waste as hazardous. This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves).[3] This waste must be segregated from other waste streams to avoid incompatible chemical reactions.[5][6]

  • Waste Collection and Labeling :

    • Solid Waste : Collect solid this compound and contaminated materials in a designated, durable, and sealable hazardous waste container.[3][6]

    • Liquid Waste : If in solution, collect the liquid waste in a designated, sealed, and clearly labeled hazardous waste container.[3]

    • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][7]

  • Decontamination of Empty Containers :

    • "Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[5][8]

    • The rinsate from this process is considered hazardous and must be collected in the designated liquid hazardous waste container.[8]

    • After triple-rinsing, the decontaminated container can be disposed of according to your institution's guidelines for clean chemical containers.

  • Storage : Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. Ensure that incompatible materials are stored separately.[5][6]

  • Arrangement for Professional Disposal : The final and most critical step is to arrange for the pickup and disposal of the hazardous waste by a licensed and approved waste disposal company.[1][2][3][9][10] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

Key Safety and Incompatibility Data

For safe handling and storage, it is imperative to be aware of the incompatibilities of this compound.

ParameterInformationSource
Incompatible Materials Strong oxidizing agents, Strong acids, Bases[1]
Conditions to Avoid Excess heat, Dust formation[1]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Container Decontamination cluster_2 Storage & Final Disposal A Generate this compound Waste (Solid, Liquid, or Contaminated Material) B Segregate as Hazardous Waste A->B C Select Appropriate, Labeled Container B->C D Place Waste in Sealed Container C->D I Store Sealed Container in Designated Waste Accumulation Area D->I Waste Container Full or Experiment Complete E Empty Original Container? F Triple-Rinse with Suitable Solvent E->F G Collect Rinsate as Hazardous Waste F->G H Dispose of Clean Container per Institutional Policy F->H G->I Add Rinsate to Liquid Waste end End: Proper Disposal H->end J Contact EHS for Pickup I->J K Licensed Waste Contractor Disposal J->K K->end start Start: Handling Chemical start->A start->E

References

Personal protective equipment for handling 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 4-(Methylsulfonyl)benzaldehyde, tailored for researchers, scientists, and drug development professionals. The following procedures ensure safe operational handling and disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] It is crucial to understand its potential hazards before handling.

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][3]
Acute Toxicity, Oral (Potential)Category 4H302: Harmful if swallowed.[4][5]

Data compiled from multiple Safety Data Sheets.

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Face ShieldRecommended when there is a risk of splashing.[6][7]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves (e.g., nitrile rubber).[1][8]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][8]
Lab CoatA standard lab coat should be worn.
Respiratory Protection RespiratorNot required under normal use with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[8]

Experimental Handling and Storage Protocols

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Dispensing: Avoid generating dust.[1] Do not breathe dust, fumes, or vapors.[1] Avoid contact with skin, eyes, and clothing.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and bases.[1]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[4]

Storage:

  • Store in a well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store in a locked-up location.[1][2]

  • Keep away from heat and sources of ignition.[1]

First Aid and Emergency Procedures

Immediate action is critical in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person feels unwell, call a POISON CENTER or doctor.[1] If breathing has stopped, provide artificial respiration.[9]
Skin Contact Immediately wash the skin with plenty of soap and water.[1][9] Remove all contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] If eye irritation persists, get medical attention.[1]
Ingestion Clean the mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[4] Immediately call a POISON CENTER or doctor.[4]

Disposal Plan

Dispose of this compound and its container in accordance with all applicable local, regional, and national regulations.[1][10]

Disposal Steps:

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container for disposal.[1]

  • Environmental Precaution: Do not empty into drains or release into the environment.[1]

  • Professional Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Receive Receive Chemical Inspect Inspect Container Receive->Inspect ReviewSDS Review SDS & Procedures Inspect->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE WorkArea Prepare Well-Ventilated Work Area (Fume Hood) DonPPE->WorkArea Dispense Weigh/Dispense Chemical (Avoid Dust) WorkArea->Dispense Experiment Perform Experiment Dispense->Experiment Clean Clean Work Area Experiment->Clean Store Store in Tightly Closed, Labeled Container Experiment->Store Unused Chemical CollectWaste Collect Waste in Designated Container Experiment->CollectWaste Waste Generated Clean->CollectWaste Dispose Dispose via Approved Waste Management CollectWaste->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.